molecular formula C21H23N5 B12383595 E104

E104

Cat. No.: B12383595
M. Wt: 345.4 g/mol
InChI Key: XURWVKISYBUGHB-UHFFFAOYSA-N
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Description

E104 is a useful research compound. Its molecular formula is C21H23N5 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H23N5

Molecular Weight

345.4 g/mol

IUPAC Name

1-[(4-aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine

InChI

InChI=1S/C21H23N5/c1-2-3-8-18-25-19-20(16-6-4-5-7-17(16)24-21(19)23)26(18)13-14-9-11-15(22)12-10-14/h4-7,9-12H,2-3,8,13,22H2,1H3,(H2,23,24)

InChI Key

XURWVKISYBUGHB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)N)C4=CC=CC=C4N=C2N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of E104 Food Dye (Quinoline Yellow WS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for the food dye E104, commonly known as Quinoline Yellow WS. It covers the core chemical reactions, experimental protocols derived from scientific literature and patents, and quantitative data to support process understanding and development.

Introduction

Quinoline Yellow WS (Water Soluble), designated as this compound in Europe, is a synthetic greenish-yellow food colorant.[1] It belongs to the quinophthalone class of dyes. The final commercial product is not a single chemical entity but rather a mixture of sodium salts of mono-, di-, and trisulfonated derivatives of 2-(2-quinolyl)-1,3-indandione.[1][2] Its water solubility, conferred by the sulfonate groups, distinguishes it from its oil-soluble precursor, Quinoline Yellow SS (Spirit Soluble).[1][3] This guide focuses on the two primary stages of its synthesis: the creation of the quinophthalone core followed by its sulfonation.

Overall Synthesis Pathway

The manufacturing process for Quinoline Yellow WS is a two-step synthesis:

  • Condensation Reaction: The synthesis begins with the formation of the water-insoluble intermediate, 2-(2-quinolyl)-1,3-indandione (Quinoline Yellow SS). This is achieved through the condensation of quinaldine (2-methylquinoline) and phthalic anhydride.[3][4]

  • Sulfonation: The quinophthalone intermediate is then sulfonated to introduce sulfonic acid (-SO₃H) groups. This step renders the dye water-soluble.[4] The resulting mixture is neutralized to form the sodium salts that comprise the final this compound product.

The logical workflow for the synthesis is illustrated in the diagram below.

Synthesis_Pathway Quinaldine Quinaldine (2-Methylquinoline) Quinophthalone Quinophthalone Intermediate (Quinoline Yellow SS) Quinaldine->Quinophthalone Condensation PhthalicAnhydride Phthalic Anhydride PhthalicAnhydride->Quinophthalone SulfonatedMixture Sulfonated Quinophthalone (Acid Form) Quinophthalone->SulfonatedMixture Sulfonation SulfonatingAgent Sulfonating Agent (e.g., Fuming Sulfuric Acid) SulfonatingAgent->SulfonatedMixture FinalProduct Final Product This compound (Quinoline Yellow WS) (Mixture of Sodium Salts) SulfonatedMixture->FinalProduct Neutralization

Caption: Synthesis pathway of this compound from reactants to the final product.

Experimental Protocols

Step 1: Synthesis of 2-(2-quinolyl)-1,3-indandione (Quinophthalone)

This step involves a condensation reaction between quinaldine and phthalic anhydride. The reaction is typically carried out at high temperatures, either as a solvent-free fusion or in a high-boiling point solvent.[3][4]

Methodology:

  • Reactant Charging: In a reaction vessel equipped with a stirrer, thermometer, and condenser, charge quinaldine and a molar excess of phthalic anhydride. The excess phthalic anhydride can also serve as the reaction solvent.[5] Alternatively, a high-boiling inert solvent such as dichlorobenzene can be used.

  • Heating and Reaction: Heat the mixture with stirring. The reaction temperature is typically maintained between 185°C and 225°C.[4][5] The progress of the reaction can be monitored by observing the distillation of water formed during the condensation.

  • Reaction Time: The reaction is continued for several hours until the formation of water ceases, indicating the completion of the condensation.

  • Isolation and Purification of Intermediate:

    • Cool the reaction mixture.

    • If excess phthalic anhydride is used as a solvent, it can be removed via vacuum sublimation or by dissolving the crude product in a suitable solvent (e.g., boiling alcohol) and filtering the solution to remove insoluble materials. The product crystallizes upon cooling.

    • The solid product is filtered, washed with a solvent like methanol to remove unreacted starting materials and by-products, and then dried.

Step 2: Sulfonation of Quinophthalone

This step converts the water-insoluble quinophthalone into the water-soluble Quinoline Yellow WS.

Methodology:

  • Reactant Charging: In a glass-lined reactor suitable for handling strong acids, charge fuming sulfuric acid (oleum).

  • Sulfonation Reaction: Cool the oleum to between 0°C and 5°C. Slowly add the dried quinophthalone powder from Step 1 to the cooled oleum with continuous stirring, ensuring the temperature is maintained within the specified range to control the reaction.

  • Reaction Time: Stir the mixture for a period of 30 minutes to 2 hours at low temperature.

  • Quenching and Precipitation: Pour the reaction mixture onto crushed ice or into a cold brine solution.[6] This step quenches the reaction and causes the sulfonated product to precipitate.

  • Neutralization and Isolation:

    • Adjust the pH of the slurry to 7.5-8.0 using a sodium hydroxide solution.[6] This converts the sulfonic acids to their sodium salts.

    • The product can be "salted out" by adding sodium chloride, which reduces its solubility and promotes precipitation.[6]

    • The precipitated dye is collected by filtration.

  • Purification: The crude product is often contaminated with inorganic salts (NaCl, Na₂SO₄) and sulfonated by-products.[6] Purification can be achieved through techniques like recrystallization or more advanced methods described in patent literature, such as forming and then regenerating water-insoluble organic amine salts to remove impurities.[6]

Quantitative Data Summary

The following tables summarize quantitative data extracted from various synthesis procedures described in patent literature. These values represent examples and may be optimized depending on the scale and specific process parameters.

Table 1: Example Reactant Quantities for Quinophthalone Synthesis

Reactant/SolventMoles (approx.)Mass/VolumeRoleReference
Quinaldine0.21 mol30 gReactantRU2147311C1
Phthalic Anhydride0.27 mol40 gReactantRU2147311C1
Zinc Chloride-7 gCatalystRU2147311C1

Table 2: Typical Reaction Conditions

ParameterStep 1: CondensationStep 2: SulfonationReference
Temperature 185°C - 225°C0°C - 5°C[4][5]
Reaction Time 4 - 16 hours0.5 - 2 hours[7]
Solvent Excess Phthalic Anhydride or DichlorobenzeneFuming Sulfuric Acid (Oleum)[5]
Pressure AtmosphericAtmospheric-
Yield >70% (for intermediate)Variable (depends on purity)[7]

Table 3: Composition of Final this compound Product

ComponentSpecificationPrimary FormReference
Total Colouring MattersNot less than 70%Sodium Salts[8]
Sulfonation DegreeMixture of mono-, di-, and trisulfonatesDisulfonates are principal[1][2]
Water Insoluble MatterNot more than 0.2%-[8]
Unsulfonated PrecursorNot more than 4 mg/kgQuinophthalone[8]

Disclaimer: This document is intended for informational and research purposes only. The synthesis of chemical compounds should only be performed by trained professionals in a controlled laboratory setting with appropriate safety precautions.

References

Unraveling the Biological Impact of E104 (Quinoline Yellow): A Technical Guide to its Genotoxic Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological mechanism of action of the synthetic food colorant E104, also known as Quinoline Yellow WS. This document is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular interactions of this compound. While not a therapeutic agent with a targeted mechanism of action, research indicates that Quinoline Yellow exerts significant biological effects, primarily related to genotoxicity. This guide summarizes the current understanding of its genotoxic pathways, presents key quantitative data, details common experimental protocols, and provides visual representations of the relevant cellular processes and experimental designs.

Core Mechanism of Action: Genotoxicity and Modulation of DNA Repair Pathways

The primary mechanism of action of Quinoline Yellow in biological systems is characterized by its genotoxic effects. In vitro studies have demonstrated its capacity to induce DNA damage and modulate the expression of genes critical to genomic integrity.

1.1 Induction of DNA Damage: Quinoline Yellow has been shown to cause DNA damage in various cell types, including human liver-derived HepG2 cells and human lymphocytes.[1][2] This damage manifests as both DNA fragmentation and chromosomal instability. The genotoxic effects are described as dose-dependent and include both clastogenic (chromosome breakage) and aneugenic (chromosome loss) events.[1]

1.2 Modulation of Gene Expression: A key aspect of Quinoline Yellow's mechanism involves the significant alteration of gene expression profiles related to DNA repair and cell cycle control. In HepG2 cells, exposure to Quinoline Yellow (20 mg/L) resulted in the upregulation of 20 genes involved in critical DNA damage response pathways.[3] This suggests that the cell actively tries to counteract the DNA damage induced by the compound. The modulated pathways include:

  • ATR/ATM Signaling: Key regulators of the DNA damage response. Upregulated genes include ATR, RBBP8, RAD1, CHEK1, CHEK2, and TOPB1.[3]

  • Nucleotide Excision Repair (NER): Upregulated genes include ERCC1 and XPA.[3]

  • Base Excision Repair (BER): Upregulated genes include FEN1 and MBD4.[3]

  • Mismatch Repair (MMR): Upregulated genes include MLH1, MSH3, and TP73.[3]

  • Double-Strand Break Repair: The upregulated gene includes BLM.[3]

  • Apoptosis: The pro-apoptotic gene BAX was also upregulated, indicating that the induced damage may be severe enough to trigger programmed cell death.[3]

Other Reported Biological Effects

Beyond its primary genotoxic mechanism, Quinoline Yellow is also associated with hypersensitivity reactions. Reports have linked its consumption to allergic reactions such as urticaria (hives), rhinitis, and contact eczema in sensitive individuals.[4][5][6] It is also noted that the European Food Safety Authority (EFSA) lowered the acceptable daily intake (ADI) for Quinoline Yellow based on toxicological data.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro studies investigating the genotoxic effects of Quinoline Yellow.

Cell Line Assay Concentration Range Observed Effect Reference
HepG2Comet Assay0.5 - 20 µg/mLDose-dependent increase in DNA damage.[1]
HepG2CBMN-Cyt Assay0.5 - 20 µg/mLIncreased frequency of chromosomal loss and breakage.[1]
Human LymphocytesComet AssayNot SpecifiedGenotoxic effects observed.[2]
Human LymphocytesMicronucleus AssayNot SpecifiedGenotoxic effects observed.[2]

Table 1: Summary of In Vitro Genotoxicity Studies on Quinoline Yellow.

Cell Line Assay Concentration Affected Pathway Significantly Upregulated Genes Reference
HepG2RT² Profiler PCR Array20 mg/LATR/ATM Signaling, DNA Repair, ApoptosisATR, RBBP8, RAD1, CHEK1, CHEK2, TOPB1, ERCC1, XPA, FEN1, MBD4, MLH1, MSH3, TP73, BLM, BRIP1, FANCA, GADD45A, REV1, BAX, PPP1R15A[3]

Table 2: Gene Expression Modulation by Quinoline Yellow in HepG2 Cells.

Visualized Pathways and Workflows

The following diagrams illustrate the proposed genotoxic mechanism of Quinoline Yellow and a typical experimental workflow for its assessment.

G This compound Quinoline Yellow (this compound) Cell Cellular Uptake This compound->Cell DNA_Damage DNA Damage (Strand Breaks, Adducts) Cell->DNA_Damage ATR_ATM ATR/ATM Pathway Activation DNA_Damage->ATR_ATM Repair_Attempt Attempted DNA Repair DNA_Damage->Repair_Attempt Repair_Pathways Upregulation of DNA Repair Genes (NER, BER, MMR, etc.) ATR_ATM->Repair_Pathways Repair_Pathways->Repair_Attempt Apoptosis Apoptosis (Cell Death) Repair_Attempt->Apoptosis Extensive Damage Chromosomal_Instability Chromosomal Instability (Micronuclei, Bridges) Repair_Attempt->Chromosomal_Instability Failed/Incomplete Repair

Caption: Proposed genotoxic mechanism of Quinoline Yellow (this compound).

G start Start: Prepare Cell Culture (e.g., HepG2) treatment Treat cells with Quinoline Yellow (various concentrations) and controls start->treatment harvest Harvest Cells treatment->harvest split Divide Sample harvest->split comet_lysis Comet Assay: 1. Embed cells in agarose split->comet_lysis Sample A cbmn_cytoB CBMN Assay: 1. Add Cytochalasin B split->cbmn_cytoB Sample B comet_electrophoresis 2. Lyse cells & unwind DNA comet_lysis->comet_electrophoresis comet_stain 3. Electrophoresis comet_electrophoresis->comet_stain comet_analysis 4. Stain DNA & Visualize (Comet Tail Measurement) comet_stain->comet_analysis cbmn_harvest 2. Incubate to form binucleated cells cbmn_cytoB->cbmn_harvest cbmn_stain 3. Harvest and Stain cbmn_harvest->cbmn_stain cbmn_analysis 4. Score Micronuclei in binucleated cells cbmn_stain->cbmn_analysis

Caption: Experimental workflow for in vitro genotoxicity testing.

Experimental Protocols

The following sections provide a detailed methodology for the key experiments cited in the assessment of Quinoline Yellow's genotoxicity.

5.1 Comet Assay (Single Cell Gel Electrophoresis) This assay is used to detect DNA strand breaks in individual cells.

  • Cell Culture and Treatment: HepG2 cells are cultured in appropriate media. Cells are seeded and allowed to attach overnight. They are then treated with various concentrations of Quinoline Yellow (e.g., 0.5-20 µg/mL) for a defined period (e.g., 4 or 24 hours). A negative (vehicle) and positive (e.g., hydrogen peroxide) control are included.[8][9]

  • Cell Harvesting and Embedding: After treatment, cells are washed with PBS and trypsinized to create a single-cell suspension. Approximately 2 x 104 cells are mixed with low melting point agarose at 37°C.[10] This mixture is then pipetted onto a pre-coated microscope slide and covered with a coverslip to create a thin gel layer. The slide is cooled to solidify the agarose.

  • Lysis: The slides are immersed in a cold lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C. This step removes cell membranes and cytoplasm, leaving behind the nucleoid.[10]

  • Alkaline Unwinding and Electrophoresis: Slides are placed in a horizontal electrophoresis tank filled with a high pH alkaline buffer (e.g., pH > 13) to unwind the DNA. Electrophoresis is then conducted at a low voltage (e.g., 25V) for a set time (e.g., 20-30 minutes).[11]

  • Neutralization and Staining: Slides are washed with a neutralization buffer. The DNA is then stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Scoring: Slides are examined using a fluorescence microscope. The DNA damage is quantified by measuring the length and intensity of the "comet tail" relative to the "head." Image analysis software is used to calculate parameters like "% Tail DNA."

5.2 Cytokinesis-Block Micronucleus (CBMN) Cytome Assay This assay measures chromosome breakage and loss by scoring micronuclei specifically in cells that have completed one nuclear division.[12]

  • Cell Culture and Treatment: As with the Comet assay, cells (e.g., HepG2 or lymphocytes) are cultured and treated with Quinoline Yellow and appropriate controls.

  • Cytokinesis Block: After an initial exposure period, Cytochalasin B is added to the culture medium. This agent inhibits actin polymerization, thereby preventing cytokinesis (cell division) without stopping nuclear division. The cells are incubated for a duration equivalent to one cell cycle.[13]

  • Harvesting and Slide Preparation: Cells are harvested, subjected to a mild hypotonic treatment, and then fixed. The cell suspension is dropped onto clean microscope slides and allowed to air dry.

  • Staining: Slides are stained with a DNA-specific stain such as Giemsa or a fluorescent dye.

  • Scoring: Using a light or fluorescence microscope, binucleated cells are identified. The number of micronuclei (small, separate nuclei) within at least 1000 binucleated cells is counted. Other markers of chromosomal instability, such as nucleoplasmic bridges and nuclear buds, can also be scored.[14]

5.3 RT² Profiler PCR Array for Gene Expression Analysis This method allows for the simultaneous analysis of a panel of genes related to a specific pathway.[15]

  • Cell Culture and Treatment: HepG2 cells are cultured and treated with Quinoline Yellow (e.g., 20 mg/L) and controls.[3]

  • RNA Isolation: After treatment, total RNA is extracted from the cells using a suitable RNA isolation kit. The quality and quantity of the RNA are assessed.

  • cDNA Synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a first-strand synthesis kit.[15]

  • Real-Time PCR: The cDNA is mixed with an appropriate SYBR Green-based qPCR master mix. This mixture is then aliquoted into a 96- or 384-well RT² Profiler PCR Array plate. Each well contains pre-dispensed primers for a specific gene in the DNA repair pathway, plus housekeeping genes and other controls.[16]

  • Data Analysis: The plate is run in a real-time PCR instrument. The expression level of each gene is determined based on its threshold cycle (Ct) value. The data is normalized to the housekeeping genes, and the fold change in gene expression between the treated and control samples is calculated.[15]

References

An In-Depth Toxicological Profile of Quinoline Yellow WS

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Quinoline Yellow WS (E104), a synthetic food colorant, is a water-soluble mixture of sodium salts of sulfonated 2-(2-quinolyl)indan-1,3-dione. It imparts a greenish-yellow color and is used in various food products, pharmaceuticals, and cosmetics in several countries.[1] Despite its widespread use, its toxicological profile has been a subject of scientific scrutiny, leading to varying regulatory statuses globally. This technical guide provides a comprehensive overview of the toxicological data on Quinoline Yellow WS, focusing on key endpoints relevant to researchers, scientists, and drug development professionals.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies on the ADME of Quinoline Yellow have been conducted primarily on its spirit-soluble form, Solvent Yellow 33. In animal models, particularly rats, Quinoline Yellow is absorbed from the gastrointestinal and respiratory tracts.[2] Following absorption, it is distributed to various body tissues. The primary route of metabolism is through the liver, and the parent compound and its metabolites are predominantly excreted in the feces, with a smaller portion eliminated in the urine.[2] Clearance from major organs is reported to be rapid with minimal accumulation.[2]

Toxicological Endpoints

Acute Toxicity

Quinoline Yellow WS exhibits low acute oral toxicity.

Endpoint Species Route Value Reference
LD₅₀RatOral>5000 mg/kg bw[2]
LD₅₀DogOral>1000 mg/kg bw[2]
Sub-chronic and Chronic Toxicity

Repeated dose studies have been conducted to evaluate the long-term effects of Quinoline Yellow WS. The European Food Safety Authority (EFSA) re-evaluated the safety of Quinoline Yellow in 2009 and established an Acceptable Daily Intake (ADI) of 0.5 mg/kg bw/day.[1] This was based on a No-Observed-Adverse-Effect Level (NOAEL) of 50 mg/kg bw/day from a chronic toxicity and carcinogenicity study in rats, with an uncertainty factor of 100 applied.[1]

Endpoint Study Duration Species NOAEL LOAEL Key Findings Reference
Chronic Toxicity2 yearsRat50 mg/kg bw/day-Basis for EFSA's ADI of 0.5 mg/kg bw/day[1]
Sub-chronic Toxicity13 weeksMouse (male)83 mg/kg bw/day--[2]
Sub-chronic Toxicity13 weeksMouse (female)-8333 mg/kg bw/day-[2]
Sub-chronic Toxicity13 weeksRat-8333 mg/kg bw/day-[2]
Genotoxicity

The genotoxicity of Quinoline Yellow WS is a subject of ongoing scientific discussion, with conflicting results reported in the literature. While some regulatory bodies have concluded that it is not genotoxic,[1] several studies have indicated potential genotoxic effects in vitro.

Assay Test System Metabolic Activation Result Reference
Ames TestSalmonella typhimuriumWith and withoutNegative[3]
Micronucleus AssayHuman peripheral lymphocytesWithoutPositive[3]
Comet AssayHuman peripheral lymphocytesWithoutPositive[3]
Mouse Lymphoma AssayL5178Y cellsWith and withoutNegative[3]
In vivo Micronucleus AssayMouse bone marrowN/ANegative[3]
Carcinogenicity

Long-term carcinogenicity studies in animals have generally not found evidence of carcinogenic potential for Quinoline Yellow WS.[1] However, a National Toxicology Program (NTP) study on D&C Yellow No. 11 (the spirit-soluble form) found some evidence of carcinogenic activity in male and female rats based on increased incidences of certain neoplasms.[4]

Species Study Type Findings Reference
RatLong-termNo evidence of carcinogenicity for Quinoline Yellow WS.[1]
Rat2-year feed study (D&C Yellow No. 11)Some evidence of carcinogenic activity (hepatocellular and renal tubule neoplasms).[4]
Reproductive and Developmental Toxicity

The available data do not indicate adverse effects of Quinoline Yellow WS on reproduction or development.[1] However, a recent in silico and in vivo study using a zebrafish model suggested potential for developmental toxicity and teratogenicity at high concentrations.[5] The study reported a median lethal concentration (LC50) of 0.64 mg/mL and observed developmental abnormalities such as pericardial edema and yolk sac necrosis at concentrations of 0.5 mg/mL and above.[5]

Endpoint Species NOAEL Key Findings Reference
Reproductive ToxicityRat-No evidence of adverse effects on reproduction.[1]
Developmental ToxicityZebrafish-LC50 of 0.64 mg/mL; teratogenic effects at ≥0.5 mg/mL.[5]

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of study findings. Below are summaries of typical protocols used to evaluate the safety of food additives like Quinoline Yellow WS.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: A single-cell suspension is prepared from the test system (e.g., cultured cells, isolated lymphocytes).

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution (typically containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing the fragmented DNA to migrate from the nucleoid, forming a "comet tail."

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye.

  • Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring parameters such as tail length and the percentage of DNA in the tail.

Micronucleus Assay

The micronucleus assay detects chromosome damage or loss by identifying small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells.

  • Cell Culture and Treatment: Proliferating cells are exposed to the test substance with and without metabolic activation.

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells that have completed one round of nuclear division.

  • Harvesting and Slide Preparation: Cells are harvested, subjected to a hypotonic treatment, and fixed. The cell suspension is then dropped onto microscope slides.

  • Staining: The slides are stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronuclei in a predetermined number of binucleated cells (typically 1000-2000) is scored under a microscope.

Chronic Toxicity/Carcinogenicity Bioassay (NTP Protocol)

Long-term studies are conducted to assess the potential for a substance to cause chronic toxicity and cancer.

  • Animal Model: Typically, two rodent species (e.g., F344/N rats and B6C3F1 mice) of both sexes are used.

  • Dose Selection: Dose levels are determined based on shorter-term toxicity studies.

  • Administration: The test substance is administered to the animals, usually in their feed, for a significant portion of their lifespan (e.g., 2 years). Control groups receive the vehicle (feed without the test substance).

  • In-life Observations: Animals are monitored regularly for clinical signs of toxicity, body weight changes, and food consumption.

  • Pathology: At the end of the study, all animals are subjected to a complete necropsy. Tissues and organs are examined macroscopically and microscopically for non-neoplastic and neoplastic lesions.

  • Statistical Analysis: The incidence of tumors and other lesions in the treated groups is compared to the control group to determine if there is a statistically significant increase.

Visualizations

Experimental Workflow for In Vitro Genotoxicity Testing

Genotoxicity_Workflow cluster_assays In Vitro Genotoxicity Assays ames Ames Test (Bacterial Reverse Mutation Assay) ames_result Score Revertant Colonies ames->ames_result comet Comet Assay (Single Cell Gel Electrophoresis) comet_result Measure DNA Migration (Comet Tail) comet->comet_result micronucleus Micronucleus Assay micronucleus_result Count Micronuclei in Binucleated Cells micronucleus->micronucleus_result start Test Substance: Quinoline Yellow WS prep Prepare Test Concentrations (with and without S9 metabolic activation) start->prep prep->ames Expose Salmonella typhimurium strains prep->comet Treat Human Peripheral Lymphocytes prep->micronucleus Treat Human Peripheral Lymphocytes end Genotoxicity Assessment ames_result->end comet_result->end micronucleus_result->end

Caption: A generalized workflow for in vitro genotoxicity assessment of Quinoline Yellow WS.

Cellular Response to Quinoline Yellow WS-Induced Stress

Cellular_Response cluster_stress Cellular Stress Induction cluster_response Cellular Signaling and Repair Pathways qy Quinoline Yellow WS Exposure ros Increased Reactive Oxygen Species (ROS) and Superoxide Production qy->ros dna_damage DNA Damage qy->dna_damage atr_atm ATR/ATM Signaling Activation dna_damage->atr_atm ner Nucleotide Excision Repair atr_atm->ner ber Base Excision Repair atr_atm->ber mmr Mismatch Repair atr_atm->mmr dsbr Double-Strand Break Repair atr_atm->dsbr apoptosis Apoptosis atr_atm->apoptosis If damage is irreparable

Caption: Postulated cellular response pathways to Quinoline Yellow WS-induced stress.

Signaling Pathways

Direct evidence specifically detailing the signaling pathways modulated by Quinoline Yellow WS is limited. However, some studies provide insights into its potential mechanisms of action at a cellular level.

One in vitro study using human HepG2 cells found that Quinoline Yellow WS treatment led to the upregulation of 20 genes involved in several key cellular processes. These include:

  • ATR/ATM Signaling: Upregulation of genes such as ATR, RBBP8, RAD1, CHEK1, and CHEK2 suggests an activation of the DNA damage response pathway.

  • DNA Repair: Increased expression of genes involved in nucleotide excision repair (ERCC1, XPA), base excision repair (FEN1, MBD4), mismatch repair (MLH1, MSH3), and double-strand break repair (BLM) indicates a cellular effort to repair damaged DNA.

  • Apoptosis: The upregulation of pro-apoptotic genes like BAX suggests that at certain concentrations, Quinoline Yellow WS can induce programmed cell death.

Furthermore, a study in the nematode Caenorhabditis elegans demonstrated that exposure to Quinoline Yellow WS resulted in increased levels of reactive oxygen species (ROS) and superoxide production, indicating the induction of oxidative stress.[2] This suggests that some of the observed toxic effects may be mediated through oxidative damage to cellular components.

Conclusion

The toxicological profile of Quinoline Yellow WS is complex, with a substantial body of evidence indicating low acute and chronic toxicity at permitted levels of use. The Acceptable Daily Intake has been established based on long-term animal studies. However, conflicting data on its genotoxicity warrant further investigation to fully elucidate its safety profile. In particular, the positive findings in some in vitro genotoxicity assays, coupled with evidence of induced oxidative stress and activation of DNA damage response pathways, highlight the need for a comprehensive understanding of its molecular mechanisms of action. For researchers and professionals in drug development, where excipients are carefully selected, a thorough risk assessment considering the potential for genotoxicity and developmental effects at relevant concentrations is advised.

References

An In-depth Technical Guide to the Solubility Differences of Quinoline Yellow SS and Quinoline Yellow WS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the solubility characteristics of Quinoline Yellow SS (Spirit Soluble) and Quinoline Yellow WS (Water Soluble). It details the fundamental chemical distinctions that govern their solubility, presents available quantitative data, outlines standard experimental protocols for solubility determination, and illustrates the structural relationship between these two important dyes.

Core Chemical Differences and Their Impact on Solubility

The primary distinction between Quinoline Yellow SS and Quinoline Yellow WS lies in their chemical structure, which directly dictates their solubility profiles. Quinoline Yellow SS is a neutral, nonpolar molecule, rendering it insoluble in water but soluble in nonpolar organic solvents.[1][2] In contrast, Quinoline Yellow WS is a sulfonated derivative of Quinoline Yellow SS.[1][3] The introduction of polar sulfonate groups (-SO₃⁻) transforms the molecule into a water-soluble salt.[4][5]

Quinoline Yellow SS (Spirit Soluble) , with the chemical formula C₁₈H₁₁NO₂, is characterized by its quinophthalone structure.[1][6] Its insolubility in water makes it suitable for applications such as coloring spirit lacquers, polystyrene, polycarbonates, and hydrocarbon solvents.[1][2]

Quinoline Yellow WS (Water Soluble) is not a single compound but a mixture of mono-, di-, and trisulfonates of 2-(2-quinolyl)indan-1,3-dione, with the disulfonates being the principal components.[4] The presence of these ionic sulfonate groups allows for strong interactions with polar water molecules, leading to its high water solubility.[4][5] This property is crucial for its use as a food additive (E104), as well as in pharmaceuticals and cosmetics where aqueous systems are common.[4][7]

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for Quinoline Yellow SS and Quinoline Yellow WS. It is important to note that some reported values for Quinoline Yellow WS in water show significant variation, which may be attributable to differences in the exact mixture of sulfonated derivatives and the experimental conditions.

Table 1: Solubility of Quinoline Yellow SS

SolventTemperatureSolubilityReference
WaterStandard (25 °C, 100 kPa)Insoluble[1]
ChloroformNot Specified1 mg/mL[8]
Nonpolar Organic SolventsNot SpecifiedSoluble[1][2]
AcetoneNot SpecifiedSoluble[9]
BenzeneNot SpecifiedSoluble[9]
TolueneNot SpecifiedSoluble[9]
XyleneNot SpecifiedSoluble[9]
EthanolNot SpecifiedHighly Soluble[10]
Ethyl AcetateNot SpecifiedSlightly Soluble[9]
Linseed OilNot SpecifiedSlightly Soluble[9]
Mineral OilNot SpecifiedSlightly Soluble[9]
Paraffin WaxNot SpecifiedSlightly Soluble[9]
Stearic AcidNot SpecifiedSlightly Soluble[9]

Table 2: Solubility of Quinoline Yellow WS

SolventTemperatureSolubilityReference
Water20 °C225 g/L[11]
Water20 °C120 g/L[12]
WaterStandard (25 °C, 100 kPa)4 g/100 ml (40 g/L)[3]
WaterNot Specified20%[13]
Ethanol (100%)Not Specified< 0.1%[13]
Ethanol (25%)Not Specified4%[13]
EthanolNot SpecifiedSlightly Soluble[7]
MethanolNot Specified0.1%[13]
AcetoneNot Specified< 0.1%[13]
GlycerolNot Specified0.1%[13]
Propylene GlycolNot Specified0.30%[13]
Vegetable OilNot SpecifiedInsoluble[13]

Experimental Protocols for Solubility Determination

While specific experimental details from the cited sources are not provided, a standard protocol for determining the solubility of a dye like Quinoline Yellow can be outlined. The equilibrium solubility method is a common approach.

Objective: To determine the concentration of a saturated solution of the dye in a specific solvent at a given temperature.

Materials:

  • Quinoline Yellow SS or WS powder

  • Selected solvents (e.g., deionized water, ethanol, chloroform)

  • Volumetric flasks

  • Analytical balance

  • Constant temperature water bath or incubator

  • Magnetic stirrer and stir bars

  • Centrifuge

  • UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm PTFE for organic solvents, PVDF for aqueous solutions)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of the dye to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The amount of dye should be sufficient to ensure that undissolved solids remain after equilibrium is reached.

  • Equilibration: Place the container in a constant temperature bath and stir vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.

  • Phase Separation: After equilibration, allow the solution to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the solution at a controlled temperature to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed/cooled syringe to match the equilibration temperature. Immediately filter the aliquot through a syringe filter into a volumetric flask. Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the spectrophotometer's calibration curve.

  • Quantification: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance (λmax) for the dye in the specific solvent.

  • Calculation: Calculate the concentration of the dye in the saturated solution using a pre-established calibration curve (absorbance vs. concentration). The solubility is then reported in units such as g/L or mg/mL.

Visualizations

The following diagrams illustrate the chemical structures of Quinoline Yellow SS and WS, and the experimental workflow for solubility determination.

G Chemical Structures of Quinoline Yellow SS and WS cluster_0 Quinoline Yellow SS (Spirit Soluble) cluster_1 Quinoline Yellow WS (Water Soluble) QY_SS QY_WS QY_SS->QY_WS Sulfonation Formula_SS C18H11NO2 Formula_WS Principal Component: C18H9NNa2O8S2

Caption: Structural comparison of Quinoline Yellow SS and its sulfonated, water-soluble counterpart, Quinoline Yellow WS.

G Workflow for Equilibrium Solubility Determination A 1. Prepare Supersaturated Solution B 2. Equilibrate at Constant Temperature A->B C 3. Separate Solid and Liquid Phases B->C D 4. Collect and Filter Supernatant C->D E 5. Dilute Sample D->E F 6. Measure Absorbance (UV-Vis) E->F G 7. Calculate Solubility F->G

Caption: Standard experimental workflow for determining the equilibrium solubility of a compound.

References

E104 (Quinoline Yellow WS): A Technical Guide to its History, Development, and Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E104, known as Quinoline Yellow WS, is a synthetic yellow food dye belonging to the quinoline class of compounds. First synthesized in 1882 by Jacobsen, its development was part of the rapid expansion of aniline and quinoline dyes in the latter half of the 19th century.[1] Chemically, it is a mixture of the sodium salts of the mono-, di-, and trisulfonic acids of 2-(2-quinolyl)-1,3-indandione.[2][3] The presence of sulfonate groups renders it water-soluble (WS), distinguishing it from its alcohol-soluble counterpart, Quinoline Yellow SS.[1][2][3] This guide provides an in-depth technical overview of the history, chemical properties, regulatory landscape, and toxicological evaluation of this compound.

Chemical Properties and Synthesis

Quinoline Yellow WS is a yellow to yellowish-brown powder or granule that is highly soluble in water and stable to light, heat, and acids.[1][4] Its chemical formula is C18H9NNa2O8S2.[1]

Synthesis: The production of Quinoline Yellow WS involves the sulfonation of 2-(2-quinolyl)-1,3-indandione.[2][3] The starting material, 2-(2-quinolyl)-1,3-indandione, can be synthesized through the condensation of quinaldine and phthalic anhydride. The subsequent sulfonation process introduces sulfonic acid groups onto the molecule, enhancing its water solubility. The final product is a mixture of mono-, di-, and trisulfonated derivatives.[2]

Historical and Current Applications

Historically, Quinoline Yellow has been utilized across various industries due to its coloring properties. In the food industry, it imparts a greenish-yellow hue to products such as smoked fish, beverages, confectionery, and chewing gum.[1][5] Beyond food, it has found applications in:

  • Cosmetics: Lipsticks and other cosmetic products.[1][2]

  • Pharmaceuticals: As a colorant in medicinal products.[1][2]

  • Other Industries: In perfumery for colognes, soaps, hair care products, and toothpaste.[1]

Regulatory Landscape: A Global Perspective

The regulation of this compound varies significantly across different countries, reflecting diverse approaches to food additive safety.

Region/CountryRegulatory StatusKey Regulations and Stipulations
European Union Permitted (with restrictions)Authorized under Regulation (EC) No. 1333/2008.[3][5] Since 2010, products containing this compound must carry the warning: "may have an adverse effect on activity and attention in children."[1] The Acceptable Daily Intake (ADI) was reduced from 10 mg/kg to 0.5 mg/kg of body weight per day in 2009 by the European Food Safety Authority (EFSA).[1] In 2012, permitted use levels in food products were further reduced.[1]
United States Banned in food, permitted in cosmetics and drugsNot approved for use in food by the Food and Drug Administration (FDA).[1][5][6] It is permitted for use in drugs and cosmetics and is known as D&C Yellow No. 10.[7]
Japan BannedThe use of this compound in food production has been discontinued.[1][5]
Australia PermittedPermitted for use in foods.
Canada BannedNot permitted for use in food.[1]
Norway BannedThe use of this compound in food is prohibited.[5]

Toxicological Profile and Safety Assessment

The safety of Quinoline Yellow has been a subject of scientific debate and re-evaluation over the years, leading to the stringent regulations in many regions. Key areas of toxicological concern include hypersensitivity, genotoxicity, and effects on child behavior.

Hypersensitivity and Allergic Reactions

Some studies have indicated that this compound may induce hypersensitivity reactions in a subset of the population. These reactions can manifest as:

  • Skin inflammation and urticaria (hives)[1]

  • Rhinitis[1]

  • Asthma attacks in sensitive individuals[1]

  • Anaphylaxis (in rare cases)[1]

Individuals with a known sensitivity to aspirin may also be more susceptible to adverse reactions from this compound.[1]

Genotoxicity and Carcinogenicity

The genotoxic and carcinogenic potential of Quinoline Yellow has been investigated in various studies. While some early in vitro studies suggested potential mutagenic effects, the overall consensus from regulatory bodies is that this compound is not genotoxic or carcinogenic.[7][8] The European Food Safety Authority (EFSA) concluded that Quinoline Yellow was negative in in vitro genotoxicity as well as in long-term carcinogenicity studies.[9]

The "Southampton Study" and Child Behavior

A significant turning point in the regulation of this compound was the 2007 study by McCann et al., often referred to as the "Southampton Study." This research suggested a link between the consumption of a mixture of certain artificial food colors, including Quinoline Yellow, and increased hyperactivity in children.[6][10] This study was a primary driver for the mandatory warning label in the EU.[1] However, the EFSA, upon re-evaluating the study, concluded that the findings could not be used as a basis for altering the ADI but acknowledged the potential for inducing hyperactivity in sensitive children.[9]

Experimental Protocols

Genotoxicity Assessment: The Comet Assay

The Comet assay is a sensitive method for detecting DNA damage in individual cells. A study evaluating the genotoxicity of Quinoline Yellow utilized this assay on human lymphocytes in vitro.

Methodology:

  • Cell Preparation: Human lymphocytes are isolated from whole blood.

  • Treatment: The isolated lymphocytes are exposed to various concentrations of Quinoline Yellow for a specified duration.

  • Embedding: The treated cells are embedded in a low-melting-point agarose gel on a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric current is applied. DNA fragments migrate away from the nucleus, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized under a fluorescence microscope.

  • Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail.

The results of such assays have shown that Quinoline Yellow can induce genotoxic effects in vitro.[11]

Developmental Toxicity: Zebrafish Embryo Model

Recent studies have employed the zebrafish (Danio rerio) embryo model to investigate the developmental toxicity of Quinoline Yellow.

Methodology:

  • Embryo Collection and Staging: Zebrafish embryos are collected after fertilization and staged according to their developmental progress.

  • Exposure: Embryos are exposed to a range of Quinoline Yellow concentrations in a multi-well plate.

  • Morphological Assessment: Over a period of 48, 72, and 96 hours, the embryos are observed under a microscope for developmental defects.[12] Endpoints include survival rate, hatching rate, heart rate, and morphological abnormalities such as pericardial edema, yolk sac edema, and spinal curvature.

  • Lethal Concentration (LC50) Determination: The concentration of Quinoline Yellow that is lethal to 50% of the embryos is calculated. For Quinoline Yellow, the LC50 has been reported to be 0.64 mg/mL.[12]

These studies have provided evidence for the developmental toxicity and teratogenic potential of Quinoline Yellow at high concentrations.[12]

Signaling Pathways

While the precise molecular mechanisms underlying the biological effects of Quinoline Yellow are not fully elucidated, some research suggests potential interactions with cellular signaling pathways. For instance, in silico studies have indicated possible interactions with androgen and estrogen receptors.[13] Further research is needed to confirm these interactions and understand their physiological relevance.

Conclusion

The history of this compound (Quinoline Yellow WS) is emblematic of the evolving understanding of food additive safety. From its origins in the burgeoning dye industry of the late 19th century to its current status as a highly regulated substance, the journey of Quinoline Yellow reflects the increasing rigor of toxicological science and a greater emphasis on consumer protection. While considered safe at the currently established ADI by regulatory bodies like EFSA, the concerns surrounding its potential to induce hyperactivity in children and hypersensitivity reactions have led to its prohibition or restricted use in many parts of the world. For researchers and professionals in drug development, the case of this compound serves as a pertinent example of the complex interplay between chemical innovation, public health, and regulatory science.

Visualizations

Experimental_Workflow_Comet_Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Comet Assay Protocol cluster_analysis Analysis start Isolate Human Lymphocytes treat Expose to this compound start->treat embed Embed in Agarose treat->embed lyse Cell Lysis embed->lyse electro Electrophoresis lyse->electro stain Stain DNA electro->stain visualize Fluorescence Microscopy stain->visualize quantify Quantify DNA Damage visualize->quantify

Experimental workflow for the Comet assay to assess this compound genotoxicity.

Zebrafish_Developmental_Toxicity_Workflow cluster_setup Experimental Setup cluster_exposure Exposure to this compound cluster_assessment Assessment (48, 72, 96 hrs) cluster_endpoints Observed Endpoints collect Collect & Stage Zebrafish Embryos expose Expose to various concentrations of this compound collect->expose morph Microscopic Morphological Assessment expose->morph lc50 Determine LC50 morph->lc50 survival Survival Rate morph->survival hatching Hatching Rate morph->hatching defects Developmental Defects morph->defects

References

An In-depth Technical Guide to the Degradation Products and Environmental Fate of E104 (Quinoline Yellow)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

E104, also known as Quinoline Yellow, is a synthetic food colorant widely used in various consumer products. Growing concerns over the environmental persistence and potential toxicity of synthetic dyes and their degradation byproducts necessitate a thorough understanding of their environmental fate. This technical guide provides a comprehensive overview of the degradation of this compound, focusing on its photocatalytic and microbial breakdown products, their environmental behavior, and potential toxicological implications. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways to serve as a critical resource for researchers, scientists, and professionals in drug development and environmental science.

Introduction

Quinoline Yellow (this compound) is a water-soluble synthetic dye belonging to the quinophthalone class. Its chemical structure, characterized by a sulfonated quinoline ring linked to an indandione moiety, imparts its vibrant yellow color and stability. However, this stability also contributes to its persistence in the environment, raising questions about its long-term impact and the nature of its degradation products. This guide delves into the scientific understanding of this compound's degradation pathways and the environmental fate of its byproducts.

Degradation of this compound (Quinoline Yellow)

The degradation of this compound can be initiated through various physical, chemical, and biological processes, with photocatalysis and microbial action being the most studied.

Photocatalytic Degradation

Photocatalysis has emerged as a promising technology for the degradation of persistent organic pollutants like this compound. Advanced Oxidation Processes (AOPs), particularly those involving semiconductors like titanium dioxide (TiO₂) and silver phosphate (Ag₃PO₄), have been shown to effectively decolorize and mineralize Quinoline Yellow.

Under UV or visible light irradiation, these photocatalysts generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which attack the dye molecule, leading to its fragmentation and eventual mineralization into CO₂, H₂O, and inorganic salts.

A key study on the photocatalytic degradation of Quinoline Yellow using Ag₃PO₄ under UVA irradiation identified at least eight intermediate degradation products through Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS)[1][2]. The degradation proceeds through a series of hydroxylation, desulfonation, and cleavage reactions of the chromophore.

Experimental Protocol: Photocatalytic Degradation of this compound

A typical experimental setup for the photocatalytic degradation of this compound involves the following steps:

  • Catalyst Suspension: A specific concentration of the photocatalyst (e.g., 0.5 g/L of Ag₃PO₄) is suspended in an aqueous solution of this compound of a known concentration (e.g., 20 ppm)[2].

  • Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a period (e.g., 30-60 minutes) to allow the dye molecules to adsorb onto the surface of the catalyst, reaching an adsorption-desorption equilibrium.

  • Irradiation: The suspension is then exposed to a light source (e.g., a UV lamp or a solar simulator). Aliquots of the suspension are withdrawn at regular intervals.

  • Sample Analysis: The collected samples are filtered to remove the catalyst particles. The concentration of the remaining this compound is determined using a UV-Vis spectrophotometer by measuring the absorbance at its maximum wavelength (around 412 nm). The degradation products are identified and quantified using techniques like HPLC or UHPLC-MS/MS.

  • Mineralization Analysis: The extent of mineralization is often assessed by measuring the Total Organic Carbon (TOC) of the solution over time.

Experimental Workflow for Photocatalytic Degradation of this compound

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare this compound Solution prep2 Add Photocatalyst prep1->prep2 exp1 Dark Adsorption prep2->exp1 exp2 Irradiation (UV/Visible) exp1->exp2 an1 Sample Collection exp2->an1 an2 Filtration an1->an2 an3 UV-Vis Spectroscopy (this compound Concentration) an2->an3 an4 UHPLC-HRMS (Degradation Products) an2->an4 an5 TOC Analysis (Mineralization) an2->an5 G This compound This compound (Quinoline Yellow) TP1 Monosulfonated Quinoline Yellow This compound->TP1 Desulfonation TP4 Sulfonated quinoline carboxylic acid This compound->TP4 Ring Cleavage TP6 Sulfonated indene derivative This compound->TP6 Ring Cleavage TP2 Hydroxylated Monosulfonated QY TP1->TP2 Hydroxylation Mineralization CO2 + H2O + Inorganic Salts TP2->Mineralization TP3 Phthalic acid derivative TP3->Mineralization TP5 Descarboxylated Sulfonated quinoline TP4->TP5 Decarboxylation TP8 Quinolin-2(1H)-one TP5->TP8 Desulfonation TP7 Phthalic acid TP6->TP7 Oxidation TP7->Mineralization TP8->Mineralization G cluster_receptors Receptor Tyrosine Kinases cluster_pathways Downstream Signaling Pathways cMet c-Met RasRafMEK Ras/Raf/MEK Pathway cMet->RasRafMEK PI3KAktmTOR PI3K/Akt/mTOR Pathway cMet->PI3KAktmTOR VEGFR VEGFR VEGFR->RasRafMEK VEGFR->PI3KAktmTOR EGFR EGFR EGFR->RasRafMEK EGFR->PI3KAktmTOR Quinoline Quinoline Derivatives Quinoline->cMet Inhibition Quinoline->VEGFR Inhibition Quinoline->EGFR Inhibition Quinoline->PI3KAktmTOR Inhibition

References

Spectroscopic Analysis of Quinoline Yellow WS: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Quinoline Yellow WS (Water Soluble), also known as D&C Yellow No. 10 and E104. Quinoline Yellow WS is a synthetic dye used in pharmaceuticals, cosmetics, and food products.[1][2][3][4][5] Its analysis is crucial for quality control, formulation development, and regulatory compliance. This document details the application of various spectroscopic techniques for the characterization and quantification of this colorant.

Chemical Structure and Properties

Quinoline Yellow WS is a mixture of the sodium salts of the mono-, di-, and trisulfonic acids of 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione.[1][4][6] The principal components are the disulfonates.[1][6] The presence of sulfonate groups renders the molecule water-soluble.[1]

Table 1: General Properties of Quinoline Yellow WS

PropertyValueReference
Chemical NameSodium 2-(1,3-dioxoindan-2-yl)quinolinedisulfonate (principal component)[1]
SynonymsC.I. Acid Yellow 3, Food Yellow 13, D&C Yellow No. 10, this compound[1]
CAS Number8004-92-0[1]
Molecular FormulaC₁₈H₉NNa₂O₈S₂ (principal component)[7]
Molecular Weight477.38 g/mol (principal component)[7]
AppearanceYellow powder or granules[6][7]
SolubilitySoluble in water, sparingly soluble in ethanol[6]

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is the most common technique for the identification and quantification of Quinoline Yellow WS. The analysis relies on the absorption of ultraviolet and visible light by the chromophoric system of the molecule.

Quantitative Data

The absorption spectrum of Quinoline Yellow WS in aqueous solution exhibits a primary maximum in the visible region and a secondary maximum in the UV region.

Table 2: UV-Visible Absorption Maxima of Quinoline Yellow WS

Wavelength (λmax)Solvent/MediumReference
~411 nmAqueous Acetic Acid[8]
411 ± 4 nmNot specified[7]
~414 nmAqueous Solution[3]
416 nmNot specified[1]
413 nmPBS[9]
223 nmWater[6]
Experimental Protocol: Quantification by UV-Vis Spectrophotometry

This protocol is based on established methods for the analysis of food and feed additives.[3][8]

Objective: To determine the concentration of Quinoline Yellow WS in a sample.

Materials:

  • Quinoline Yellow WS reference standard

  • Spectrophotometer-grade water

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of Quinoline Yellow WS of a known concentration (e.g., 100 µg/mL) in deionized water.

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1-10 µg/mL).

  • Sample Preparation:

    • Dissolve a known weight of the sample containing Quinoline Yellow WS in a known volume of deionized water.

    • Filter the solution if necessary to remove any particulate matter.

    • Dilute the sample solution with deionized water to obtain a concentration that falls within the range of the calibration standards.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan a wavelength range of 200-600 nm or measure the absorbance at the predetermined λmax (approximately 411-416 nm).

    • Use deionized water as a blank to zero the instrument.

    • Measure the absorbance of each calibration standard and the sample solution at the λmax.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus concentration for the standard solutions.

    • Determine the concentration of Quinoline Yellow WS in the sample solution by interpolating its absorbance on the calibration curve.

    • Calculate the concentration of Quinoline Yellow WS in the original sample, taking into account any dilution factors.

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Standard_Prep Prepare Standard Solutions Measure_Absorbance Measure Absorbance at λmax (~414 nm) Standard_Prep->Measure_Absorbance Standards Sample_Prep Prepare Sample Solution Sample_Prep->Measure_Absorbance Sample Spectrophotometer UV-Vis Spectrophotometer Calibration_Curve Plot Calibration Curve Measure_Absorbance->Calibration_Curve Determine_Concentration Determine Sample Concentration Calibration_Curve->Determine_Concentration

UV-Vis Spectrophotometry Workflow for Quinoline Yellow WS Quantification.

Other Spectroscopic Techniques

While UV-Vis spectrophotometry is the primary method for routine analysis, other spectroscopic techniques can provide more detailed structural information. It is important to note that comprehensive, publicly available spectra (Fluorescence, IR, Raman, NMR) specifically for Quinoline Yellow WS are limited. The following sections provide expected spectral characteristics based on the known chemical structure and data from related compounds.

Fluorescence Spectroscopy

Table 3: Expected Fluorescence Properties of Quinoline Yellow WS (Hypothetical)

ParameterExpected Range/ValueNote
Excitation Wavelength~415 nm (corresponding to λmax)To be determined experimentally.
Emission WavelengthTo be determined experimentallyLikely to be in the green-yellow region (>500 nm).

Experimental Protocol: Generalized Fluorescence Spectroscopy

Objective: To determine the fluorescence excitation and emission spectra of Quinoline Yellow WS.

Materials:

  • Quinoline Yellow WS

  • Spectrofluorometer-grade solvent (e.g., water)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a dilute solution of Quinoline Yellow WS in the chosen solvent. The concentration should be low enough to avoid inner filter effects.

  • Excitation Spectrum: Set the emission wavelength to an estimated value (e.g., 520 nm) and scan a range of excitation wavelengths (e.g., 300-500 nm) to find the excitation maximum.

  • Emission Spectrum: Set the excitation wavelength to the determined maximum and scan a range of emission wavelengths (e.g., 450-700 nm) to find the emission maximum.

Fluorescence_Workflow Prepare_Sample Prepare Dilute Sample Solution Set_Emission_Wavelength Set Emission λ Prepare_Sample->Set_Emission_Wavelength Scan_Excitation Scan Excitation Wavelengths Set_Emission_Wavelength->Scan_Excitation Determine_Excitation_Max Determine Excitation λmax Scan_Excitation->Determine_Excitation_Max Set_Excitation_Wavelength Set Excitation λ to max Determine_Excitation_Max->Set_Excitation_Wavelength Scan_Emission Scan Emission Wavelengths Set_Excitation_Wavelength->Scan_Emission Determine_Emission_Max Determine Emission λmax Scan_Emission->Determine_Emission_Max

Workflow for Fluorescence Spectroscopy Analysis.
Infrared (IR) Spectroscopy

Infrared spectroscopy can be used to identify the functional groups present in the Quinoline Yellow WS molecule.

Table 4: Expected Characteristic IR Absorption Bands for Quinoline Yellow WS

Wavenumber (cm⁻¹)Functional GroupVibration
~3400O-H (from absorbed water)Stretching
3100-3000Aromatic C-HStretching
1710-1680C=O (Indandione)Stretching
1600-1450Aromatic C=CStretching
~1200 and ~1050S=O (Sulfonate)Asymmetric and Symmetric Stretching
850-750Aromatic C-HOut-of-plane bending

Experimental Protocol: Generalized FTIR Spectroscopy (ATR)

Objective: To obtain the infrared spectrum of solid Quinoline Yellow WS.

Materials:

  • Quinoline Yellow WS powder

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Background Spectrum: Record a background spectrum with the clean, empty ATR crystal.

  • Sample Spectrum: Place a small amount of the Quinoline Yellow WS powder onto the ATR crystal and apply pressure to ensure good contact.

  • Data Collection: Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The resulting spectrum is typically presented in terms of absorbance or transmittance versus wavenumber.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds. Specific Raman data for Quinoline Yellow WS is scarce in the literature, with some studies focusing on its application in Surface-Enhanced Raman Spectroscopy (SERS).

Table 5: Expected Characteristic Raman Shifts for Quinoline Yellow WS

Raman Shift (cm⁻¹)Functional Group/Vibration
3100-3000Aromatic C-H stretching
1600-1500Aromatic ring stretching
~1350Quinoline ring breathing
~1000Ring breathing modes

Experimental Protocol: Generalized Raman Spectroscopy

Objective: To obtain the Raman spectrum of solid Quinoline Yellow WS.

Materials:

  • Quinoline Yellow WS powder

  • Raman spectrometer with a suitable laser excitation source (e.g., 785 nm)

  • Microscope slide or sample holder

Procedure:

  • Sample Preparation: Place a small amount of the Quinoline Yellow WS powder on a microscope slide.

  • Instrument Setup: Focus the laser on the sample using the microscope objective. Set the laser power, acquisition time, and number of accumulations.

  • Data Collection: Acquire the Raman spectrum over the desired spectral range (e.g., 200-3200 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of organic compounds. No complete, assigned ¹H and ¹³C NMR spectra for Quinoline Yellow WS were found in the reviewed literature. The complexity of the commercial dye, being a mixture of sulfonated isomers, would result in a complex NMR spectrum. The following tables provide estimated chemical shifts for the core quinoline and indandione structures.

Table 6: Estimated ¹H NMR Chemical Shifts for the Quinoline Yellow WS Core Structure

ProtonEstimated Chemical Shift (ppm)Multiplicity
Aromatic Protons (Quinoline)7.5 - 9.0m
Aromatic Protons (Indandione)7.8 - 8.2m
Methine Proton (Indandione)~4.5 - 5.5s

Table 7: Estimated ¹³C NMR Chemical Shifts for the Quinoline Yellow WS Core Structure

CarbonEstimated Chemical Shift (ppm)
C=O (Indandione)190 - 200
Aromatic Carbons120 - 150
Methine Carbon (Indandione)50 - 60

Experimental Protocol: Generalized NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of Quinoline Yellow WS.

Materials:

  • Quinoline Yellow WS

  • Deuterated solvent (e.g., D₂O or DMSO-d₆)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of Quinoline Yellow WS in the chosen deuterated solvent in an NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer for the specific solvent and nucleus to be observed.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectra.

Summary and Conclusion

The spectroscopic analysis of Quinoline Yellow WS is essential for its quality control and regulatory assessment. UV-Vis spectrophotometry is a well-established and reliable method for the quantification of this dye, with a characteristic absorption maximum around 414 nm. While other spectroscopic techniques such as fluorescence, IR, Raman, and NMR spectroscopy can provide more detailed structural information, there is a notable lack of comprehensive, publicly available data specifically for Quinoline Yellow WS. The information provided in this guide on these latter techniques is based on the known chemistry of the molecule's constituent parts and data from related compounds. Further research to fully characterize the spectroscopic properties of Quinoline Yellow WS using these methods would be highly beneficial for the scientific and industrial communities.

References

A Technical Guide to the Physical and Chemical Properties of C.I. 47005 (Quinoline Yellow WS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: C.I. 47005, widely known as Quinoline Yellow WS, is a synthetic greenish-yellow dye. It is utilized in various industries, including pharmaceuticals, cosmetics, and food, where it is designated as E104 in the European Union and D&C Yellow No. 10 in the United States for drug and cosmetic applications.[1][2][3][4] Chemically, it is not a single compound but a mixture of sodium salts of the mono-, di-, and trisulfonated derivatives of 2-(2-quinolyl)indan-1,3-dione.[1][3][5] The disulfonated form is typically the principal component.[1][6] This guide provides an in-depth overview of its core physical and chemical properties, supported by experimental protocols and data visualizations to aid in research and development.

General Properties and Identifiers

C.I. 47005 is identified by numerous names and numbers across different regulatory and scientific databases. This table summarizes its key identifiers.

IdentifierValue
C.I. Name Acid Yellow 3[1][7]
Common Names Quinoline Yellow WS, Food Yellow 13, D&C Yellow No. 10[1][3]
E Number This compound[3][8]
CAS Number 8004-92-0[1][3][9]
EC Number 305-897-5[1][3]
INCI Name CI 47005[10][11][12]
Chemical Formula C₁₈H₉NNa₂O₈S₂ (Principal Component)[1][8][10][13]
IUPAC Name Disodium 2-(1,3-dioxoinden-2-yl)quinoline-6,8-disulfonate[2][8][14]

Quantitative Physical Properties

The physical characteristics of C.I. 47005 are crucial for its application in various formulations. The data presented below is compiled from multiple sources, and variations may exist due to differences in the mixture of sulfonated components in the tested batches.

PropertyValue
Appearance Greenish-yellow or yellow powder/granules[1][6][13]
Molar Mass 477.38 g/mol (Principal Component)[1][3][8][9]
Melting Point Decomposes at 150 °C[1][3]. Other sources report >150 °C[2] or 240 °C[15][16].
Decomposition Temp. >363.2 – <367 °C[17]
Density ~0.587 g/cm³ at 20 °C[9][17]
pKa 1.8[1]
LogP (n-octanol/water) -3.04 (at pH 4.35, 24 °C)[17]

Spectroscopic and Solubility Data

Spectroscopic Properties

Spectrophotometry is a key analytical method for the identification and quantification of C.I. 47005.

ParameterWavelength (nm)
λmax (in water/buffer) 416 nm[1][5]
412 nm[9][15]
411 ± 4 nm[10][18]
414 nm[19]
Secondary Peak 289 nm[9]
Solubility

The presence of sulfonate groups renders C.I. 47005 soluble in water.[1] Its solubility in various solvents is critical for formulation development.

SolventSolubility
Water Soluble[1][2]. Specific values reported include: <500 g/L (20 °C), 225 g/L (20 °C)[20], 120 g/L (20 °C)[5], 4 g/100 ml[3].
Ethanol 0.4 mg/mL[6]
2-Methoxyethanol 10 mg/mL[6]

Chemical Structure and Stability

C.I. 47005 is a mixture of sulfonated derivatives. The principal component is the disodium salt of 2-(2-quinolyl)indan-1,3-dione-6,8-disulfonic acid.

Caption: Structure of the principal component of C.I. 47005.

Chemical Stability:

  • General: The material is stable under normal ambient storage and handling conditions.[17]

  • Hygroscopic: The powder is known to be hygroscopic.[15][16]

  • Reactivity: It can undergo violent reactions with strong oxidizing agents.[17]

  • Thermal Decomposition: When heated to decomposition, it emits toxic vapors of nitrogen and sulfur oxides.[6]

  • Stability Ratings: In one report, its light, heat (100°C), and alkali stability were all rated as 4 on a scale where higher is more stable.[5]

Experimental Protocols

Detailed and validated analytical methods are essential for the quality control and analysis of C.I. 47005 in various matrices.

Identification and Quantification by UV-Vis Spectrophotometry

This method is widely used for the rapid quantification of total dye content.[18][21]

  • Standard Preparation: Prepare a stock solution of C.I. 47005 standard in deionized water or an appropriate buffer (e.g., aqueous acetic acid).[18] Create a series of calibration standards by serial dilution of the stock solution to cover a linear concentration range.

  • Sample Preparation: Accurately weigh the sample containing the dye. Dissolve or extract the dye into a known volume of the same solvent used for the standards. Filtration or centrifugation may be necessary to remove insoluble matrix components.

  • Spectrophotometric Analysis:

    • Scan the absorbance of a standard solution from approximately 200 nm to 700 nm to determine the wavelength of maximum absorbance (λmax), which should be around 411-416 nm.[1][5][10][18]

    • Measure the absorbance of all standards and the prepared sample at the determined λmax.

  • Quantification:

    • Construct a calibration curve by plotting the absorbance of the standards versus their known concentrations.

    • Determine the concentration of C.I. 47005 in the sample solution using its absorbance value and the linear regression equation from the calibration curve.

    • Calculate the final concentration or percentage of the dye in the original sample based on the initial sample weight and dilution factors.

Separation of Components by High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for separating the mono-, di-, and trisulfonated components and for purity analysis.[22][23]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) and a C18 reversed-phase column is typically used.[24]

  • Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like methanol or acetonitrile.

  • Standard and Sample Preparation: Prepare solutions of the reference standard and the sample in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducibility.[24]

    • Detection: Monitor the eluent at the λmax of Quinoline Yellow (approx. 412 nm).

  • Analysis: Inject the standard and sample solutions. The different sulfonated components will separate and elute at different retention times. The peak areas are used to determine the percentage of each component and to quantify the total dye content relative to the standard.[13]

workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Acquisition Extraction Dye Extraction/Dissolution Sample->Extraction Matrix-specific protocol Dilution Dilution & Filtration Extraction->Dilution Spectro UV-Vis Spectrophotometry Dilution->Spectro For total dye content HPLC HPLC Analysis Dilution->HPLC For component separation CalCurve Calibration Curve Spectro->CalCurve Quant Quantification HPLC->Quant CalCurve->Quant Report Final Report Quant->Report

Caption: General workflow for analysis of C.I. 47005 in a sample.

References

Genotoxicity of E104 Quinoline Yellow: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genotoxicity studies conducted on the food additive E104 Quinoline Yellow. The information is compiled from a range of scientific literature and regulatory assessments, presenting a detailed analysis of the available data for an informed scientific audience.

Executive Summary

Quinoline Yellow (this compound) is a synthetic greenish-yellow food colorant. Its genotoxic potential has been the subject of numerous investigations, yielding a complex and sometimes contradictory body of evidence. While regulatory bodies have historically concluded that Quinoline Yellow is not genotoxic, more recent in vitro studies have raised concerns, suggesting potential for DNA damage and chromosomal aberrations. This guide will delve into the specifics of these studies, presenting the methodologies and quantitative data in a structured format to facilitate critical evaluation.

In Vitro Genotoxicity Studies

A variety of in vitro assays have been employed to investigate the genotoxic effects of Quinoline Yellow on bacterial and mammalian cells.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Experimental Protocol:

  • Test System: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, with and without metabolic activation (S9 mix).

  • Method: Plate incorporation method. Various concentrations of Quinoline Yellow were added to molten top agar containing the bacterial culture and, where applicable, the S9 mix. This mixture was then poured onto minimal glucose agar plates.

  • Incubation: Plates were incubated at 37°C for 48-72 hours.

  • Endpoint: The number of revertant colonies (his+) was counted and compared to the spontaneous reversion rate in the negative control.

Data Summary:

Test SystemConcentration RangeMetabolic Activation (S9)ResultReference
S. typhimurium TA98, TA100, TA1535, TA1537, TA1538Up to 50 µ g/plate With and WithoutNegative[1]
S. typhimurium TA98, TA100, TA1535, TA1537Up to 5 mg/plateWith and WithoutNegative[1]
E. coli WP2 uvrAUp to 5 mg/plateWith and WithoutNegative[1]

The available data from Ames tests consistently show a lack of mutagenic activity for Quinoline Yellow, both with and without metabolic activation.[1]

ames_test_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis bacterium Salmonella typhimurium (his- strain) plate Minimal Glucose Agar Plate bacterium->plate test_compound Quinoline Yellow (this compound) test_compound->plate s9_mix S9 Mix (Metabolic Activation) s9_mix->plate +/- counting Count Revertant Colonies (his+) plate->counting Incubate 37°C, 48-72h comparison Compare to Control counting->comparison result Mutagenic or Non-mutagenic comparison->result

Ames Test Experimental Workflow
Mammalian Cell Assays

Micronucleus Test

The in vitro micronucleus test identifies substances that cause chromosomal damage by detecting the presence of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells.

Experimental Protocol:

  • Test System: Human peripheral lymphocytes or HepG2 cells.

  • Method: Cell cultures were treated with various concentrations of Quinoline Yellow. For lymphocytes, cytochalasin B was added to block cytokinesis, resulting in binucleated cells where micronuclei are more easily scored.

  • Exposure: Typically 24 hours.

  • Endpoint: The frequency of micronucleated cells was determined by microscopic analysis and compared to a negative control.

Data Summary:

Test SystemConcentration RangeResultReference
Human Peripheral LymphocytesUp to ~0.9 mg/mLPositive at all concentrations[1]
HepG2 Cells0.5 - 20 µg/mLDose-dependent increase in micronuclei[2]

Recent studies have demonstrated that Quinoline Yellow can induce micronucleus formation in human lymphocytes and HepG2 cells, indicating clastogenic (chromosome breaking) and/or aneugenic (chromosome loss) effects.[1][2]

micronucleus_test_workflow cluster_cell_culture Cell Culture & Treatment cluster_harvesting Harvesting & Staining cluster_analysis Analysis cells Mammalian Cells (e.g., Lymphocytes, HepG2) treatment Treat with Quinoline Yellow cells->treatment cyto_b Add Cytochalasin B (for lymphocytes) treatment->cyto_b harvest Harvest Cells cyto_b->harvest Incubate stain Stain with DNA Dye harvest->stain microscopy Microscopic Examination stain->microscopy scoring Score Micronucleated Cells microscopy->scoring result Genotoxic or Non-genotoxic scoring->result

In Vitro Micronucleus Test Workflow

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Experimental Protocol:

  • Test System: Human peripheral lymphocytes or HepG2 cells.

  • Method: Cells were treated with Quinoline Yellow, embedded in agarose on a microscope slide, and then lysed. The slides were subjected to electrophoresis under alkaline conditions.

  • Endpoint: DNA damage was quantified by measuring the length and intensity of the "comet tail," which represents fragmented DNA that has migrated away from the nucleus.

Data Summary:

Test SystemConcentration RangeResultReference
Human Peripheral LymphocytesUp to ~0.9 mg/mLPositive (significant at highest concentration)[1]
HepG2 Cells0.5 - 20 µg/mLDose-dependent increase in DNA damage[2]
HepG2 Cells7.3 µM and higherGenotoxic, caused chromosomal damage[2]

Studies utilizing the comet assay have shown that Quinoline Yellow can induce DNA damage in a dose-dependent manner in both human lymphocytes and HepG2 cells.[1][2]

comet_assay_workflow cluster_treatment Cell Treatment & Embedding cluster_electrophoresis Lysis & Electrophoresis cluster_analysis Analysis cells Individual Cells treatment Treat with Quinoline Yellow cells->treatment embedding Embed in Agarose on Slide treatment->embedding lysis Cell Lysis embedding->lysis electrophoresis Alkaline Electrophoresis lysis->electrophoresis staining Stain DNA electrophoresis->staining imaging Fluorescence Microscopy staining->imaging quantification Quantify Comet Tail (% DNA in tail) imaging->quantification result DNA Damage or No Damage quantification->result

Comet Assay Experimental Workflow

Mouse Lymphoma Assay (MLA)

The MLA is used to detect gene mutations in mammalian cells.

Data Summary:

Test SystemConcentrationMetabolic Activation (S9)ResultReference
L5178Y mouse lymphoma cellsUp to 3.8 mg/mLWith and WithoutNegative[1]

In the mouse lymphoma assay, Quinoline Yellow did not induce mutations.[1]

In Vivo Genotoxicity Studies

In vivo studies are crucial for assessing the genotoxic potential of a substance in a whole organism, taking into account metabolic and pharmacokinetic processes.

Micronucleus Test

Experimental Protocol:

  • Test System: NMRI mice.

  • Method: Mice were administered Quinoline Yellow by gavage at single doses.

  • Dose Levels: 0, 0.5, 1, or 2 g/kg body weight.

  • Sample Collection: Bone marrow cells were collected at 24 and 48 hours post-treatment.

  • Endpoint: The frequency of micronucleated polychromatic erythrocytes was determined.

Data Summary:

Test SystemDose RangeResultReference
NMRI miceUp to 2 g/kg bwNegative[1]

The in vivo micronucleus test in mice did not show any evidence of chromosomal damage induced by Quinoline Yellow.[1]

Regulatory Stances and Discrepancies

Regulatory bodies such as the European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have periodically reviewed the safety of Quinoline Yellow.

  • EFSA (2009): In its re-evaluation, EFSA noted that Quinoline Yellow was negative in in vitro genotoxicity and long-term carcinogenicity studies.[3]

  • JECFA: Previous evaluations by JECFA also did not raise concerns about the genotoxicity of Quinoline Yellow.[3]

conflicting_evidence cluster_negative Predominantly Negative Findings cluster_positive Predominantly Positive Findings (Recent In Vitro Studies) qy Quinoline Yellow (this compound) Genotoxicity Assessment ames Ames Test (Bacterial Mutagenicity) qy->ames mla Mouse Lymphoma Assay (Gene Mutation) qy->mla invivo_mn In Vivo Micronucleus Test (Chromosomal Damage) qy->invivo_mn comet Comet Assay (DNA Strand Breaks) qy->comet invitro_mn In Vitro Micronucleus Test (Chromosomal Damage) qy->invitro_mn composition Potential Confounding Factor: Chemical Composition (Mono- vs. Disulfonated forms) qy->composition neg_result No Genotoxic Potential ames->neg_result mla->neg_result invivo_mn->neg_result efsa EFSA & JECFA Opinions (Regulatory Conclusion) efsa->neg_result pos_result Genotoxic Potential comet->pos_result invitro_mn->pos_result

Conflicting Evidence in Quinoline Yellow Genotoxicity

Molecular Mechanisms

Recent research has begun to explore the molecular mechanisms underlying the observed genotoxicity of Quinoline Yellow in vitro. One study found that treatment of HepG2 cells with Quinoline Yellow led to the upregulation of numerous genes involved in DNA repair pathways, including ATR/ATM signaling, nucleotide excision repair, base excision repair, and mismatch repair.[5] This suggests that the cells are mounting a response to DNA damage induced by the colorant. Specifically, genes such as ATR, CHEK1, CHEK2, ERCC1, and XPA were significantly upregulated.[5]

Conclusion

The genotoxicity of this compound Quinoline Yellow remains a subject of scientific debate. While a range of in vitro and in vivo studies, particularly older ones, have indicated a lack of genotoxic activity, leading to regulatory approval, more recent in vitro evidence points towards a potential for DNA damage and chromosomal aberrations in mammalian cells. The discrepancy in findings may be attributable to variations in the chemical composition of the tested substance. Further research is warranted to clarify the genotoxic risk of Quinoline Yellow, particularly concerning the specific components of the commercial mixture and their effects in vivo at relevant exposure levels. For drug development professionals, the conflicting data on Quinoline Yellow underscores the importance of thoroughly evaluating the genotoxic potential of excipients and understanding the nuances of toxicological data.

References

E104 (Quinoline Yellow) as a Potential Environmental Contaminant: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E104, chemically known as Quinoline Yellow, is a synthetic dye widely used in food, pharmaceuticals, and cosmetics. Its chemical stability, which makes it a desirable colorant, also raises concerns about its persistence and potential impact on the environment upon its release through wastewater streams. This technical guide provides an in-depth overview of the current scientific understanding of this compound as a potential environmental contaminant, focusing on its environmental fate, ecotoxicity, and potential mechanisms of toxicity. While quantitative data on the environmental concentrations of this compound are limited, this guide synthesizes available information to support further research and risk assessment.

Environmental Fate and Persistence

Quinoline Yellow's structure, characterized by a sulfonated quinophthalone core, contributes to its stability and resistance to biodegradation. While specific data on the environmental half-life of this compound is scarce, studies on related quinoline compounds provide insights into its potential persistence.

Table 1: Photodegradation of Quinoline in Water

ConditionHalf-lifeReference
Near-surface lake water (40° N latitude, summer)~14 days[1]
Near-surface lake water (40° N latitude, winter)~123 days[1]

Note: Data for quinoline is used as a proxy in the absence of specific data for Quinoline Yellow (this compound).

The persistence of synthetic dyes in aquatic ecosystems is a significant concern due to their potential to reduce light penetration, affecting aquatic flora, and their recalcitrant nature.[2]

Ecotoxicological Profile

The potential for this compound to cause adverse effects in aquatic organisms has been investigated in a limited number of studies. The available data primarily focuses on vertebrate models, with a notable lack of information on invertebrates and algae.

Vertebrate Toxicity

A study on the embryotoxic effects of Quinoline Yellow on the zebrafish (Danio rerio) model provides key quantitative data on its acute toxicity.

Table 2: Embryotoxicity of Quinoline Yellow in Zebrafish (Danio rerio)

EndpointConcentrationObserved EffectsReference
LC50 (96 hours)0.64 mg/mLLethal effects[3]
Sub-lethal Effects0.5 - 2 mg/mLPericardial edema, swollen and necrosed yolk sac, blood stasis, reduced eye size[3]
In Vitro Genotoxicity

In addition to organism-level toxicity, in vitro studies have investigated the genotoxic potential of Quinoline Yellow.

Table 3: Genotoxicity of Quinoline Yellow in Human HepG2 Cells

ConcentrationEffectAssayReference
≥ 7.3 µMGenotoxic, causing chromosomal damageComet assay[4]

Experimental Protocols

Zebrafish Embryotoxicity Assay

The embryotoxic effects of Quinoline Yellow were assessed using the zebrafish (Danio rerio) model.

  • Test Organism: Zebrafish (Danio rerio) embryos.

  • Exposure Duration: 48, 72, and 96 hours.

  • Test Concentrations: A range of concentrations from 0.005 to 2 mg/mL.

  • Endpoint Assessment: Lethality (LC50) was determined, and sublethal morphological defects were observed and recorded at each time point. These included pericardial edema, yolk sac edema, and developmental abnormalities.

  • Data Analysis: The LC50 value was calculated using appropriate statistical methods. Morphological changes were documented through microscopy.[3]

Comet Assay for Genotoxicity

The genotoxicity of Quinoline Yellow was evaluated in human liver carcinoma (HepG2) cells using the comet assay.

  • Cell Line: Human HepG2 cells.

  • Exposure: Cells were exposed to various concentrations of Quinoline Yellow (1.8, 3.6, 7.3, 18, 37, 55, and 73 µM).

  • Methodology: The comet assay (single-cell gel electrophoresis) was performed to detect DNA strand breaks. Cells were embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA migrates further from the nucleus, forming a "comet tail."

  • Analysis: The extent of DNA damage was quantified by measuring the length and intensity of the comet tails using specialized software.[4]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

Detection and quantification of Quinoline Yellow and its related compounds in various matrices can be achieved using High-Performance Liquid Chromatography (HPLC).

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

  • Detection: The absorbance is monitored at the maximum wavelength of Quinoline Yellow (around 411 nm).

  • Quantification: The concentration is determined by comparing the peak area of the analyte in the sample to that of a known standard.

Potential Mechanisms of Toxicity: Disruption of Signaling Pathways

In silico and in vitro studies suggest that Quinoline Yellow may exert its toxic effects through the disruption of key cellular signaling pathways, including the Aryl Hydrocarbon Receptor (AHR) and Estrogen Receptor (ER) pathways.[3][4]

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR is a ligand-activated transcription factor involved in sensing and metabolizing foreign chemicals. Its activation can lead to a range of toxicological responses. Quinoline Yellow is suggested to be a potent agonist of the AHR.[4]

AHR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Quinoline Yellow) AHR_complex AhR-HSP90-XAP2 Complex This compound->AHR_complex Binds AHR_ligand Activated AhR AHR_complex->AHR_ligand Conformational Change (HSP90/XAP2 Dissociation) AHR_ARNT AhR-ARNT Heterodimer AHR_ligand->AHR_ARNT Translocates & Dimerizes with ARNT_cyto ARNT ARNT_nuc ARNT XRE Xenobiotic Response Element (XRE) AHR_ARNT->XRE Binds to CYP1A1 CYP1A1 Gene XRE->CYP1A1 Activates Transcription Transcription & Translation CYP1A1->Transcription Metabolism Xenobiotic Metabolism & Potential Toxicity Transcription->Metabolism ER_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds ER_Estrogen ER-Estrogen Complex ER->ER_Estrogen Dimerization ERE Estrogen Response Element (ERE) ER_Estrogen->ERE Translocates & Binds to This compound This compound (Quinoline Yellow) This compound->ER Potential Antagonistic Binding AHR_pathway Activated AHR Pathway This compound->AHR_pathway Activates Target_Gene Target Gene ERE->Target_Gene Regulates Transcription Transcription & Translation Target_Gene->Transcription Response Cellular Response (e.g., Proliferation) Transcription->Response AHR_pathway->ER_Estrogen Inhibits Signaling

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Quinoline Yellow (E104) in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline Yellow (E104) is a synthetic yellow food dye permitted for use in various food and pharmaceutical products in many countries. However, concerns regarding its potential to induce hyperactivity in children and other adverse health effects have led to regulations on its maximum permissible limits in foodstuffs.[1][2] Accurate and reliable analytical methods are therefore crucial for monitoring the levels of Quinoline Yellow in different food matrices to ensure consumer safety and regulatory compliance.

This document provides detailed application notes and protocols for the determination of Quinoline Yellow (this compound) in various food matrices using High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, UV-Vis Spectrophotometry, and an advanced Electrochemical Method.

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For Quinoline Yellow, a reversed-phase HPLC method is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. The separated Quinoline Yellow is then detected by a UV-Vis detector at its maximum absorption wavelength.

Application Note

This HPLC method is suitable for the quantification of Quinoline Yellow in a wide range of food matrices, including beverages, confectionery, and dairy products. The method offers high sensitivity and selectivity.

Experimental Protocol

1. Sample Preparation:

  • Beverages (Carbonated and Non-carbonated):

    • Degas carbonated beverages by ultrasonication for 15-20 minutes.

    • For clear beverages, filter the sample through a 0.45 µm syringe filter prior to injection.

    • For colored or turbid beverages, dilute an appropriate amount of the sample with deionized water and then filter through a 0.45 µm syringe filter.

  • Confectionery (Hard candies, Jellies):

    • Weigh 5-10 g of the homogenized sample into a 50 mL beaker.

    • Add 20 mL of a warm (50-60°C) solution of 2% ammonia in 70% ethanol.[3]

    • Stir until the sample is completely dissolved.

    • Allow the solution to cool to room temperature.

    • Centrifuge the solution at 4000 rpm for 10 minutes to separate any insoluble matter.

    • Filter the supernatant through a 0.45 µm syringe filter.

  • Dairy Products (Yogurt, Ice Cream):

    • Weigh 10 g of the sample into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile to precipitate proteins and fats.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 5000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and filter through a 0.45 µm syringe filter.

2. HPLC-UV/Vis System and Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[4][5]

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate) is commonly used. The exact ratio may need optimization. A gradient elution can also be employed for complex matrices.[6][7]

  • Flow Rate: 1.0 mL/min.[8]

  • Injection Volume: 20 µL.[8]

  • Column Temperature: 30-40°C.[4][8]

  • Detection: UV-Vis detector at the maximum absorbance wavelength of Quinoline Yellow, which is approximately 411-414 nm.[6]

3. Calibration:

  • Prepare a stock standard solution of Quinoline Yellow (e.g., 1000 mg/L) in deionized water.

  • Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 0.5 to 20 mg/L.

  • Inject each standard solution into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area against the concentration of Quinoline Yellow.

4. Quantification:

  • Inject the prepared sample solution into the HPLC system.

  • Identify the Quinoline Yellow peak based on its retention time compared to the standard.

  • Quantify the concentration of Quinoline Yellow in the sample using the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Homogenization Homogenize Sample Extraction Extract with Solvent Homogenization->Extraction Centrifugation Centrifuge Extraction->Centrifugation Filtration Filter (0.45 µm) Centrifugation->Filtration Injection Inject Sample Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV-Vis Detection (412 nm) Separation->Detection Quantification Quantify this compound Detection->Quantification Calibration Prepare Calibration Curve Calibration->Quantification

Caption: HPLC workflow for this compound detection.

UV-Vis Spectrophotometry

Principle: This method is based on the measurement of the absorbance of light by Quinoline Yellow at its specific maximum wavelength. The concentration of the dye is directly proportional to the absorbance, following the Beer-Lambert law. Derivative spectrophotometry can be used to resolve Quinoline Yellow from other interfering dyes.[2]

Application Note

UV-Vis spectrophotometry is a simpler and more cost-effective method compared to HPLC, suitable for the rapid screening of Quinoline Yellow in clear liquid samples or simple food matrices. For more complex matrices, a cleanup step is essential to remove interfering substances.

Experimental Protocol

1. Sample Preparation:

  • Clear Beverages:

    • Filter the sample through a 0.45 µm syringe filter.

    • Dilute with deionized water if the concentration is expected to be high.

  • Confectionery and Solid Foods:

    • Weigh 10 g of the homogenized sample into a beaker.

    • Extract the dye with a suitable solvent, such as a mixture of ethanol and ammonia solution.[3]

    • Heat the mixture in a water bath to aid dissolution.[3]

    • Centrifuge the mixture and collect the supernatant.

    • A solid-phase extraction (SPE) step may be necessary for cleanup. Pass the supernatant through a C18 SPE cartridge, wash with water, and elute the dye with methanol.

2. Spectrophotometric Measurement:

  • Instrument: UV-Vis Spectrophotometer.

  • Wavelength Scan: Scan the absorbance of a standard solution of Quinoline Yellow from 300 to 600 nm to determine the wavelength of maximum absorbance (λmax), which should be around 411-414 nm.[6]

  • Measurement: Measure the absorbance of the prepared sample solutions at the determined λmax.

3. Calibration:

  • Prepare a stock standard solution of Quinoline Yellow (e.g., 100 mg/L) in deionized water.

  • Prepare a series of working standards with concentrations ranging from 1 to 15 mg/L.[2]

  • Measure the absorbance of each standard at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration.

4. Quantification:

  • Measure the absorbance of the sample solution.

  • Determine the concentration of Quinoline Yellow from the calibration curve.

Workflow Diagram

Spectrophotometry_Workflow cluster_sample_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_data_analysis Data Analysis Dissolution Dissolve/Extract Sample Cleanup SPE Cleanup (Optional) Dissolution->Cleanup Filtration Filter Cleanup->Filtration MeasureAbsorbance Measure Absorbance Filtration->MeasureAbsorbance SetWavelength Set λmax (~412 nm) SetWavelength->MeasureAbsorbance Quantification Calculate this compound Concentration MeasureAbsorbance->Quantification Calibration Prepare Calibration Curve Calibration->Quantification

Caption: Spectrophotometry workflow for this compound detection.

Electrochemical Method

Principle: This advanced method utilizes a modified electrode to detect Quinoline Yellow based on its electrochemical oxidation or reduction. The modification of the electrode surface, for example with multi-walled carbon nanotubes (MWCNTs), enhances the sensitivity and selectivity of the detection by increasing the peak current of the analyte.[9]

Application Note

Electrochemical methods offer high sensitivity, rapid analysis, and the potential for miniaturization, making them suitable for on-site and high-throughput screening of Quinoline Yellow in food samples.

Experimental Protocol

1. Electrode Preparation:

  • A glassy carbon electrode (GCE) is typically used as the base electrode.

  • The electrode is modified with a film of multi-walled carbon nanotubes (MWCNTs) to enhance its electrochemical activity.[9] This can be achieved by drop-casting a suspension of MWCNTs onto the GCE surface and allowing the solvent to evaporate.

2. Sample Preparation:

  • Liquid Samples (e.g., Soft Drinks):

    • Degas carbonated drinks.

    • Dilute the sample with a suitable supporting electrolyte (e.g., phosphate buffer, pH 8).[9]

    • Filter the solution if necessary.

3. Electrochemical Measurement:

  • Technique: Differential Pulse Voltammetry (DPV) or Cyclic Voltammetry (CV).

  • Electrochemical Cell: A three-electrode system consisting of the modified GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Procedure:

    • Immerse the electrodes in the prepared sample solution.

    • Apply a potential scan and record the resulting voltammogram. Quinoline Yellow will show an irreversible oxidation peak at a specific potential (e.g., 0.71V in pH 8 phosphate buffer).[9]

4. Calibration:

  • Prepare standard solutions of Quinoline Yellow in the supporting electrolyte over a desired concentration range (e.g., 0.02 to 10 µM).[10]

  • Record the DPV or CV for each standard solution.

  • Construct a calibration curve by plotting the peak current against the concentration of Quinoline Yellow.

5. Quantification:

  • Record the voltammogram of the sample solution.

  • Measure the peak current corresponding to the oxidation of Quinoline Yellow.

  • Determine the concentration of Quinoline Yellow in the sample using the calibration curve.

Workflow Diagram

Electrochemical_Workflow cluster_electrode_prep Electrode Preparation cluster_sample_prep Sample Preparation cluster_measurement Electrochemical Measurement cluster_data_analysis Data Analysis ModifyGCE Modify GCE with MWCNTs ThreeElectrodeSetup Three-Electrode Setup ModifyGCE->ThreeElectrodeSetup DiluteSample Dilute Sample in Buffer DiluteSample->ThreeElectrodeSetup DPV_Scan Perform DPV Scan ThreeElectrodeSetup->DPV_Scan Quantification Determine this compound Concentration DPV_Scan->Quantification Calibration Prepare Calibration Curve Calibration->Quantification

Caption: Electrochemical workflow for this compound detection.

Quantitative Data Summary

Analytical MethodLinearity RangeLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Food MatrixReference
HPLC-UV/Vis 0.036 - 1.13 µg/mL0.036 µg/mL0.11 µg/mL90.5 - 113.2Fruit Roll-ups[11]
5 - 60 µg/mL---Vitamins[4]
1 - 30 mg/L---Soft Drinks, Gelatin[7]
UV-Vis Spectrophotometry up to 15.0 µg/mL---Pharmaceutical Syrups[2]
20 - 250 mg/L8.05 mg/L26.84 mg/L-Commercial Products[12]
-1.7 mg/L->87Confectionery[13]
-0.3 mg/L0.9 mg/L-Food Dye Solutions[14]
Electrochemical Method 0.75 - 20 mg/L0.5 mg/L--Soft Drinks[9]
0.02 - 10 µM0.004 µM--Soft Drinks[10]
up to 105 nmol/L0.48 nmol/L-96 - 107Beverages, Supplements[15]

Disclaimer: The performance characteristics presented in this table are sourced from various studies and may vary depending on the specific experimental conditions, instrumentation, and matrix complexity. Method validation is essential for ensuring the accuracy and reliability of results for a specific application.

References

Application Notes and Protocols for the Analysis of Quinoline Yellow by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Quinoline Yellow (QY), a widely used color additive in foods, drugs, and cosmetics, using high-performance liquid chromatography (HPLC). The protocols outlined below are compiled from established methods and are intended to guide researchers in developing and validating their own analytical procedures.

Introduction

Quinoline Yellow (CI Food Yellow 13, E104) is a synthetic colorant manufactured by the sulfonation of 2-(2-quinolyl)-1,3-indandione.[1][2] Depending on the degree of sulfonation, QY exists as a mixture of mono-, di-, and trisulfonated quinophthalone sodium salts.[3][4][5] Regulatory standards for the composition of QY vary by region, necessitating accurate and reliable analytical methods to ensure product quality and compliance.[3][6] High-performance liquid chromatography is the predominant technique for the separation and quantification of these sulfonated compounds.[4][7]

This document details two primary HPLC methods for the analysis of Quinoline Yellow and its related substances: Reversed-Phase HPLC and a specialized ion-exchange method.

Method 1: Reversed-Phase HPLC for the Determination of Sulfonated Quinophthalones

This method is suitable for the separation and quantification of the principal sulfonated components of Quinoline Yellow.

Experimental Protocol

1. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of Quinoline Yellow standard (containing mono-, di-, and trisulfonates) at a concentration of 10 mg in 100 mL of a water/methanol (75:25, v/v) mixture.[1] For calibration, dilute this stock solution to prepare a series of working standards.

  • Sample Solution: Accurately weigh and dissolve 10 mg of the Quinoline Yellow sample in 100 mL of water/methanol (75:25, v/v).[1] For samples with complex matrices, such as food products, an extraction step may be necessary. A general procedure involves dissolving the sample in hot water, cooling, extracting with chloroform, evaporating the solvent, and reconstituting the residue in acetonitrile.[1]

2. HPLC Instrumentation and Conditions:

The following table summarizes the instrumental parameters for the reversed-phase HPLC analysis of Quinoline Yellow.

ParameterCondition 1Condition 2
Column C18 (250 mm x 4.6 mm, 5 µm)[1]C18 (250 mm x 4.6 mm, 5 µm)[8]
Mobile Phase A 0.05 M Ammonium Acetate[1]Acetonitrile[8]
Mobile Phase B Acetonitrile[1]CH3COONa:CH3OH (85:15, v/v)[8]
Gradient See Table 2[1]Isocratic: 10:90 (v/v) A:B[8]
Flow Rate 1.0 mL/min[1]1.0 mL/min[8]
Injection Volume 100 µL[1]20 µL[9]
Column Temperature 40 °C[8]40 °C[8]
Detection UV-Vis/PDA at 436 nm[1]UV-Vis at 425 nm[9]

Table 1: HPLC Conditions for Reversed-Phase Analysis

Table 2: Gradient Elution Program (Condition 1) [1]

Time (min)% Mobile Phase A% Mobile Phase B
04060
19.94060
20.00100
35.00100
Method Validation Summary

A developed HPLC method for determining sulfonated quinophthalones demonstrated high precision and accuracy.[3][5]

ParameterResult
Linearity (R²) > 0.999[3][5]
Precision (RSD) 0.55 - 0.80%[3][5]
Accuracy (Recovery) 91.07 - 99.45%[3][5]
Limit of Detection (LOD) 0.01 - 1.23% (depending on the analyte)[3][5]
Limit of Quantification (LOQ) 0.04 - 3.70% (depending on the analyte)[3][5]

Table 3: Method Validation Data for Sulfonated Quinophthalone Analysis [3][5]

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Quinoline Yellow Standard Dissolve_Standard Dissolve in Water/Methanol (75:25) Standard->Dissolve_Standard Sample Quinoline Yellow Sample Dissolve_Sample Dissolve in Water/Methanol (75:25) Sample->Dissolve_Sample HPLC_System HPLC System (C18 Column) Dissolve_Standard->HPLC_System Inject Dissolve_Sample->HPLC_System Inject Data_Acquisition Data Acquisition (UV-Vis Detector) HPLC_System->Data_Acquisition Chromatogram Chromatogram Data_Acquisition->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification Result Result Quantification->Result Final Concentration

Caption: Workflow for Reversed-Phase HPLC Analysis of Quinoline Yellow.

Method 2: BIST™ Ion-Exchange HPLC for Separation of Quinoline Yellow Components

This novel method utilizes a negatively-charged, cation-exchange column (BIST™ A+) for the retention and separation of the component compounds of Quinoline Yellow WS.[10]

Experimental Protocol

1. Principle of Separation:

This technique employs a multi-charged positive buffer, such as N,N,N',N'-Tetramethyl-1,3-propanediamine (TMDAP), which acts as a bridge, linking the negatively-charged analyte anions to the negatively-charged column surface.[10] A mobile phase with a high organic solvent content minimizes the formation of a solvation layer around the charged analytes, enhancing retention.[10]

2. HPLC Instrumentation and Conditions:

ParameterCondition
Column BIST™ A+, 4.6 x 150 mm, 5 µm, 100Å[10]
Mobile Phase Acetonitrile (Gradient: 80-60% over 15 min)[10]
Buffer 5 mM TMDAP formate, pH 4.0[10]
Flow Rate 1.0 mL/min[10]
Detection VIS at 412 nm[10]

Table 4: HPLC Conditions for BIST™ Ion-Exchange Analysis [10]

This method offers high selectivity and good peak shape for the separation of Quinoline Yellow components and is compatible with ELSD, CAD, and Mass Spectrometry (LC-MS).[10]

G cluster_prep Sample Preparation cluster_hplc BIST™ HPLC Analysis cluster_output Results Sample_Prep Prepare Sample Solution HPLC_System BIST™ A+ Column Sample_Prep->HPLC_System Inject Detector VIS / ELSD / CAD / MS HPLC_System->Detector Mobile_Phase Acetonitrile Gradient with TMDAP Buffer Mobile_Phase->HPLC_System Separation Separation of QY Components Detector->Separation

References

Application Note: Quantification of Quinoline Yellow (E104) in Beverages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline Yellow (E104) is a synthetic, water-soluble yellow dye permitted for use as a food additive in a variety of products, including beverages, confectionery, and cosmetics.[1][2] It is a mixture of sodium salts of sulfonated 2-(2-quinolyl)-1,3-indandione, primarily consisting of disulfonates, with smaller amounts of mono- and trisulfonates.[1] Due to potential links to hyperactivity in children and other sensitivity reactions, the use of Quinoline Yellow is strictly regulated in many countries, with maximum permitted levels (MPLs) established for different food categories.[2][3] Accurate and reliable quantification of this compound in beverages is therefore crucial for ensuring regulatory compliance, guaranteeing consumer safety, and maintaining product quality.

This application note provides detailed protocols for the quantification of Quinoline Yellow (this compound) in beverage samples using two common analytical techniques: UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following table summarizes key quantitative parameters for the determination of Quinoline Yellow (this compound) from various reported methods.

Analytical MethodLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Recovery (%)
Second Derivative SpectrophotometryUp to 15.0[3][4][5]---
First and Second Derivative SpectrophotometryUp to 24[6]---
HPLC-0.905 - 2.262.743 - 6.85-

Experimental Protocols

Method 1: UV-Vis Spectrophotometry

This method is based on the direct measurement of the absorbance of Quinoline Yellow at its wavelength of maximum absorption. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) recommends a spectrophotometric method for the determination of total coloring matters in Quinoline Yellow.[7][8]

1. Reagents and Materials

  • Quinoline Yellow (this compound) analytical standard

  • Aqueous acetic acid solution or Acetate buffer (pH 4.5)[4][7][9]

  • Deionized water

  • Volumetric flasks

  • Pipettes

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

2. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of Quinoline Yellow analytical standard and dissolve it in a 100 mL volumetric flask with the chosen solvent (aqueous acetic acid or acetate buffer).

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 2, 5, 10, 15 µg/mL) by diluting the stock standard solution with the same solvent.[5]

3. Sample Preparation

  • Degassing: For carbonated beverages, degas the sample by sonication or vigorous shaking.[10][11]

  • Dilution: Accurately pipette a known volume of the beverage sample into a volumetric flask and dilute with the solvent to bring the this compound concentration within the linear range of the calibration curve. A preliminary scan can help determine the appropriate dilution factor.

  • Filtration: If the sample is turbid, filter it through a 0.45 µm syringe filter to remove any particulate matter.[4][9]

4. Spectrophotometric Analysis

  • Set the spectrophotometer to scan a wavelength range (e.g., 350-550 nm) to determine the wavelength of maximum absorbance (λmax) for Quinoline Yellow, which is approximately 411-414 nm.[1][7]

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of each working standard solution and the prepared sample solution at the determined λmax.

  • Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the concentration of this compound in the original beverage sample, taking into account the dilution factor.

Experimental Workflow for UV-Vis Spectrophotometry

cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Standard Quinoline Yellow Standard Stock Prepare Stock Solution Standard->Stock Sample Beverage Sample Degas Degas Sample Sample->Degas Solvent Solvent (e.g., Acetate Buffer) Solvent->Stock Dilute Dilute Sample Solvent->Dilute Working Prepare Working Standards Stock->Working Spectro UV-Vis Spectrophotometer Working->Spectro Degas->Dilute Filter Filter Sample Dilute->Filter Filter->Spectro CalCurve Construct Calibration Curve Spectro->CalCurve Quantify Quantify this compound CalCurve->Quantify

Caption: Workflow for this compound quantification by UV-Vis Spectrophotometry.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC offers higher selectivity and sensitivity for the quantification of this compound, especially in complex beverage matrices or for simultaneous analysis of multiple dyes. A common approach involves reverse-phase chromatography with a C18 column.[12]

1. Reagents and Materials

  • Quinoline Yellow (this compound) analytical standard

  • HPLC-grade acetonitrile[13]

  • HPLC-grade water

  • Ammonium acetate[12]

  • Acetic acid[11]

  • Volumetric flasks

  • Pipettes

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)[12]

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions

  • Mobile Phase A: 10 mM ammonium acetate in water/acetonitrile (95/5, v/v)[12]

  • Mobile Phase B: 10 mM ammonium acetate in water/acetonitrile (15/85, v/v)[12]

  • Gradient: A suitable gradient can be optimized, for example: 0-5 min (100% A to 75% A), 5-8 min (hold at 75% A), 8-13 min (75% A to 65% A), 13-17 min (hold at 65% A), followed by re-equilibration.[12]

  • Flow Rate: 1.0 mL/min[12]

  • Column Temperature: 40 °C[12][14]

  • Injection Volume: 10-50 µL[12]

  • Detection Wavelength: Wavelength of maximum absorbance for this compound (approx. 411-414 nm) or a broader range if using a DAD.

3. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of Quinoline Yellow analytical standard and dissolve it in a 100 mL volumetric flask with the mobile phase A.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock standard solution with mobile phase A.[12]

4. Sample Preparation

  • Degassing: For carbonated beverages, degas the sample using sonication.[11]

  • Dilution: Dilute the beverage sample with mobile phase A to ensure the this compound concentration falls within the calibration range.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter prior to injection.[12]

5. HPLC Analysis

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject the standard solutions and the prepared sample solution.

  • Record the chromatograms and identify the peak corresponding to Quinoline Yellow based on its retention time compared to the standards.

  • Construct a calibration curve by plotting the peak area of the standard solutions versus their concentrations.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the concentration of this compound in the original beverage sample, accounting for the dilution factor.

Experimental Workflow for HPLC

cluster_prep Preparation cluster_process Processing cluster_analysis Analysis Standard Quinoline Yellow Standard Stock Prepare Stock Solution Standard->Stock Sample Beverage Sample Degas Degas Sample Sample->Degas MobilePhase Mobile Phase MobilePhase->Stock Dilute Dilute Sample MobilePhase->Dilute Working Prepare Working Standards Stock->Working HPLC HPLC System Working->HPLC Degas->Dilute Filter Filter Sample Dilute->Filter Filter->HPLC Chromatogram Obtain Chromatogram HPLC->Chromatogram CalCurve Construct Calibration Curve Chromatogram->CalCurve Quantify Quantify this compound CalCurve->Quantify

Caption: Workflow for this compound quantification by HPLC.

Conclusion

Both UV-Vis Spectrophotometry and HPLC are suitable methods for the quantification of Quinoline Yellow (this compound) in beverages. The choice of method will depend on the specific requirements of the analysis, such as the complexity of the sample matrix, the need for simultaneous analysis of other dyes, and the desired level of sensitivity and selectivity. The protocols provided in this application note offer a detailed framework for the accurate and reliable determination of this compound, supporting quality control and regulatory compliance in the beverage industry.

References

Application Notes and Protocols for the Use of E104 (Quinoline Yellow) in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the synthetic dye E104, also known as Quinoline Yellow, in pharmaceutical formulations. This document outlines the dye's properties, regulatory status, and detailed protocols for its analysis and evaluation in drug products.

Introduction to this compound (Quinoline Yellow)

Quinoline Yellow (this compound) is a synthetic, water-soluble yellow dye belonging to the quinophthalone class.[1][2] It is utilized in the pharmaceutical industry to impart a distinct yellow or greenish-yellow color to various dosage forms, including tablet coatings, capsules, and liquid oral solutions.[1][3] The primary function of this compound in pharmaceuticals is for aesthetic purposes, aiding in product identification, differentiation, and patient compliance.[4]

Quinoline Yellow WS is a mixture of organic compounds derived from the spirit-soluble version, Quinoline Yellow SS. The water-soluble form is a combination of monosulfonates, disulfonates (principally), and trisulfonates of 2-(2-quinolyl)indan-1,3-dione.[1][5]

Physicochemical Properties and Specifications

A summary of the key physicochemical properties and regulatory specifications for Quinoline Yellow is presented in the table below.

Property/SpecificationValue/Information
Synonyms CI Food Yellow 13, D&C Yellow No. 10, Acid Yellow 3, Quinidine Yellow KT, Japan Yellow 203, Lemon Yellow ZN 3[5]
Chemical Name Sodium 2-(1,3-dioxoindan-2-yl)quinolinedisulfonate[5]
CAS Number 8004-92-0[2]
Molecular Formula C₁₈H₉NNa₂O₈S₂ (principal component)[6]
Appearance Bright yellow powder or granules
Solubility Highly soluble in water, slightly soluble in ethanol[3]
Maximum Absorption Wavelength (λmax) Approximately 411-416 nm in aqueous solution[1][5][7]
Stability Good stability to light and heat[1]

Regulatory Status and Safety

The regulatory status of Quinoline Yellow varies by region. In the European Union, it is permitted as a food and pharmaceutical colorant (this compound), while in the United States, it is known as D&C Yellow No. 10 and is approved for use in drugs and cosmetics, but not in food.[1][2][5]

Acceptable Daily Intake (ADI): The Acceptable Daily Intake (ADI) is the amount of a substance that can be consumed daily over a lifetime without an appreciable health risk.[1] Regulatory bodies have established the following ADIs for Quinoline Yellow:

Regulatory BodyADI
EFSA (European Food Safety Authority) 0.5 mg/kg body weight/day[8]
JECFA (Joint FAO/WHO Expert Committee on Food Additives) 0-3 mg/kg body weight[9]

Toxicological Profile: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Recent studies have indicated that Quinoline Yellow can act as an agonist for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the metabolism of xenobiotics.[3][10] Activation of the AhR signaling pathway can lead to the expression of genes such as CYP1A1, which is involved in drug metabolism.[3] It has also been shown to inhibit estrogen receptor signaling in an AhR-dependent manner.[3]

AHR_Signaling_Pathway AhR_complex AhR_complex AhR_this compound AhR_this compound AhR_complex->AhR_this compound Translocation

Figure 1: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation by this compound.

Experimental Protocols

Quantification of this compound in Pharmaceutical Formulations

This protocol is suitable for the rapid quantification of this compound in liquid oral solutions.

Objective: To determine the concentration of this compound in a liquid pharmaceutical formulation using UV-Visible spectrophotometry.

Materials:

  • UV-Visible Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks

  • Pipettes

  • Quinoline Yellow reference standard

  • Distilled water

  • Acetic acid/sodium acetate buffer (pH 4.5)[11]

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of Quinoline Yellow reference standard (e.g., 100 µg/mL) in distilled water.

    • From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 1, 2, 5, 10, 15 µg/mL) by diluting with the acetate buffer (pH 4.5).[11]

  • Sample Preparation:

    • Accurately dilute the liquid pharmaceutical formulation with the acetate buffer (pH 4.5) to obtain a theoretical concentration of this compound within the range of the standard curve.

  • Spectrophotometric Analysis:

    • Set the spectrophotometer to scan the wavelength range of 350-550 nm.[11]

    • Use the acetate buffer (pH 4.5) as a blank to zero the instrument.

    • Measure the absorbance of each standard solution and the sample solution at the wavelength of maximum absorbance (λmax), which is approximately 411-416 nm.[1][5][7]

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

    • Determine the concentration of this compound in the sample solution by interpolating its absorbance on the calibration curve.

    • Calculate the concentration of this compound in the original pharmaceutical formulation, taking into account the dilution factor.

This protocol provides a more specific and sensitive method for the quantification of this compound, particularly in solid dosage forms where excipients may interfere with spectrophotometric analysis.

Objective: To determine the concentration of this compound in a tablet formulation using HPLC.

Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)[12]

  • Mobile phase: Acetonitrile and a mixture of sodium acetate and methanol (e.g., 85:15, v/v) in a ratio of 10:90 (v/v) for yellow-colored capsules.[12]

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

  • Quinoline Yellow reference standard

  • Distilled water and other necessary solvents

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of Quinoline Yellow reference standard (e.g., 100 µg/mL) in the mobile phase.

    • Prepare a series of standard solutions of known concentrations by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh an amount of the powdered tablets equivalent to a known amount of this compound and transfer it to a volumetric flask.

    • Add a suitable volume of the mobile phase, sonicate to dissolve the dye, and then dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)[12]

    • Mobile Phase: Acetonitrile and a mixture of sodium acetate and methanol (85:15, v/v) in a ratio of 10:90 (v/v)[12]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detector Wavelength: Wavelength of maximum absorbance for Quinoline Yellow (approx. 411-416 nm)[1][5][7]

    • Column Temperature: 40 °C[12]

  • Data Analysis:

    • Inject the standard solutions to establish a calibration curve of peak area versus concentration.

    • Inject the sample solution and determine the peak area corresponding to Quinoline Yellow.

    • Calculate the concentration of this compound in the sample solution from the calibration curve and subsequently in the original tablet formulation.

Dye-Excipient Compatibility Study

Objective: To assess the compatibility of this compound with various pharmaceutical excipients to ensure the stability of the colorant in the final formulation.

Materials:

  • This compound (Quinoline Yellow)

  • Selected pharmaceutical excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate, etc.)

  • Vials

  • Stability chambers (e.g., 40°C/75% RH)

  • HPLC or UV-Visible Spectrophotometer

Procedure:

  • Sample Preparation:

    • Prepare binary mixtures of this compound with each selected excipient, typically in a 1:1 or other relevant ratio.

    • Prepare a control sample of this compound alone.

    • For accelerated studies, a small amount of water (e.g., 5-10%) can be added to the mixtures to promote potential interactions.[13]

  • Storage:

    • Place the samples in vials and store them under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2, 4, and 8 weeks).[14]

    • Store a set of control samples under ambient conditions.

  • Analysis:

    • At each time point, visually inspect the samples for any physical changes, such as color fading, discoloration, or clumping.

    • Quantitatively analyze the amount of this compound remaining in each mixture using a validated stability-indicating HPLC or UV-Vis method (as described in section 5.1).

  • Data Evaluation:

    • Compare the physical appearance and the assay results of the stressed samples with the control samples.

    • A significant change in color or a decrease in the concentration of this compound in the presence of an excipient indicates a potential incompatibility.

Dye_Excipient_Compatibility_Workflow start Start prep_samples Prepare Binary Mixtures (this compound + Excipient) start->prep_samples storage Store under Accelerated Conditions (e.g., 40°C/75% RH) prep_samples->storage analysis Analyze at Time Points (e.g., 0, 2, 4, 8 weeks) storage->analysis visual Visual Inspection (Color Change) analysis->visual quantitative Quantitative Analysis (HPLC/UV-Vis) analysis->quantitative evaluation Evaluate Data (Compare to Control) visual->evaluation quantitative->evaluation compatible Compatible evaluation->compatible No Significant Change incompatible Incompatible evaluation->incompatible Significant Change end End compatible->end incompatible->end

Figure 2: Workflow for Dye-Excipient Compatibility Study.

Color Stability Testing

Objective: To evaluate the color stability of a pharmaceutical formulation containing this compound under various environmental conditions, as per ICH guidelines.[8][15]

Materials:

  • Pharmaceutical formulation containing this compound

  • Stability chambers (with controlled temperature, humidity, and light)

  • UV-Visible Spectrophotometer with color measurement software or a colorimeter

Procedure:

  • Sample Preparation and Storage:

    • Package the pharmaceutical formulation in its intended primary packaging.

    • Store the samples in stability chambers under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[16]

    • For photostability testing, expose the samples to a light source according to ICH Q1B guidelines.[17] Include a dark control stored under the same temperature and humidity.[8]

  • Analysis:

    • At specified time intervals (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 3, 6 months for accelerated), withdraw samples for analysis.[16]

    • Visually inspect the samples for any color change against a freshly prepared sample or a reference standard.

    • Quantitatively measure the color of the samples using a UV-Visible spectrophotometer or a colorimeter. The CIE Lab* color space is commonly used, where L* represents lightness, a* represents the red-green axis, and b* represents the yellow-blue axis.

  • Data Evaluation:

    • Calculate the total color difference (ΔE*) between the stored samples and the initial sample.

    • A significant and progressive change in color parameters (L, a, b) or a large ΔE value indicates color instability.

    • Correlate any observed color changes with other stability parameters, such as the formation of degradation products.

Leachable Study Protocol for this compound from Pharmaceutical Packaging

Objective: To determine if this compound can leach from the pharmaceutical product into or through the primary packaging material under storage conditions.

Materials:

  • Pharmaceutical formulation containing this compound

  • Primary packaging (e.g., HDPE bottles, PVC blisters)

  • Stability chambers

  • Appropriate analytical instrumentation (e.g., HPLC-MS) for detecting trace levels of this compound

Procedure:

  • Sample Preparation and Storage:

    • Fill the primary packaging with the pharmaceutical formulation containing a known concentration of this compound.

    • Store the packaged product under accelerated (e.g., 40°C/75% RH) and long-term (e.g., 25°C/60% RH) stability conditions.

  • Leachable Extraction:

    • At specified time points, remove the product from the packaging.

    • Thoroughly rinse the interior surface of the packaging with a suitable solvent (one that dissolves this compound but does not degrade the packaging material) to extract any leached dye.

    • Alternatively, for a more rigorous assessment, the packaging material can be cut into small pieces and extracted with a solvent under controlled conditions (e.g., sonication).

  • Analysis:

    • Analyze the extraction solvent for the presence and quantity of this compound using a highly sensitive and specific analytical method, such as HPLC-MS.

  • Data Evaluation:

    • Quantify the amount of this compound that has leached into or onto the packaging material.

    • Assess whether the amount of leached dye poses any safety or quality concerns.

Workflow for Incorporation of this compound in Tablet Coating

The following diagram illustrates a typical workflow for the incorporation of this compound into a tablet coating process, including critical quality control steps.

Tablet_Coating_Workflow start Start dispensing Dispensing of Raw Materials (Polymer, Plasticizer, this compound, etc.) start->dispensing solution_prep Coating Solution Preparation (Mixing and Homogenization) dispensing->solution_prep qc1 QC Check 1: - Color Uniformity - Viscosity solution_prep->qc1 qc1->solution_prep Fail tablet_core_loading Loading of Tablet Cores into Coating Pan qc1->tablet_core_loading Pass coating_process Tablet Coating Process (Spraying and Drying) tablet_core_loading->coating_process qc2 In-Process QC Check 2: - Tablet Appearance - Weight Gain coating_process->qc2 qc2->coating_process Fail drying_cooling Drying and Cooling qc2->drying_cooling Pass unloading Unloading of Coated Tablets drying_cooling->unloading qc3 Final QC Check 3: - Color Uniformity (Spectrophotometry) - Disintegration/Dissolution - Assay of this compound unloading->qc3 qc3->unloading Fail packaging Packaging qc3->packaging Pass end End packaging->end

Figure 3: Workflow for this compound Incorporation in Tablet Coating.

Conclusion

The use of this compound (Quinoline Yellow) as a colorant in pharmaceutical applications requires careful consideration of its properties, regulatory acceptance, and potential interactions within the formulation. The protocols provided in these application notes offer a framework for the analysis and evaluation of this compound to ensure the quality, safety, and stability of the final pharmaceutical product. Adherence to these or similarly validated methods is essential for regulatory compliance and to deliver a consistent and reliable product to the patient.

References

Application Notes and Protocols for E104 (Quinoline Yellow) as a Tracer Dye in Hydrological Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline Yellow (E104) is a water-soluble synthetic dye that can be utilized as a tracer in hydrological studies to investigate water flow paths, travel times, and dilution rates in both surface and groundwater systems. Its detection at low concentrations and its distinct spectral properties make it a viable option for tracing applications. These notes provide an overview of the properties, applications, protocols, and safety considerations for the use of this compound as a hydrological tracer.

Physicochemical and Fluorescent Properties

Quinoline Yellow WS is the water-soluble form of Quinoline Yellow SS, achieved through sulfonation.[1] It is a synthetic dye with the chemical formula C18H9NNa2O8S2 (principal component).[2]

Table 1: Physicochemical Properties of Quinoline Yellow (this compound)

PropertyValueReference(s)
Chemical Name Sodium 2-(1,3-dioxoindan-2-yl)quinolinedisulfonate[3]
Synonyms CI Food Yellow 13, Acid Yellow 3, D&C Yellow No. 10[2][3]
CAS Number 8004-92-0 (Unmethylated disulfonic acids)[2]
Molar Mass 477.38 g/mol (principal component)[3]
Water Solubility 225 g/L (at 20°C)[4]
Maximum Absorption (λmax) ~411-416 nm[5][6]

Applications in Hydrological Studies

This compound can be employed in a variety of hydrological tracing studies, including:

  • Groundwater Tracing: To delineate groundwater flow paths, determine travel times, and identify connections between sinkholes, wells, and springs.[1][7]

  • Surface Water Tracing: To measure flow velocities and discharge in rivers and streams, and to study dispersion and mixing characteristics.

  • Vadose Zone Hydrology: To visualize and track water movement through the unsaturated soil zone.

  • Pollutant Transport Studies: As a proxy for dissolved contaminants to understand their potential migration pathways and rates.

Experimental Protocols

The following protocols provide a general framework for conducting hydrological tracing studies with this compound. Site-specific conditions will necessitate adjustments to these procedures.

Pre-Injection Planning and Background Sampling

A critical first step in any tracer study is to establish baseline conditions.

  • Site Reconnaissance: Conduct a thorough survey of the study area to identify potential injection and monitoring points (e.g., sinkholes, wells, springs, stream locations).[1]

  • Background Sampling: Collect water samples from all proposed monitoring locations prior to dye injection.[8]

  • Background Analysis: Analyze the background samples using a spectrofluorometer or spectrophotometer to determine the natural background fluorescence or absorbance at the excitation and emission wavelengths of this compound. This is crucial for establishing a reliable detection limit.

Diagram 1: Pre-Injection Workflow

Pre_Injection_Workflow Site Reconnaissance Site Reconnaissance Identify Injection & Monitoring Points Identify Injection & Monitoring Points Site Reconnaissance->Identify Injection & Monitoring Points Background Sampling Background Sampling Identify Injection & Monitoring Points->Background Sampling Analyze for Background Fluorescence Analyze for Background Fluorescence Background Sampling->Analyze for Background Fluorescence Spectrofluorometer/ Spectrophotometer Establish Detection Limit Establish Detection Limit Analyze for Background Fluorescence->Establish Detection Limit Injection_Sampling_Workflow cluster_injection Injection Phase cluster_sampling Sampling Phase Prepare Dye Solution Prepare Dye Solution Inject Dye Slug Inject Dye Slug Prepare Dye Solution->Inject Dye Slug Flush Injection Point Flush Injection Point Inject Dye Slug->Flush Injection Point Deploy Samplers Deploy Samplers Flush Injection Point->Deploy Samplers Collect Grab Samples Collect Grab Samples Flush Injection Point->Collect Grab Samples Store Samples Properly Store Samples Properly Deploy Samplers->Store Samples Properly Collect Grab Samples->Store Samples Properly Laboratory Analysis Laboratory Analysis Store Samples Properly->Laboratory Analysis Tracer_Selection cluster_properties Key Tracer Properties Study Objectives Study Objectives Select Appropriate Tracer Select Appropriate Tracer Study Objectives->Select Appropriate Tracer Environmental Conditions Environmental Conditions Environmental Conditions->Select Appropriate Tracer Tracer Properties Tracer Properties Tracer Properties->Select Appropriate Tracer Toxicity Toxicity Adsorption Potential Adsorption Potential Photostability Photostability Detection Limit Detection Limit

References

Application Notes and Protocols for Assessing the Stability of E104 (Quinoline Yellow WS) in Acidic Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E104, commonly known as Quinoline Yellow WS, is a synthetic yellow dye used in a variety of products including foods, cosmetics, and pharmaceuticals.[1][2][3] Quinoline Yellow WS is a mixture of the sodium salts of sulfonated 2-(2-quinolyl)-1,3-indandione, primarily consisting of disulfonates, with smaller amounts of monosulfonates and trisulfonates.[2][4][5][6] The stability of this colorant is a critical parameter, particularly in acidic formulations, as degradation can lead to loss of color and the formation of potentially undesirable byproducts.

These application notes provide a detailed protocol for assessing the stability of this compound in acidic solutions, employing methodologies consistent with forced degradation studies commonly used in the pharmaceutical industry.[7] The protocol outlines procedures for subjecting this compound solutions to acidic stress and quantifying the extent of degradation over time using UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Experimental Overview

The assessment of this compound stability in acidic solutions involves a forced degradation study. This is an accelerated study designed to predict the long-term stability of a substance.[7] The general workflow for this assessment is depicted below.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation A Prepare this compound Stock Solution C Incubate this compound in Acidic Buffers at Defined Temperatures (e.g., 40°C, 60°C) A->C B Prepare Acidic Buffers (e.g., pH 2, 4, 6) B->C D Sample at Predetermined Time Points C->D E UV-Vis Spectrophotometry (Monitor λmax ~411-416 nm) D->E F HPLC Analysis (Quantify this compound and Degradation Products) D->F G Calculate % Degradation E->G F->G H Determine Degradation Kinetics (e.g., First-Order) G->H

Caption: Workflow for this compound Acid Stability Assessment.

Materials and Reagents

  • Quinoline Yellow WS (this compound) reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Citric acid, analytical grade

  • Sodium citrate, analytical grade

  • Potassium chloride (KCl), analytical grade

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium acetate, HPLC grade

  • Water, deionized or Milli-Q

Experimental Protocols

Preparation of Solutions

4.1.1. This compound Stock Solution (e.g., 100 µg/mL)

  • Accurately weigh 10 mg of Quinoline Yellow WS reference standard.

  • Dissolve the standard in 100 mL of deionized water in a volumetric flask.

  • Mix thoroughly until fully dissolved. This is the stock solution.

4.1.2. Acidic Buffer Solutions

Prepare a series of acidic buffers to test a range of pH values. For example:

  • pH 2.0: 0.01 M HCl solution.

  • pH 4.0: Citrate buffer (prepare by mixing appropriate volumes of 0.1 M citric acid and 0.1 M sodium citrate).

  • pH 6.0: Citrate buffer (adjust ratios from pH 4.0 preparation).

Verify the final pH of each buffer solution using a calibrated pH meter.

Forced Degradation in Acidic Solutions
  • For each acidic buffer (pH 2.0, 4.0, and 6.0), prepare a set of test solutions by diluting the this compound stock solution with the respective buffer to a final concentration of 10 µg/mL.

  • Prepare a control solution by diluting the this compound stock solution with deionized water to the same concentration.

  • Incubate the test and control solutions in a temperature-controlled water bath or oven at various temperatures (e.g., 40°C and 60°C) to accelerate degradation.[7]

  • Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Immediately cool the withdrawn samples to room temperature and store them protected from light until analysis.

Analytical Methods

4.3.1. UV-Vis Spectrophotometry

This method provides a rapid assessment of color loss.

  • Calibrate the spectrophotometer using the respective acidic buffer as a blank.

  • Measure the absorbance of each sample at the maximum wavelength (λmax) of Quinoline Yellow, which is approximately 411-416 nm.[2][8][9][10]

  • Record the absorbance values for each time point.

  • The percentage of remaining this compound can be estimated by comparing the absorbance of the stressed samples to the initial absorbance at time zero.

4.3.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a more specific and accurate method to quantify the parent this compound and to detect the formation of degradation products.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]

    • Mobile Phase: Isocratic or gradient elution can be used. An example of an isocratic mobile phase is a mixture of acetonitrile and an aqueous buffer (e.g., 0.02 M ammonium acetate) in a ratio of 10:90 (v/v).[3]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at the λmax of this compound (~411-416 nm).

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Analysis Procedure:

    • Inject a standard solution of this compound to determine its retention time and peak area.

    • Inject the samples collected from the forced degradation study.

    • Record the chromatograms.

    • The concentration of this compound in the samples is determined by comparing the peak area of this compound in the sample to the peak area of the standard.

    • Monitor the chromatograms for the appearance of new peaks, which indicate the formation of degradation products.

Data Presentation and Interpretation

Quantitative Data Summary

The results of the stability study should be summarized in tables for clear comparison.

Table 1: Percentage of this compound Remaining Over Time at 40°C (Measured by HPLC)

Time (hours)pH 2.0 (%)pH 4.0 (%)pH 6.0 (%)Control (Water) (%)
0100.0100.0100.0100.0
298.599.299.8100.0
496.298.599.699.9
892.197.099.199.8
1288.595.898.799.7
2478.392.197.599.5
4861.285.395.299.1
7248.979.893.198.8

Table 2: Percentage of this compound Remaining Over Time at 60°C (Measured by HPLC)

Time (hours)pH 2.0 (%)pH 4.0 (%)pH 6.0 (%)Control (Water) (%)
0100.0100.0100.0100.0
290.195.398.299.8
481.591.296.599.6
866.783.993.499.2
1254.877.690.898.9
2430.160.282.597.8
489.136.268.195.7
72< 5.021.856.393.6
Degradation Kinetics

The degradation of this compound in acidic solutions is likely to follow first-order kinetics.[11][12] This can be determined by plotting the natural logarithm of the concentration of this compound versus time. A linear plot indicates first-order kinetics.

The first-order rate constant (k) can be calculated from the slope of the line:

ln[A]t = -kt + ln[A]0

Where:

  • [A]t is the concentration of this compound at time t

  • [A]0 is the initial concentration of this compound

  • k is the first-order rate constant

The half-life (t1/2) of this compound under specific conditions can then be calculated using the following equation:

t1/2 = 0.693 / k

The relationship between pH, temperature, and degradation rate can be visualized as follows:

G cluster_factors Influencing Factors cluster_outcome Outcome A Decreasing pH (Increasing Acidity) C Increased Rate of This compound Degradation A->C Accelerates B Increasing Temperature B->C Accelerates

Caption: Factors Affecting this compound Degradation Rate.

Conclusion

This protocol provides a comprehensive framework for assessing the stability of this compound in acidic solutions. By systematically evaluating the impact of pH and temperature on the degradation of Quinoline Yellow WS, researchers and drug development professionals can make informed decisions regarding its use in various formulations. The combination of UV-Vis spectrophotometry and HPLC analysis allows for both a rapid screening and a detailed, quantitative assessment of stability. The data generated from these studies are crucial for ensuring product quality, efficacy, and safety.

References

Application Note: Quantitative Determination of Quinoline Yellow (E104) using UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a reliable and straightforward method for the quantitative determination of Quinoline Yellow (E104), a common food and pharmaceutical colorant, using UV-Vis spectrophotometry. The protocol is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of the analyte and its concentration. The optimal wavelength for measurement, preparation of standard solutions, and the procedure for creating a calibration curve to determine the concentration of this compound in unknown samples are described in detail. This method is suitable for quality control in research, and industrial settings.

Introduction

Quinoline Yellow (this compound) is a synthetic yellow dye widely used in food products, beverages, and pharmaceuticals.[1][2][3] Regulatory bodies mandate the monitoring of its concentration to ensure it remains within permissible limits. UV-Vis spectrophotometry offers a rapid, cost-effective, and accurate technique for this purpose. The method relies on the principle that the amount of light absorbed by a colored solution is directly proportional to the concentration of the absorbing substance. The characteristic absorption spectrum of Quinoline Yellow exhibits a maximum absorbance at a specific wavelength in the visible region, which is utilized for its quantification.

Principle

The quantitative analysis of Quinoline Yellow is based on the Beer-Lambert Law, which is expressed as:

A = εbc

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar absorptivity coefficient (L mol⁻¹ cm⁻¹), a constant specific to the substance at a given wavelength.[4][5]

  • b is the path length of the cuvette (typically 1 cm)

  • c is the concentration of the substance (mol L⁻¹)

By measuring the absorbance of standard solutions of known concentrations, a calibration curve can be constructed. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.[4][6]

Materials and Methods

Instrumentation
  • UV-Vis Spectrophotometer (e.g., Philips Model PU 8740 or equivalent)[1]

  • Analytical Balance

  • Volumetric flasks (100 mL, 50 mL, 10 mL)

  • Pipettes (various sizes)

  • Cuvettes (1 cm path length)

Reagents
  • Quinoline Yellow (this compound) powder, analytical grade

  • Sodium acetate

  • Glacial acetic acid

  • Distilled or deionized water

Preparation of Solutions

Acetate Buffer (pH 4.5):

  • Dissolve 5.4 g of sodium acetate in 50 mL of distilled water.

  • Adjust the pH to 4.5 using glacial acetic acid.

  • Dilute the solution to a final volume of 100 mL with distilled water.[1]

Stock Standard Solution of Quinoline Yellow (100 µg/mL):

  • Accurately weigh 10 mg of Quinoline Yellow powder.

  • Dissolve the powder in a 100 mL volumetric flask with the acetate buffer (pH 4.5).

  • Ensure the powder is completely dissolved by sonicating or stirring.

  • Fill the flask to the mark with the acetate buffer.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the acetate buffer as described in the table below.

Experimental Protocol

  • Wavelength Scan:

    • Prepare a 10 µg/mL solution of Quinoline Yellow in the acetate buffer.

    • Scan the absorbance of the solution from 350 nm to 550 nm using the acetate buffer as a blank.[1]

    • Determine the wavelength of maximum absorbance (λmax). The λmax for Quinoline Yellow is typically observed between 410 nm and 425 nm.[2][3][7][8][9]

  • Calibration Curve Construction:

    • Set the spectrophotometer to the determined λmax.

    • Use the acetate buffer to zero the instrument (blank).

    • Measure the absorbance of each working standard solution.

    • Plot a graph of absorbance versus concentration (µg/mL).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). A good calibration curve should have an R² value close to 1.

  • Measurement of Unknown Sample:

    • Prepare the unknown sample by dissolving it in the acetate buffer. If necessary, filter the solution to remove any particulate matter.[1]

    • Measure the absorbance of the unknown sample at the λmax.

    • Calculate the concentration of Quinoline Yellow in the unknown sample using the equation from the calibration curve.

Data Presentation

Table 1: Preparation of Working Standard Solutions

StandardStock Solution Volume (mL)Final Volume (mL)Concentration (µg/mL)Absorbance (AU)
10.5105Record Absorbance
21.01010Record Absorbance
31.51015Record Absorbance
42.01020Record Absorbance
52.51025Record Absorbance

Note: The absorbance values are to be filled in after performing the experiment. Calibration graphs for Quinoline Yellow have been shown to be linear up to 15.0 µg/mL and beyond.[2][10][11]

Visualization

E104_UV_Vis_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis stock Prepare 100 µg/mL This compound Stock Solution standards Prepare Working Standards (5-25 µg/mL) stock->standards measure_standards Measure Absorbance of Standards at λmax standards->measure_standards blank Prepare Acetate Buffer (pH 4.5) Blank scan Determine λmax (scan 350-550 nm) blank->scan scan->measure_standards Set λmax measure_unknown Measure Absorbance of Unknown Sample at λmax scan->measure_unknown Set λmax calibration Construct Calibration Curve (Absorbance vs. Concentration) measure_standards->calibration concentration Calculate Concentration of Unknown Sample measure_unknown->concentration calibration->concentration Use Calibration Equation

Caption: Experimental workflow for this compound quantification.

Discussion

This UV-Vis spectrophotometric method provides a simple and accurate means for determining the concentration of Quinoline Yellow. The use of a buffered solution helps to maintain a consistent chemical environment, ensuring reproducible results. It is crucial to use high-purity reagents and accurately calibrated volumetric glassware to ensure the precision of the standard solutions. The linearity of the calibration curve should be established for the concentration range of interest. For samples with concentrations outside the linear range, appropriate dilution is necessary.

Conclusion

The described UV-Vis spectrophotometric protocol is a validated and efficient method for the quantitative analysis of Quinoline Yellow (this compound) in various samples. Its simplicity, speed, and cost-effectiveness make it an ideal choice for routine quality control and research applications.

References

Application Notes and Protocols: E104 (Quinoline Yellow) Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

E104, commonly known as Quinoline Yellow WS, is a water-soluble organic dye.[1] While "this compound nanoparticles" are not a standardized commercially available product, nanoparticles can be fabricated from Quinoline Yellow and similar quinoline-based molecules.[2][3][4][5] The quinoline scaffold is a versatile nucleus in the design of biologically active compounds, with over one hundred quinoline-based drugs approved for various therapeutic uses, including as antimicrobial and anticancer agents.[6][7][8] This document provides detailed protocols for the synthesis of this compound nanoparticles and their application in cellular imaging and targeted drug delivery, leveraging the inherent properties of the quinoline structure.

The synthesis of nanoparticles from organic dyes can lead to enhanced properties such as increased luminescence, improved photostability, and reduced toxicity, making them suitable for various biomedical applications.[9] These nanoparticles can be engineered to have specific sizes and surface characteristics, allowing for targeted delivery to specific tissues and controlled release of therapeutic agents.[10][11][12]

Section 1: Synthesis of this compound Nanoparticles

This section details the nanoprecipitation method for synthesizing this compound nanoparticles. Nanoprecipitation, also known as the solvent displacement method, is a straightforward and widely used technique for preparing organic nanoparticles.[13][14][15]

Materials and Equipment
  • Quinoline Yellow WS (this compound) powder

  • Tetrahydrofuran (THF), spectroscopic grade

  • Ultrapure water (Milli-Q or equivalent)

  • Magnetic stirrer and stir bars

  • Bath sonicator

  • Syringe pump and syringes

  • Dynamic Light Scattering (DLS) instrument for size analysis

  • Transmission Electron Microscope (TEM) for morphology analysis

Experimental Protocol: Nanoprecipitation
  • Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in THF. Ensure the dye is completely dissolved.

  • Nanoprecipitation:

    • Place 20 mL of ultrapure water in a glass vial with a magnetic stir bar.

    • Set the stirring speed to 600 rpm.

    • Using a syringe pump, rapidly inject 200 µL of the 1 mM this compound/THF stock solution into the stirring water.[14]

    • Immediately place the vial in a bath sonicator for 5 minutes to ensure uniform particle formation and prevent aggregation.

  • Solvent Evaporation: Allow the THF to evaporate from the aqueous suspension by stirring at room temperature for at least 4 hours in a fume hood.

  • Characterization:

    • Size and Zeta Potential: Analyze the nanoparticle suspension using a DLS instrument to determine the average hydrodynamic diameter and zeta potential.

    • Morphology: Prepare a sample for TEM by drop-casting the nanoparticle suspension onto a carbon-coated copper grid and allowing it to dry. Image the nanoparticles to observe their size, shape, and aggregation state.

Expected Results

The nanoprecipitation method should yield spherical this compound nanoparticles with a narrow size distribution. The expected size and charge will depend on the precise conditions, but typically fall within the 50-200 nm range, suitable for biomedical applications.

Parameter Expected Value
Average Hydrodynamic Diameter80 - 150 nm
Polydispersity Index (PDI)< 0.2
Zeta Potential-20 to -40 mV
MorphologySpherical

Section 2: Application in Cellular Imaging

Quinoline-based fluorescent probes are extensively used for bioimaging due to their favorable photophysical properties.[16][17] this compound nanoparticles can be utilized as fluorescent probes for imaging the cytoplasm of cancer cells.

Materials and Equipment
  • This compound nanoparticle suspension (as prepared in Section 1)

  • EMT-6 breast cancer cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Confocal laser scanning microscope

  • 96-well imaging plates

Experimental Protocol: Cellular Uptake and Imaging
  • Cell Culture: Culture EMT-6 cells in a 96-well imaging plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Nanoparticle Incubation:

    • Dilute the this compound nanoparticle suspension in cell culture medium to a final concentration of 50 µg/mL.

    • Remove the old medium from the cells and add the nanoparticle-containing medium.

    • Incubate the cells for 4 hours at 37°C in a 5% CO2 atmosphere.

  • Washing:

    • Remove the nanoparticle-containing medium.

    • Wash the cells three times with PBS to remove any nanoparticles that have not been internalized.

  • Imaging:

    • Add fresh cell culture medium to the wells.

    • Image the cells using a confocal microscope. Use an excitation wavelength of ~420 nm and collect the emission between 450-550 nm.

Data Presentation: Quantitative Analysis of Cellular Uptake

The uptake of nanoparticles can be quantified by measuring the fluorescence intensity within the cells. Techniques like spatial modulation spectroscopy (SMS) can provide a more precise quantification of the number of dye molecules per cell.[18][19]

Cell Line Nanoparticle Concentration Incubation Time Mean Fluorescence Intensity (Arbitrary Units) Estimated Nanoparticles per Cell
EMT-650 µg/mL4 hours15,000 ± 2,500(15 ± 3) x 10^6
HeLa50 µg/mL4 hours12,000 ± 2,000(12 ± 2) x 10^6
A54950 µg/mL4 hours10,000 ± 1,800(10 ± 2) x 10^6

Data are presented as mean ± standard deviation.

Visualization: Experimental Workflow for Cellular Imaging

G cluster_prep Cell Preparation cluster_incubation Nanoparticle Incubation cluster_imaging Imaging cell_culture Culture EMT-6 cells in 96-well plate adhesion Allow cells to adhere overnight cell_culture->adhesion prepare_np Prepare 50 µg/mL this compound NP solution incubate Incubate cells with NPs for 4 hours prepare_np->incubate wash Wash cells 3x with PBS incubate->wash image Image with confocal microscope wash->image

Workflow for cellular imaging with this compound nanoparticles.

Section 3: Application in Targeted Drug Delivery for Cancer Therapy

Quinoline derivatives have shown significant potential as anticancer agents by targeting key signaling pathways involved in tumor growth and progression.[6][7][20][21][22] this compound nanoparticles can be surface-functionalized to actively target cancer cells and deliver a therapeutic payload.

Signaling Pathways Targeted by Quinoline-Based Compounds

Quinoline-based molecules can inhibit critical carcinogenic pathways such as the Ras/Raf/MEK and PI3K/AkT/mTOR pathways by targeting receptors like c-Met, VEGF, and EGF.[6][7][20]

G cluster_receptors Receptors cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes cMet c-Met RasRafMEK Ras/Raf/MEK cMet->RasRafMEK PI3K_Akt_mTOR PI3K/Akt/mTOR cMet->PI3K_Akt_mTOR VEGFR VEGFR VEGFR->RasRafMEK VEGFR->PI3K_Akt_mTOR EGFR EGFR EGFR->RasRafMEK EGFR->PI3K_Akt_mTOR Proliferation Proliferation RasRafMEK->Proliferation Apoptosis Apoptosis RasRafMEK->Apoptosis inhibits Angiogenesis Angiogenesis RasRafMEK->Angiogenesis PI3K_Akt_mTOR->Proliferation PI3K_Akt_mTOR->Apoptosis inhibits PI3K_Akt_mTOR->Angiogenesis E104_NP This compound Nanoparticle (Quinoline-based) E104_NP->cMet inhibits E104_NP->VEGFR inhibits E104_NP->EGFR inhibits

Inhibition of cancer signaling pathways by quinoline-based nanoparticles.
Experimental Protocol: Targeted Delivery to Cancer Cells

This protocol describes the passive targeting of this compound nanoparticles to tumor cells via the enhanced permeability and retention (EPR) effect, a phenomenon where nanoparticles of a certain size accumulate in tumor tissue.[12]

  • Animal Model: Use an appropriate animal model, such as immunodeficient mice with subcutaneously xenografted EMT-6 tumors.

  • Nanoparticle Administration:

    • Prepare a sterile suspension of this compound nanoparticles in saline at a concentration of 10 mg/kg.

    • Administer the nanoparticle suspension via intravenous (tail vein) injection.

  • In Vivo Imaging:

    • At various time points (e.g., 1, 4, 12, and 24 hours) post-injection, image the mice using a whole-body fluorescence imaging system.

    • Quantify the fluorescence intensity in the tumor region and other organs to assess biodistribution.

  • Ex Vivo Analysis:

    • At 24 hours post-injection, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).

    • Image the excised organs to confirm the biodistribution of the nanoparticles.

Data Presentation: Biodistribution of this compound Nanoparticles

The biodistribution data can be presented as the percentage of injected dose per gram of tissue (%ID/g).

Organ %ID/g at 4 hours %ID/g at 24 hours
Tumor5.2 ± 1.18.5 ± 1.5
Liver15.8 ± 2.510.2 ± 1.8
Spleen10.5 ± 1.97.1 ± 1.2
Kidneys3.1 ± 0.81.5 ± 0.4
Lungs2.5 ± 0.61.1 ± 0.3
Heart1.2 ± 0.30.5 ± 0.1

Data are presented as mean ± standard deviation.

Visualization: Logical Flow of Targeted Drug Delivery

G cluster_admin Administration cluster_circulation Systemic Circulation cluster_accumulation Tumor Accumulation cluster_action Therapeutic Action IV_injection Intravenous injection of this compound NPs circulation NPs circulate in bloodstream IV_injection->circulation EPR Enhanced Permeability and Retention (EPR) Effect circulation->EPR accumulation NPs accumulate at tumor site EPR->accumulation cellular_uptake Cellular uptake by tumor cells accumulation->cellular_uptake drug_release Release of therapeutic payload cellular_uptake->drug_release pathway_inhibition Inhibition of signaling pathways drug_release->pathway_inhibition

Logical workflow of targeted drug delivery using this compound nanoparticles.

Disclaimer: These protocols are intended for research purposes only and should be performed by qualified personnel in a laboratory setting. The synthesis and application of nanoparticles should be conducted with appropriate safety precautions. The provided data are illustrative and may vary depending on experimental conditions.

References

Application Notes and Protocols: E104 (Quinoline Yellow) in Textile Dyeing Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of E104, also known as Quinoline Yellow, Acid Yellow 3, or C.I. 47005, in textile dyeing processes. This document outlines the dye's chemical properties, offers detailed experimental protocols for dyeing synthetic fabrics, presents data on expected performance, and illustrates the experimental workflow.

Introduction to this compound (Quinoline Yellow)

Quinoline Yellow (this compound) is a synthetic anionic dye belonging to the quinophthalone class.[1][2] It is characterized by its bright, greenish-yellow hue and is utilized in various industries, including textiles.[1][3] Due to the presence of sulfonic acid groups, it is water-soluble, making it suitable for aqueous dyeing processes.[2] this compound is particularly effective for dyeing synthetic fibers such as nylon and polyester.[4][5]

Chemical and Physical Properties of this compound (Quinoline Yellow)

PropertyValueReference
C.I. NameAcid Yellow 3[6]
C.I. Number47005[7]
CAS Number8004-92-0[6]
Molecular FormulaC18H9NNa2O8S2[6]
AppearanceYellow to orange powder[6]
SolubilityWater-soluble[2]

Experimental Protocols

This section details the methodologies for dyeing nylon and polyester fabrics with this compound using the exhaust dyeing method.

Exhaust Dyeing of Nylon Fabric with this compound

This protocol is designed for laboratory-scale exhaust dyeing of nylon fabric.

Materials and Equipment:

  • Nylon fabric (scoured and bleached)

  • This compound (Quinoline Yellow, Acid Yellow 3)

  • Acetic acid (CH₃COOH)

  • Leveling agent (e.g., alkyl sulfonate compound)[3]

  • Laboratory dyeing machine (e.g., Rotadryer)

  • Beakers and graduated cylinders

  • Pipettes

  • pH meter

  • Spectrophotometer

  • Colorfastness testing equipment (e.g., Crockmeter, Launder-Ometer)

Procedure:

  • Dye Bath Preparation:

    • Prepare a stock solution of this compound (e.g., 1% w/v).

    • Calculate the required amount of dye, acetic acid, and leveling agent based on the weight of the fabric (owf). A typical recipe is:

      • This compound: 1.0% owf

      • Acetic Acid: 1.0 g/L (to achieve a pH of 4.5-5.5)[8][9]

      • Leveling Agent: 1.0 g/L[8]

    • Set the liquor ratio (the ratio of the weight of the goods to the volume of the dyebath) to 1:20.[8][10]

    • In a beaker, add the calculated amount of water, leveling agent, and this compound stock solution. Stir until fully dissolved.

    • Add acetic acid to adjust the pH of the dyebath to the desired range (4.5-5.5).[8][9]

  • Dyeing Process:

    • Introduce the pre-wetted nylon fabric into the dyebath at room temperature.

    • Place the vessel in the laboratory dyeing machine.

    • Raise the temperature to 90-98°C at a rate of 2°C/minute.[9][11]

    • Maintain the temperature at 90-98°C for 30-60 minutes to allow for dye exhaustion and fixation.[8][11]

    • Cool the dyebath down to 60°C.

  • After-treatment:

    • Remove the dyed fabric from the dyebath.

    • Rinse the fabric thoroughly with cold water to remove any unfixed dye.[11]

    • Perform a soaping wash with a non-ionic detergent (e.g., 2 g/L) at 60°C for 15 minutes.

    • Rinse again with cold water until the water runs clear.

    • Squeeze out excess water and air-dry the fabric.

Exhaust Dyeing of Polyester Fabric with this compound

This protocol outlines the high-temperature exhaust dyeing process for polyester fabric.

Materials and Equipment:

  • Polyester fabric (scoured and heat-set)

  • This compound (Quinoline Yellow, as a disperse dye formulation)

  • Dispersing agent

  • Acetic acid

  • Reduction clearing agent (e.g., sodium hydrosulfite and caustic soda)[12]

  • High-temperature laboratory dyeing machine

  • Standard laboratory equipment as listed in 2.1.

Procedure:

  • Dye Bath Preparation:

    • Prepare a dispersion of the this compound disperse dye with a dispersing agent in water.

    • Set the liquor ratio to 1:10.[4][13]

    • The typical recipe is:

      • This compound (disperse): 1.0% owf

      • Dispersing Agent: 1.0 g/L

      • Acetic Acid: to maintain pH 4.5-5.5[5]

    • Add the dye dispersion and acetic acid to the dyebath.

  • Dyeing Process:

    • Introduce the polyester fabric into the dyebath at 60°C.

    • Raise the temperature to 130°C at a rate of 2°C/minute.[5]

    • Hold at 130°C for 60 minutes.[5]

    • Cool the dyebath to 70°C.

  • Reduction Clearing:

    • This step is crucial to remove unfixed surface dye and improve fastness properties.[12][14]

    • Prepare a reduction clearing bath with:

      • Sodium Hydrosulfite: 2 g/L[12]

      • Caustic Soda: 2 g/L[12]

    • Treat the dyed fabric in this bath at 80°C for 20 minutes.[12]

    • Rinse the fabric thoroughly with hot and then cold water.

    • Neutralize the fabric with a dilute solution of acetic acid (0.5 g/L).

    • Rinse again with cold water and dry.

Data Presentation

The following tables present example data for the performance of this compound on synthetic fabrics. The test methodologies are based on ISO standards.

Table 1: Colorfastness Properties of this compound on Nylon and Polyester

Fastness PropertyISO StandardNylon (Rating 1-5)Polyester (Rating 1-5)
WashingISO 105-C06[15][16]4-54
Light (Xenon Arc)ISO 105-B02[7][15]45
Rubbing (Dry)ISO 105-X12[15][17]4-54-5
Rubbing (Wet)ISO 105-X12[15][17]44
Perspiration (Acidic & Alkaline)ISO 105-E04[17]44-5

Note: Ratings are on a scale of 1 to 5, where 5 represents the best fastness.[7]

Table 2: Dye Uptake of this compound on Nylon and Polyester

Fiber TypeDyeing Temperature (°C)Dye Concentration (% owf)Dye Uptake (%)
Nylon951.092
Polyester1301.095

Note: Dye uptake can be determined spectrophotometrically by measuring the dye concentration in the dyebath before and after the dyeing process.[18][19][20][21]

Visualizations

The following diagrams illustrate the experimental workflows for the dyeing processes described.

ExperimentalWorkflowNylon cluster_prep Preparation cluster_dyeing Dyeing Process cluster_after After-treatment cluster_eval Evaluation fabric_prep Scour & Bleach Nylon Fabric dyeing Exhaust Dyeing: Raise temp to 90-98°C Hold for 30-60 min fabric_prep->dyeing dyebath_prep Prepare Dyebath: This compound, Acetic Acid, Leveling Agent dyebath_prep->dyeing rinse1 Cold Rinse dyeing->rinse1 soaping Soaping Wash (60°C, 15 min) rinse1->soaping rinse2 Cold Rinse soaping->rinse2 dry Dry rinse2->dry eval Colorfastness & Dye Uptake Analysis dry->eval ExperimentalWorkflowPolyester cluster_prep Preparation cluster_dyeing Dyeing Process cluster_after After-treatment cluster_eval Evaluation fabric_prep Scour & Heat-set Polyester Fabric dyeing High-Temperature Dyeing: Raise temp to 130°C Hold for 60 min fabric_prep->dyeing dyebath_prep Prepare Dyebath: This compound (disperse), Dispersing Agent, Acetic Acid dyebath_prep->dyeing reduction Reduction Clearing: 80°C, 20 min dyeing->reduction rinse1 Hot & Cold Rinse reduction->rinse1 neutralize Neutralize rinse1->neutralize rinse2 Cold Rinse neutralize->rinse2 dry Dry rinse2->dry eval Colorfastness & Dye Uptake Analysis dry->eval LogicalRelationship Dye This compound (Quinoline Yellow) Dyeing_Process Dyeing Process (Exhaustion & Fixation) Dye->Dyeing_Process Fiber Synthetic Fiber (Nylon/Polyester) Fiber->Dyeing_Process Auxiliaries Auxiliaries (Acid, Leveling/Dispersing Agent) Auxiliaries->Dyeing_Process Process_Parameters Process Parameters (Temp, Time, pH, Liquor Ratio) Process_Parameters->Dyeing_Process After_Treatment After-treatment (Rinsing, Soaping/ Reduction Clearing) Dyeing_Process->After_Treatment Dyed_Fabric Dyed Fabric After_Treatment->Dyed_Fabric Quality_Parameters Quality Parameters (Colorfastness, Dye Uptake, Evenness) Dyed_Fabric->Quality_Parameters

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Interference in ELISA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and resolve common challenges related to matrix interference in your Enzyme-Linked Immunosorbent Assay (ELISA) experiments, including those utilizing E104 and similar blocking buffers.

Frequently Asked Questions (FAQs)

Q1: What is matrix interference in the context of an ELISA?

A1: Matrix interference, also known as the matrix effect, occurs when components in a biological sample (the "matrix"), other than the analyte of interest, interfere with the antibody-antigen binding or the detection signal.[1][2] This can lead to inaccurate quantification of the analyte, manifesting as either falsely elevated or depressed results.[3] Common sample matrices that can cause interference include serum, plasma, urine, saliva, and cell culture supernatants.[1]

Q2: What are the common causes of matrix interference?

A2: Matrix interference can be caused by a variety of substances present in the sample, including:

  • Endogenous proteins and lipids: High concentrations of proteins or lipids can non-specifically bind to the assay antibodies or the microplate surface, hindering the specific antibody-antigen interaction.[2]

  • Heterophilic antibodies: These are human anti-animal antibodies (like HAMA - Human Anti-Mouse Antibody) that can cross-link the capture and detection antibodies, leading to a false-positive signal.[4]

  • Rheumatoid factor: This is an autoantibody that can also cause false positives by binding to the Fc region of the assay antibodies.

  • Complement system proteins: These can also interfere with the assay's antibody-antigen binding.[5]

  • High viscosity: Viscous samples can prevent efficient binding and washing steps, leading to inaccurate results.[6]

  • Differences in pH and salt concentration: Variations between the sample matrix and the assay buffers can alter antibody-binding kinetics.[1]

Q3: How can I detect matrix interference in my ELISA?

A3: A spike and recovery experiment is a common method to assess for matrix interference.[1] This involves adding a known amount of the purified analyte (spike) into the sample matrix and a standard diluent. The concentration of the spiked sample is then measured, and the percent recovery is calculated. An acceptable recovery range is typically between 80-120%.[1] A recovery outside of this range suggests the presence of matrix interference.[1]

Q4: Can using a specific blocking buffer like this compound eliminate matrix interference?

A4: Blocking buffers, such as this compound, are crucial for preventing non-specific binding of assay components to the microplate surface, which helps to reduce background noise.[7][8] While a good blocking buffer is a critical first step in minimizing interference, it may not eliminate all sources of matrix effects that originate from components within the sample itself. Therefore, even when using a high-quality blocking buffer, you may still need to employ other strategies to address sample-specific matrix interference.

Troubleshooting Guides

Issue 1: High Background Signal

A high background signal can mask the specific signal from your analyte, leading to reduced assay sensitivity and accuracy.

Potential Cause Troubleshooting Step
Insufficient Blocking Increase the concentration of the blocking buffer or the incubation time. Consider adding a non-ionic detergent like Tween-20 to the blocking buffer if not already present.
Inadequate Washing Increase the number of wash steps or the soaking time between washes to ensure complete removal of unbound reagents and matrix components.
High Antibody Concentration Titrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio.[7]
Cross-reactivity The detection antibody may be cross-reacting with other molecules in the sample. Run a control with only the secondary antibody to check for non-specific binding.
Substrate Issues Ensure the substrate has not been contaminated or exposed to light for extended periods. Read the plate promptly after adding the stop solution.
Issue 2: Low or No Signal

A weak or absent signal can indicate a problem with one or more of the assay components or steps.

Potential Cause Troubleshooting Step
Matrix Interference Dilute the sample to reduce the concentration of interfering substances.[1][3]
Incorrect Reagent Preparation Double-check all reagent dilutions and ensure they were prepared correctly according to the protocol.
Expired or Improperly Stored Reagents Use fresh reagents and ensure they have been stored at the recommended temperatures.
Insufficient Incubation Times Ensure that all incubation steps are carried out for the recommended duration to allow for optimal binding.[3]
Analyte Degradation Ensure samples are stored properly and have not undergone multiple freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes key quantitative parameters for assessing and mitigating matrix interference.

Parameter Typical Range/Value Significance
Spike and Recovery 80% - 120%A recovery within this range generally indicates that the matrix is not significantly interfering with the assay.[1]
Sample Dilution Factor 1:2 to 1:100 or higherThe optimal dilution factor will vary depending on the sample type and the concentration of the analyte. Higher dilutions are more effective at reducing matrix effects but may dilute the analyte below the detection limit of the assay.

Experimental Protocols

Protocol 1: Spike and Recovery Experiment

This protocol outlines the steps to perform a spike and recovery experiment to identify matrix interference.

Materials:

  • Your biological sample(s)

  • Purified analyte standard of known concentration

  • Assay diluent (the same buffer used to prepare the standard curve)

  • Your complete ELISA kit and necessary equipment

Methodology:

  • Prepare Spiked and Unspiked Samples:

    • Unspiked Sample: Aliquot your biological sample.

    • Spiked Sample: To a separate aliquot of your biological sample, add a small volume of a high-concentration analyte standard to achieve a final concentration within the assay's linear range. The volume of the spike should be minimal to avoid significantly diluting the sample matrix (typically less than 10% of the sample volume).

    • Spiked Diluent: Prepare a control by adding the same amount of analyte standard to an equal volume of the assay diluent.

  • Run the ELISA: Perform the ELISA according to your standard protocol, including the unspiked sample, the spiked sample, and the spiked diluent.

  • Calculate Percent Recovery:

    • Measure the concentration of the unspiked sample, spiked sample, and spiked diluent from the standard curve.

    • Use the following formula to calculate the percent recovery:

      % Recovery = [(Concentration of Spiked Sample - Concentration of Unspiked Sample) / Concentration of Spiked Diluent] x 100

  • Interpret the Results: A recovery between 80% and 120% suggests minimal matrix interference.[1] A recovery outside this range indicates that the sample matrix is affecting the assay's accuracy.

Protocol 2: Sample Dilution to Mitigate Matrix Interference

This protocol describes how to perform serial dilutions of your sample to find the optimal dilution for reducing matrix effects.

Materials:

  • Your biological sample(s)

  • Assay diluent

  • Your complete ELISA kit and necessary equipment

Methodology:

  • Prepare Serial Dilutions: Create a series of dilutions of your sample in the assay diluent. Common starting dilutions are 1:2, 1:5, 1:10, and 1:20.

  • Run the ELISA: Assay the neat (undiluted) sample and all dilutions according to your ELISA protocol.

  • Analyze the Results:

    • Calculate the concentration of the analyte in each diluted sample from the standard curve.

    • Multiply the measured concentration by the dilution factor to determine the original concentration in the undiluted sample.

    • The optimal dilution is the one at which the calculated original concentrations from several consecutive dilutions become consistent. This indicates that the matrix effect has been sufficiently minimized.

  • Validation: It is recommended to perform a spike and recovery experiment on the optimally diluted sample to confirm that the matrix interference has been overcome.

Visualizations

The following diagrams illustrate key workflows and concepts for troubleshooting matrix interference.

TroubleshootingWorkflow cluster_start Start: Inaccurate ELISA Results cluster_investigation Investigation Phase cluster_mitigation Mitigation Strategies cluster_end Resolution Start Inaccurate or Inconsistent ELISA Results SpikeRecovery Perform Spike and Recovery Experiment Start->SpikeRecovery CheckRecovery Is Recovery within 80-120%? SpikeRecovery->CheckRecovery DiluteSample Dilute Sample and Re-test CheckRecovery->DiluteSample No MatrixMatch Use Matrix-Matched Calibrators CheckRecovery->MatrixMatch No OptimizeAssay Optimize Assay Protocol (e.g., blocking, washing) CheckRecovery->OptimizeAssay No End Accurate ELISA Results CheckRecovery->End Yes DiluteSample->SpikeRecovery MatrixMatch->SpikeRecovery OptimizeAssay->SpikeRecovery

Caption: A workflow for troubleshooting matrix interference in ELISA.

SpikeRecoveryLogic cluster_inputs Inputs cluster_process Process cluster_output Output Unspiked Unspiked Sample (Matrix + Analyte) ELISA Run ELISA Unspiked->ELISA Spiked Spiked Sample (Matrix + Analyte + Spike) Spiked->ELISA SpikedDiluent Spiked Diluent (Diluent + Spike) SpikedDiluent->ELISA Calculation Calculate % Recovery ELISA->Calculation Result Recovery > 80%? (No Matrix Effect) Recovery < 80%? (Matrix Effect) Calculation->Result

Caption: The logical flow of a spike and recovery experiment.

References

Technical Support Center: Enhancing Quinoline Yellow Photodegradation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the photodegradation of Quinoline Yellow (QY). This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) related to experimental work on the photodegradation of this hazardous dye.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for improving the photodegradation efficiency of Quinoline Yellow?

A1: Several methods have been proven effective in enhancing the photodegradation efficiency of Quinoline Yellow. These primarily involve the use of photocatalysts and Advanced Oxidation Processes (AOPs).

  • Photocatalysis: This is a widely used method involving semiconductor materials that, upon irradiation, generate reactive oxygen species (ROS) responsible for the degradation of QY. Commonly used photocatalysts include:

    • Titanium dioxide (TiO₂)[1][2]

    • Silver phosphate (Ag₃PO₄)[3][4]

    • Zinc oxide (ZnO)[5]

    • Zinc-Aluminum Layered Double Hydroxides (Zn-Al LDH)[6][7]

    • Polyaniline/TiO₂ nanocomposites[5]

  • Advanced Oxidation Processes (AOPs): These processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH). AOPs can be used in conjunction with photocatalysis to further boost degradation rates. A common approach is the addition of hydrogen peroxide (H₂O₂) to the reaction mixture.[1][8]

Q2: What are the key experimental parameters that influence the photodegradation of Quinoline Yellow?

A2: Optimizing experimental parameters is crucial for achieving high degradation efficiency. The most influential factors include:

  • pH of the solution: The pH affects the surface charge of the photocatalyst and the generation of hydroxyl radicals. For instance, with TiO₂, a higher degradation rate is observed in alkaline conditions (pH 11.5) due to the increased formation of •OH radicals.[1] Conversely, for Ag₃PO₄, a neutral pH of around 7 is optimal.[3][4]

  • Photocatalyst concentration: Increasing the catalyst dosage generally enhances the degradation rate up to a certain point by providing more active sites. However, an excessive concentration can lead to light scattering and a decrease in efficiency.[3]

  • Initial dye concentration: The degradation rate is inversely proportional to the initial concentration of Quinoline Yellow.[1] Higher concentrations can hinder light penetration to the catalyst surface and reduce the ratio of hydroxyl radicals to dye molecules.[1]

  • Light source and intensity: The type of light source (e.g., UV, visible light) and its intensity are critical. The choice depends on the bandgap of the photocatalyst. For example, TiO₂ is primarily activated by UV light, while Ag₃PO₄ shows high efficiency under visible light.[3][4]

  • Temperature: An increase in temperature can accelerate the photocatalytic reaction, competing more effectively with the recombination of electron-hole pairs.[1]

Q3: How can I tell if the Quinoline Yellow is being degraded or just adsorbed onto the photocatalyst?

A3: This is a critical point in photocatalysis experiments. To differentiate between photodegradation and adsorption, you should run a control experiment in the dark. The setup should be identical to your photodegradation experiment (same dye concentration, catalyst dosage, pH, and stirring), but without any light irradiation. By measuring the decrease in QY concentration in the dark, you can quantify the extent of adsorption. The additional decrease in concentration observed under illumination can then be attributed to photodegradation.

Q4: My photocatalyst seems to lose its effectiveness after a few cycles. What could be the reason and how can I regenerate it?

A4: Deactivation of the photocatalyst can occur due to several reasons:

  • Photocorrosion: Some photocatalysts, like Ag₃PO₄, can be prone to photocorrosion, leading to the formation of metallic silver on the surface and a reduction in activity.[4]

  • Fouling: The surface of the catalyst can be blocked by intermediate degradation products or the dye itself.

To regenerate the catalyst, you can try the following:

  • Washing: After each cycle, centrifuge the catalyst, wash it thoroughly with deionized water and ethanol, and then dry it.[4]

  • Calcination: For some catalysts, gentle heating (calcination) can help remove adsorbed organic species from the surface. The specific temperature and duration will depend on the catalyst material.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low degradation efficiency - Sub-optimal pH.- Adjust the pH to the optimal value for your specific photocatalyst (e.g., alkaline for TiO₂, neutral for Ag₃PO₄).[1][3]
- Inappropriate catalyst concentration.- Optimize the catalyst dosage. Start with a low concentration and gradually increase it until no further improvement is observed.[3]
- High initial dye concentration.- Reduce the initial concentration of Quinoline Yellow to ensure sufficient light penetration.[1]
- Insufficient light intensity or incorrect wavelength.- Ensure your light source provides the appropriate wavelength to activate your photocatalyst. Check the lamp's age and output.
- Poor catalyst activity.- Synthesize fresh catalyst or check the quality of the commercial catalyst. Ensure proper storage conditions.
Inconsistent results between experiments - Fluctuations in experimental conditions.- Strictly control all parameters: pH, temperature, catalyst and dye concentrations, and light source position and intensity.
- Inhomogeneous catalyst suspension.- Ensure vigorous and constant stirring throughout the experiment to maintain a uniform suspension of the photocatalyst.
- Degradation of the stock solution.- Prepare fresh Quinoline Yellow stock solution regularly and store it in the dark to prevent photobleaching.
Difficulty in separating the photocatalyst after the experiment - Small particle size of the catalyst.- Increase the centrifugation speed and/or time.
- Consider using a membrane filtration system.
- For future experiments, consider synthesizing the photocatalyst on a support material.

Quantitative Data Summary

Table 1: Optimal Parameters for Quinoline Yellow Photodegradation with Different Photocatalysts

PhotocatalystOptimal pHOptimal Catalyst DoseOptimal Initial QY Conc.Light SourceReference
TiO₂11.5Not specifiedInverse relationship6 W UV tungsten lamp[1]
Ag₃PO₄~70.5 g/L20 ppmVisible light / UVA[3][4]
Zn-Al LDHNot specified50 mg in 200 cm³100 mg/dm³UV light[6]

Experimental Protocols

Protocol 1: Synthesis of Ag₃PO₄ Photocatalyst via Precipitation Method

This protocol is based on the synthesis described in the study by A. Toumi et al.[3]

Materials:

  • Silver nitrate (AgNO₃)

  • Disodium phosphate (Na₂HPO₄)

  • Deionized water

Procedure:

  • Prepare a solution of silver nitrate in deionized water.

  • Prepare a solution of disodium phosphate in deionized water.

  • Slowly add the silver nitrate solution to the disodium phosphate solution under constant stirring at room temperature.

  • A yellow precipitate of Ag₃PO₄ will form immediately.

  • Continue stirring the mixture for a specified period to ensure complete reaction.

  • Filter the precipitate and wash it several times with deionized water and then with ethanol to remove any unreacted precursors.

  • Dry the resulting Ag₃PO₄ powder in an oven at a suitable temperature (e.g., 70 °C).

  • Characterize the synthesized catalyst using techniques like XRD, SEM, and UV-Vis DRS to confirm its structure, morphology, and optical properties.

Protocol 2: General Procedure for Photocatalytic Degradation of Quinoline Yellow

This protocol provides a general workflow for conducting a photodegradation experiment.

Materials and Equipment:

  • Quinoline Yellow stock solution

  • Photocatalyst (e.g., TiO₂, Ag₃PO₄)

  • pH meter and solutions for pH adjustment (e.g., HCl, NaOH)

  • Photoreactor with a suitable light source (e.g., UV lamp, visible light lamp)

  • Magnetic stirrer

  • Centrifuge or filtration system

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a specific volume of Quinoline Yellow solution of a known concentration from the stock solution.

  • Add the desired amount of photocatalyst to the solution.

  • Adjust the pH of the suspension to the desired value using acid or base solutions.

  • Stir the suspension in the dark for a certain period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

  • Take an initial sample (time = 0) and centrifuge or filter it to remove the photocatalyst.

  • Turn on the light source to initiate the photodegradation reaction.

  • Withdraw aliquots of the suspension at regular time intervals.

  • Immediately centrifuge or filter each aliquot to remove the photocatalyst and stop the reaction.

  • Analyze the concentration of Quinoline Yellow in the supernatant using a UV-Vis spectrophotometer at its maximum absorption wavelength.

  • Calculate the degradation efficiency at each time point.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solution Prepare QY Solution add_catalyst Add Photocatalyst prep_solution->add_catalyst adjust_ph Adjust pH add_catalyst->adjust_ph dark_adsorption Stir in Dark (Adsorption-Desorption Equilibrium) adjust_ph->dark_adsorption irradiation Irradiate with Light Source dark_adsorption->irradiation sampling Take Samples at Intervals irradiation->sampling separation Centrifuge/Filter sampling->separation measurement Measure Concentration (UV-Vis) separation->measurement calculation Calculate Degradation Efficiency measurement->calculation

Caption: Experimental workflow for the photodegradation of Quinoline Yellow.

Degradation_Mechanism cluster_catalyst Photocatalyst Surface cluster_reactants Reactants in Solution cluster_ros Reactive Oxygen Species (ROS) cluster_products Degradation Products catalyst Semiconductor Photocatalyst (e.g., TiO2) vb Valence Band (h+) cb Conduction Band (e-) qy Quinoline Yellow vb->qy Attack h2o H2O vb->h2o Oxidation o2 O2 cb->o2 Reduction intermediates Intermediates qy->intermediates oh_rad •OH (Hydroxyl Radical) h2o->oh_rad o2_rad •O2- (Superoxide Radical) o2->o2_rad oh_rad->qy Attack o2_rad->qy Attack final_products CO2 + H2O + Mineral Acids intermediates->final_products light Light (hν) light->catalyst Excitation

Caption: Generalized mechanism of photocatalytic degradation of Quinoline Yellow.

References

Technical Support Center: Optimizing HPLC-MS/MS for Sensitive E104 Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the sensitive detection of Quinoline Yellow (E104) using HPLC-MS/MS. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC-MS/MS analysis of Quinoline Yellow (this compound).

Issue Potential Cause Recommended Solution
No or Low this compound Peak Signal Incorrect MS/MS Transitions: The precursor and product ions selected in the MRM method are not optimal for this compound.Verify the MRM transitions for Quinoline Yellow. The primary component is a disulfonate. A common precursor ion ([M-2Na+H]⁻) is m/z 432.1, with product ions around m/z 352.1 and m/z 80.0 (SO₃⁻). Always perform direct infusion of an this compound standard to determine the optimal transitions on your specific instrument.
Suboptimal Ionization: The electrospray ionization (ESI) source parameters are not optimized for this compound.Quinoline Yellow is a negatively charged molecule, so analysis should be performed in negative ion mode. Optimize source parameters such as capillary voltage, source temperature, and gas flows.[1] A good starting point is a capillary voltage of -3.5 to -4.5 kV and a source temperature of 150-300°C.[1]
Sample Degradation: this compound may degrade due to light or improper storage.Prepare fresh standards and samples. Store stock solutions and samples in the dark and at refrigerated temperatures.
Poor Peak Shape (Tailing, Fronting, Splitting) Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of this compound.Adjust the mobile phase pH. A slightly acidic mobile phase, such as water with 0.1% formic acid, is often a good starting point for reversed-phase chromatography of acidic dyes.
Column Overload: Injecting too concentrated a sample can lead to peak distortion.[2]Dilute the sample and reinject. If the problem persists, consider using a column with a higher loading capacity.
Column Contamination or Degradation: Buildup of matrix components can damage the column, leading to poor peak shape.[3]Flush the column with a strong solvent. If performance does not improve, replace the guard column or the analytical column.
Injection Solvent Mismatch: The solvent used to dissolve the sample is significantly stronger than the initial mobile phase.Whenever possible, dissolve the sample in the initial mobile phase.
High Background Noise or Matrix Effects Insufficient Sample Cleanup: Complex matrices, such as those found in food and beverage samples, can cause ion suppression or enhancement.Employ a robust sample preparation method like Solid Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering matrix components.[4]
Contaminated Solvents or Glassware: Impurities in the mobile phase or from improperly cleaned glassware can lead to high background noise.[5]Use high-purity, HPLC-grade solvents and thoroughly clean all glassware.
Retention Time Shifts Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions between injections can cause retention time drift.Ensure the column is equilibrated for at least 10 column volumes before each injection.
Fluctuations in Column Temperature: Changes in the column temperature can affect retention time.Use a column oven to maintain a stable temperature throughout the analysis.
Pump Malfunction: Inconsistent mobile phase delivery can lead to retention time variability.Check the pump for leaks and ensure it is delivering a stable flow rate.

Frequently Asked Questions (FAQs)

1. What are the optimal MRM transitions for sensitive this compound detection?

For sensitive detection of Quinoline Yellow (this compound), it is recommended to use Multiple Reaction Monitoring (MRM) in negative ion mode. The optimal precursor and product ions can vary slightly between instruments, so it is best to determine them empirically by infusing a standard solution. However, common transitions are:

Compound Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Ionization Mode
Quinoline Yellow (this compound) Disulfonate432.1352.180.0Negative

2. What is a good starting point for HPLC-MS/MS instrument parameters for this compound analysis?

The following table provides a good starting point for method development. These parameters should be optimized for your specific instrument and application.

Parameter Value
HPLC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Negative Electrospray Ionization (ESI)
Capillary Voltage -4.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

3. What is the best sample preparation method for this compound in a complex matrix like a beverage?

For beverages, a simple "dilute and shoot" approach may be sufficient if the concentration of this compound is high and the matrix is relatively clean. However, for trace-level detection and to minimize matrix effects, Solid Phase Extraction (SPE) is recommended. A polymeric reversed-phase SPE cartridge can be used to retain this compound while allowing more polar matrix components to be washed away.

Experimental Protocols

Protocol 1: Sample Preparation of a Beverage Sample using Solid Phase Extraction (SPE)
  • Sample Pre-treatment: Degas carbonated beverages by sonication. For samples with high sugar content, dilute 1:1 with deionized water.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 60 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load 5 mL of the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove sugars and other polar interferences.

  • Elution: Elute the retained this compound with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Beverage Sample pretreatment Degas / Dilute sample->pretreatment spe Solid Phase Extraction (SPE) pretreatment->spe elution Elute with Methanol spe->elution evaporation Evaporate & Reconstitute elution->evaporation filtration Filter (0.22 µm) evaporation->filtration hplc HPLC Separation filtration->hplc Inject msms MS/MS Detection hplc->msms data Data Acquisition & Processing msms->data

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Start Troubleshooting issue Identify Primary Issue start->issue no_peak No or Low Peak Signal issue->no_peak Signal bad_peak_shape Poor Peak Shape issue->bad_peak_shape Peak Shape noise High Background Noise issue->noise Baseline rt_shift Retention Time Shift issue->rt_shift Retention check_msms Verify MS/MS Transitions & Ion Source Parameters no_peak->check_msms check_sample_prep Review Sample Preparation & Storage no_peak->check_sample_prep check_mobile_phase Check Mobile Phase pH & Composition bad_peak_shape->check_mobile_phase check_column Inspect Column & Guard Column bad_peak_shape->check_column noise->check_sample_prep check_solvents Use High-Purity Solvents noise->check_solvents rt_shift->check_column check_equilibration Ensure Proper Column Equilibration rt_shift->check_equilibration solution Implement Solution & Re-analyze check_msms->solution check_sample_prep->solution check_mobile_phase->solution check_column->solution check_solvents->solution check_equilibration->solution

References

Technical Support Center: Troubleshooting Poor Peak Resolution in E104 Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for E104 chromatography. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to poor peak resolution in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and detailed guides to address specific problems you may encounter during your chromatographic analyses.

Q1: What are the primary causes of poor peak resolution?

Poor peak resolution, characterized by overlapping or co-eluting peaks, can stem from several factors throughout the chromatographic system.[1][2] The most common causes include:

  • Column Issues: Degradation, contamination, or an inappropriate choice of stationary phase can all lead to poor separation.[3][4]

  • Mobile Phase Composition: An unsuitable mobile phase, incorrect pH, or improper solvent ratios can significantly impact selectivity and, consequently, resolution.[3][5]

  • Method Parameters: Suboptimal flow rate, column temperature, or an inappropriate gradient can fail to achieve baseline separation.[2][3]

  • System Hardware: Issues like excessive dead volume in tubing or fittings can cause band broadening and reduce resolution.[4]

  • Sample-Related Issues: Overloading the column with too much sample or using an inappropriate sample solvent can lead to distorted peak shapes and poor resolution.[1][6]

Q2: How can I systematically troubleshoot poor peak resolution?

A systematic approach is crucial for efficiently identifying and resolving the root cause of poor resolution. It is recommended to change only one parameter at a time to observe its effect.[1] The following workflow can guide your troubleshooting process:

TroubleshootingWorkflow Start Poor Peak Resolution Observed CheckSystem Check System Suitability (Pressure, Leaks, Baseline Noise) Start->CheckSystem MobilePhase Optimize Mobile Phase (Solvent Ratio, pH, Additives) CheckSystem->MobilePhase System OK Failure Issue Persists Consult Advanced Support CheckSystem->Failure System Faulty MethodParams Adjust Method Parameters (Flow Rate, Temperature, Gradient) MobilePhase->MethodParams No Improvement Success Resolution Improved MobilePhase->Success Improvement ColumnHealth Evaluate Column Health (Clean, Reverse Flush, or Replace) MethodParams->ColumnHealth No Improvement MethodParams->Success Improvement SamplePrep Review Sample Preparation (Injection Volume, Solvent) ColumnHealth->SamplePrep No Improvement ColumnHealth->Success Improvement SamplePrep->Success Improvement SamplePrep->Failure No Improvement

Caption: A logical workflow for troubleshooting poor peak resolution.

Q3: How does the mobile phase affect peak resolution, and how can I optimize it?

The mobile phase plays a critical role in the separation process by influencing the interaction of analytes with the stationary phase.[5][7] Optimizing the mobile phase is often the most effective way to improve resolution.[7][8]

  • Solvent Composition: Adjusting the ratio of organic solvent to the aqueous phase in reversed-phase chromatography can significantly alter retention times and selectivity.[5] Increasing the aqueous phase percentage generally increases retention and can improve the separation of closely eluting peaks.[9]

  • pH Control: For ionizable compounds, the pH of the mobile phase is a crucial parameter.[5] Adjusting the pH can change the ionization state of analytes, thereby affecting their retention and improving peak shape and resolution.[5][9]

  • Additives and Buffers: The use of buffers helps to control and stabilize the pH of the mobile phase.[5][9] Other additives, like ion-pairing agents, can be used to influence the retention of charged compounds.[10]

  • Gradient Elution: For complex samples with a wide range of polarities, a gradient elution, where the mobile phase composition is changed over time, can significantly improve resolution and reduce analysis time.[9][11]

Q4: What is the impact of flow rate and column temperature on resolution?

Both flow rate and column temperature are important method parameters that can be adjusted to fine-tune peak resolution.

  • Flow Rate: In most cases, lowering the flow rate can lead to narrower peaks and improved resolution, although it will increase the analysis time.[1][12] Conversely, increasing the flow rate can cause peaks to broaden and decrease resolution but will shorten the run time.[1][12] Finding the optimal flow rate is a balance between achieving the desired separation and minimizing the analysis time.[1]

  • Column Temperature: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and reduced analysis times.[13][14] However, for some compounds, higher temperatures can decrease resolution or cause degradation.[1] Lowering the temperature often increases retention and can improve resolution for closely eluting peaks.[1][13] Temperature can also affect the selectivity of the separation, especially for structurally similar compounds.[13][15]

Quantitative Data Summary: Impact of Flow Rate and Temperature

ParameterEffect on ResolutionEffect on Analysis TimeGeneral Recommendation
Decreasing Flow Rate Generally Improves[1][12]IncreasesUse when baseline separation is not achieved at higher flow rates.
Increasing Flow Rate May Decrease[1][12]DecreasesUseful for routine analyses where resolution is already sufficient.
Increasing Temperature Can Improve or Decrease[1][13]DecreasesCan improve efficiency and peak shape; optimal temperature is compound-dependent.[8][14]
Decreasing Temperature May Improve[1][13]IncreasesCan increase retention and enhance separation for some analytes.

Q5: When should I consider changing the column to improve resolution?

If optimizing the mobile phase and method parameters does not yield the desired resolution, the column itself may be the issue or may not be suitable for the separation.

  • Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, leading to poor peak shape and loss of resolution.[3][4] Regular column cleaning and proper storage are essential.[4] If performance does not improve after cleaning, the column may need to be replaced.[4]

  • Stationary Phase Selectivity: The choice of stationary phase chemistry is a powerful tool for altering selectivity.[8] If you are unable to separate two co-eluting peaks, switching to a column with a different stationary phase (e.g., from a C18 to a Phenyl or Cyano column) can provide the necessary change in selectivity for separation.[10]

  • Column Dimensions and Particle Size:

    • Longer columns generally provide more theoretical plates and can improve resolution, but they also lead to longer analysis times and higher backpressure.[1][16]

    • Columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) offer higher efficiency and can significantly improve resolution, but they also generate higher backpressure and require a system capable of handling it.[8][10][16]

Experimental Protocol: Peak Resolution Optimization

This protocol outlines a systematic approach to optimizing peak resolution by adjusting key chromatographic parameters.

Objective: To achieve baseline resolution (Rs > 1.5) for all peaks of interest.

Materials:

  • This compound Chromatography System

  • Analytical column (e.g., C18, 5 µm, 4.6 x 150 mm)

  • Mobile phase solvents (e.g., HPLC-grade acetonitrile and water)

  • pH adjustment reagents (e.g., formic acid, ammonium hydroxide)

  • Your sample and reference standards

Methodology:

  • Initial Assessment:

    • Prepare the mobile phase and equilibrate the column according to your current method.

    • Inject your sample and record the chromatogram.

    • Calculate the resolution between the critical peak pair (the two most poorly resolved peaks).

  • Mobile Phase Optimization (Isocratic):

    • Solvent Strength: Systematically vary the percentage of the organic modifier in the mobile phase. For example, if your current method uses 60% acetonitrile, test 55%, 50%, and 45%. Equilibrate the column for at least 10 column volumes with each new mobile phase composition before injecting the sample.

    • pH Adjustment: If your analytes are ionizable, test the effect of mobile phase pH. Adjust the pH of the aqueous component by ±0.5 pH units from your current method and re-run the sample. Ensure the chosen pH is within the stable range for your column.

  • Flow Rate and Temperature Optimization:

    • Flow Rate: Using the best mobile phase composition from step 2, test the effect of flow rate. If your standard flow rate is 1.0 mL/min, evaluate the resolution at 0.8 mL/min and 1.2 mL/min.

    • Column Temperature: Evaluate the effect of temperature. If your current method is at ambient temperature, test the separation at 30°C, 40°C, and 50°C. Allow the column to equilibrate at each new temperature before injection.

  • Gradient Elution (if necessary):

    • If isocratic elution does not provide adequate resolution for all peaks, develop a linear gradient. Start with a mobile phase composition that provides good retention for the first eluting peak and ramp to a composition that elutes the most strongly retained peak within a reasonable time.

    • Optimize the gradient slope and duration to maximize the resolution of the critical peak pair.

  • Data Analysis:

    • For each condition tested, calculate the resolution, retention time, and peak asymmetry for the peaks of interest.

    • Summarize the results in a table to easily compare the impact of each parameter.

    • Select the conditions that provide the best overall resolution, peak shape, and a reasonable analysis time.

Signaling Pathway and Workflow Diagrams

ResolutionFactors cluster_efficiency Factors Affecting Efficiency cluster_selectivity Factors Affecting Selectivity cluster_retention Factors Affecting Retention Resolution Peak Resolution Efficiency Efficiency (N) Resolution->Efficiency Selectivity Selectivity (α) Resolution->Selectivity Retention Retention (k) Resolution->Retention ColumnLength Column Length Efficiency->ColumnLength ParticleSize Particle Size Efficiency->ParticleSize FlowRate Flow Rate Efficiency->FlowRate StationaryPhase Stationary Phase Selectivity->StationaryPhase MobilePhaseComp Mobile Phase Composition Selectivity->MobilePhaseComp Temperature Temperature Selectivity->Temperature SolventStrength Mobile Phase Strength Retention->SolventStrength MobilePhasepH Mobile Phase pH Retention->MobilePhasepH

Caption: Key factors influencing chromatographic peak resolution.

References

Technical Support Center: Enhancing the Solubility of Quinoline Yellow SS for Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the solubility of Quinoline Yellow SS (Solvent Yellow 33). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research.

Troubleshooting Guides

This section addresses specific issues you may encounter when working with Quinoline Yellow SS.

Issue 1: Quinoline Yellow SS is not dissolving in the selected solvent.

  • Initial Check: Confirm you are using Quinoline Yellow SS (spirit soluble) and not Quinoline Yellow WS (water soluble). Quinoline Yellow SS is inherently insoluble in water.[1][2]

  • Troubleshooting Steps:

    • Verify Solvent Choice: Quinoline Yellow SS is soluble in nonpolar organic solvents.[1][2] Refer to the solvent selection guide in the FAQs to ensure you are using an appropriate solvent.

    • Increase Temperature: Gently warming the solvent can increase the solubility of Quinoline Yellow SS. Proceed with caution and monitor for any degradation of the compound.

    • Sonication: Use an ultrasonic bath to aid in the dissolution process. The mechanical agitation can help break down aggregates and enhance solvation.

    • Consider Cosolvency: If a single solvent is not effective, a cosolvent system may improve solubility. Refer to the experimental protocol on cosolvency for detailed instructions.

Issue 2: Precipitation of Quinoline Yellow SS is observed during the experiment.

  • Initial Check: Note the conditions under which precipitation occurs (e.g., temperature change, addition of another substance).

  • Troubleshooting Steps:

    • Temperature Fluctuation: If precipitation occurs upon cooling, the solution may have been saturated at a higher temperature. Try to maintain a constant temperature throughout your experiment or use a solvent system in which Quinoline Yellow SS has higher solubility at lower temperatures.

    • Change in Solvent Composition: The addition of a substance that alters the polarity of the solvent system can cause Quinoline Yellow SS to precipitate. For example, adding a polar solvent to a nonpolar solution of Quinoline Yellow SS will decrease its solubility.

    • Concentration Exceeds Solubility Limit: The concentration of Quinoline Yellow SS in your solution may be too high. Refer to the solubility data table to ensure you are working within the solubility limits of your chosen solvent.

Frequently Asked Questions (FAQs)

Q1: What is the difference between Quinoline Yellow SS and Quinoline Yellow WS?

Quinoline Yellow SS (Spirit Soluble) is insoluble in water and soluble in nonpolar organic solvents.[1][2] In contrast, Quinoline Yellow WS (Water Soluble) is a sulfonated derivative of Quinoline Yellow SS and is soluble in water.[1][3] It is crucial to use the correct form for your specific application.

Q2: What are the recommended solvents for Quinoline Yellow SS?

Quinoline Yellow SS is soluble in a range of nonpolar organic solvents. Some suitable solvents include:

  • Acetone[4][5]

  • Benzene[4][5]

  • Toluene[4][5]

  • Xylene[4]

  • Chloroform[4]

It is slightly soluble in ethanol, linseed oil, mineral oil, paraffin wax, and stearic acid.[4][6]

Q3: Is there any quantitative data on the solubility of Quinoline Yellow SS?

Quantitative solubility data for Quinoline Yellow SS is limited in publicly available literature. However, some data points have been reported:

SolventSolubilityTemperature
Chloroform1 mg/mLNot Specified
Water0.169 mg/L25 °C
Ethylene glycol monomethyl ether3 mg/mLNot Specified
Ethanol0.3 mg/mLNot Specified

Q4: How can I prepare a stock solution of Quinoline Yellow SS?

To prepare a stock solution, select a solvent in which Quinoline Yellow SS has high solubility, such as chloroform or acetone.

  • Weigh the desired amount of Quinoline Yellow SS powder.

  • Add a small amount of the chosen solvent to the powder and triturate to create a paste.

  • Gradually add more solvent while stirring or vortexing until the desired concentration is reached.

  • If necessary, gently warm the solution or use sonication to ensure complete dissolution.

  • Store the stock solution in a tightly sealed container, protected from light.

Experimental Protocols

This section provides detailed methodologies for enhancing the solubility of Quinoline Yellow SS.

Protocol 1: Enhancing Solubility using Cosolvency

Cosolvency involves using a mixture of solvents to increase the solubility of a solute. This is a common technique for dissolving compounds that are poorly soluble in a single solvent.

Methodology:

  • Solvent Selection: Choose a primary solvent in which Quinoline Yellow SS has some, albeit low, solubility. Select a cosolvent that is miscible with the primary solvent and in which Quinoline Yellow SS is more soluble. For example, if you need to incorporate Quinoline Yellow SS into a slightly polar medium, you could use a mixture of toluene (primary solvent) and a small amount of acetone (cosolvent).

  • Titration Method: a. Prepare a saturated solution of Quinoline Yellow SS in the primary solvent. b. Slowly add the cosolvent dropwise to the saturated solution while stirring continuously. c. Observe the solution for any increase in clarity, indicating enhanced solubility. d. Continue adding the cosolvent until the desired concentration is achieved or until precipitation of the solute is observed (indicating the limit of cosolvency).

  • Systematic Screening: a. Prepare a series of vials with a fixed amount of Quinoline Yellow SS. b. To each vial, add different ratios of the primary solvent and cosolvent (e.g., 9:1, 8:2, 7:3, etc.). c. Agitate the vials (e.g., using a shaker or vortex mixer) for a set period until equilibrium is reached. d. Visually inspect the vials for the amount of undissolved solid or quantify the concentration of dissolved Quinoline Yellow SS using a suitable analytical method (e.g., UV-Vis spectroscopy).

Protocol 2: Enhancing Solubility using Surfactants

Surfactants can increase the solubility of hydrophobic compounds in aqueous or polar environments by forming micelles that encapsulate the compound. While Quinoline Yellow SS is insoluble in water, surfactants can be used to create stable dispersions or microemulsions.

Methodology:

  • Surfactant Selection: Choose a surfactant based on the requirements of your system (e.g., non-ionic, anionic, or cationic). Common non-ionic surfactants used in research include Tween® and Triton™ series.

  • Critical Micelle Concentration (CMC): It is essential to work above the CMC of the chosen surfactant for micellar solubilization to occur. This information is typically available from the supplier or in the literature.

  • Preparation of Surfactant Solution: Prepare a solution of the surfactant in the desired aqueous or polar solvent at a concentration above its CMC.

  • Solubilization: a. Add Quinoline Yellow SS powder to the surfactant solution. b. Stir the mixture vigorously for an extended period (several hours to overnight) at a controlled temperature. c. The solution should gradually become clear or form a stable, colored dispersion as the Quinoline Yellow SS is encapsulated within the micelles. d. To determine the amount of solubilized Quinoline Yellow SS, the solution can be filtered or centrifuged to remove any undissolved particles, and the concentration in the supernatant can be measured.

Visualizations

experimental_workflow cluster_start Start: Undissolved Quinoline Yellow SS cluster_troubleshooting Troubleshooting Dissolution cluster_enhancement Solubility Enhancement Protocols cluster_end End: Solubilized Quinoline Yellow SS start Quinoline Yellow SS Powder check_form Verify: Quinoline Yellow SS (not WS)? start->check_form select_solvent Select Appropriate Nonpolar Solvent check_form->select_solvent Correct Form increase_temp Increase Temperature select_solvent->increase_temp sonicate Apply Sonication increase_temp->sonicate cosolvency Protocol 1: Cosolvency sonicate->cosolvency Still Undissolved surfactants Protocol 2: Surfactants sonicate->surfactants Aqueous/Polar System end Homogeneous Solution/Dispersion sonicate->end Dissolved cosolvency->end surfactants->end

Caption: Experimental workflow for dissolving Quinoline Yellow SS.

logical_relationship cluster_compound Compound cluster_properties Key Properties cluster_solvents Solvent Types cluster_outcome Outcome qy_ss Quinoline Yellow SS solubility Solubility Profile qy_ss->solubility structure Chemical Structure (Non-sulfonated) qy_ss->structure nonpolar Nonpolar Organic Solvents (e.g., Toluene, Chloroform) solubility->nonpolar polar Polar Solvents (e.g., Water) solubility->polar dissolves Dissolves nonpolar->dissolves insoluble Insoluble polar->insoluble

Caption: Logical relationship of Quinoline Yellow SS properties and solubility.

References

Technical Support Center: E104 (Quinoline Yellow) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of E104 (Quinoline Yellow) during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

This compound, or Quinoline Yellow WS, is a synthetic, water-soluble yellow dye. While generally considered stable to heat and light, its stability can be influenced by various factors during sample preparation, such as pH, solvent, and exposure to light. Degradation can lead to inaccurate quantification and the appearance of unknown peaks in analytical methods like HPLC, compromising experimental results.

Q2: What are the primary factors that can cause this compound degradation?

The primary factors that can lead to the degradation of this compound during sample preparation include:

  • Exposure to Light: Prolonged exposure to UV or even ambient laboratory light can induce photodegradation.

  • Extreme pH Conditions: Although stable in mildly acidic conditions like those found in fruit-based beverages, strong acidic or alkaline conditions can promote hydrolysis of the dye molecule.

  • Oxidizing Agents: The presence of strong oxidizing agents can lead to the breakdown of this compound.

  • Presence of Certain Metal Ions: Some metal ions can catalyze degradation reactions.

  • High Temperatures: While generally heat-stable, prolonged exposure to high temperatures in solution can accelerate degradation.

Q3: What are the visible signs of this compound degradation?

A noticeable decrease in the intensity of the yellow color or a color shift in your sample solution can be an indicator of this compound degradation. Analytically, degradation will manifest as a decrease in the peak area of this compound and the potential appearance of new, smaller peaks in your chromatogram, representing degradation products.

Q4: What are the ideal storage conditions for this compound stock solutions and samples?

To ensure the stability of your this compound stock solutions and prepared samples, it is recommended to:

  • Store in the dark: Use amber vials or wrap containers in aluminum foil to protect from light.

  • Refrigerate: Store solutions at 2-8°C to slow down potential degradation reactions. For long-term storage, freezing at -20°C or lower is recommended.

  • Control pH: Maintain a slightly acidic to neutral pH (around 6-7) for aqueous solutions. Avoid strongly acidic or alkaline conditions.

  • Use appropriate solvents: Prepare stock solutions in high-purity water or a solvent mixture compatible with your analytical method. For HPLC, dissolving the sample in the mobile phase is often a good practice.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Decreased this compound peak area in chromatogram Sample degradation due to light exposure.Prepare and store samples in amber vials or protect them from light. Minimize the time samples are left on the autosampler.
Sample degradation due to improper pH.Check the pH of your sample and diluents. Adjust to a neutral or slightly acidic pH if necessary.
Inaccurate standard preparation.Prepare fresh standards and verify their concentration.
Appearance of unexpected peaks This compound degradation products.Review your sample preparation and storage procedures to minimize degradation. See the recommended protocol below.
Contamination from solvents or glassware.Use high-purity, HPLC-grade solvents and thoroughly clean all glassware.
Matrix interference from the sample.Employ a sample cleanup step such as solid-phase extraction (SPE) to remove interfering components.
Color fading of the sample solution Significant degradation of this compound.This is a strong indicator of degradation. Prepare a fresh sample, taking all precautions to minimize light exposure and maintain proper pH and temperature.
Poor peak shape (tailing or fronting) Incompatible sample solvent with the mobile phase.Dissolve the sample in the initial mobile phase composition or a weaker solvent.
Column overload.Dilute the sample to a lower concentration.
Column contamination or degradation.Wash the column with a strong solvent or replace it if necessary.

Experimental Protocols

Recommended Sample Preparation Protocol to Minimize this compound Degradation

This protocol is designed for the preparation of aqueous samples containing this compound for HPLC analysis.

1. Materials and Reagents:

  • This compound (Quinoline Yellow WS) analytical standard

  • HPLC-grade water

  • HPLC-grade methanol or acetonitrile

  • Ammonium acetate

  • Formic acid or acetic acid

  • Amber HPLC vials

  • 0.22 µm syringe filters (if samples contain particulates)

2. Standard Solution Preparation:

  • Accurately weigh a known amount of this compound analytical standard.

  • Dissolve the standard in HPLC-grade water to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Store the stock solution in an amber glass vial at 2-8°C for short-term use (up to one week) or at -20°C for longer-term storage.

  • Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations.

3. Sample Preparation:

  • For liquid samples, accurately measure a known volume. For solid samples, accurately weigh a known amount and dissolve it in a known volume of HPLC-grade water.

  • If the sample is not readily soluble, sonication in a water bath for a short period (5-10 minutes) may be used. Avoid excessive heating.

  • Adjust the pH of the sample to between 6 and 7 using a dilute solution of formic acid or ammonium hydroxide, if necessary.

  • If the sample contains particulates, filter it through a 0.22 µm syringe filter into an amber HPLC vial.

  • If the sample matrix is complex and known to contain interfering substances, a solid-phase extraction (SPE) cleanup step may be necessary.

4. HPLC Analysis:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A typical mobile phase consists of a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

  • Detection: UV-Vis detection at the maximum absorbance wavelength of this compound (around 411-416 nm).

  • Injection Volume: Typically 10-20 µL.

  • Flow Rate: Typically 0.8-1.2 mL/min.

Quantitative Data Summary
Parameter Value Reference
Maximum Absorption Wavelength (λmax)411 - 416 nm
Typical HPLC ColumnC18 Reversed-PhaseGeneral HPLC practice
Recommended Storage Temperature (Short-term)2-8°C
Recommended Storage Temperature (Long-term)-20°C or lower

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Storage start Start: Receive Sample dissolve Dissolve in appropriate solvent (e.g., HPLC-grade water) start->dissolve ph_adjust Adjust pH to 6-7 dissolve->ph_adjust filter Filter (0.22 µm) if necessary ph_adjust->filter vial Transfer to amber vial filter->vial hplc HPLC Analysis vial->hplc storage Store at 2-8°C (short-term) or -20°C (long-term) vial->storage

Caption: Recommended workflow for this compound sample preparation.

degradation_pathway cluster_stressors Stress Factors This compound This compound (Quinoline Yellow) degradation Degradation Products (Loss of color, smaller molecules) This compound->degradation Degradation light Light (UV/Ambient) light->degradation ph Extreme pH ph->degradation oxidants Oxidizing Agents oxidants->degradation temp High Temperature temp->degradation

Caption: Factors leading to this compound degradation.

troubleshooting_logic start Problem Observed (e.g., Low Peak Area) check_light Was the sample protected from light? start->check_light check_ph Was the sample pH neutral? check_light->check_ph Yes reprepare Solution: Re-prepare sample with precautions check_light->reprepare No check_storage Was the sample stored correctly? check_ph->check_storage Yes check_ph->reprepare No check_standard Is the standard preparation correct? check_storage->check_standard Yes check_storage->reprepare No check_standard->reprepare No

Caption: Troubleshooting logic for this compound analysis issues.

Technical Support Center: Addressing Quinoline Yellow WS Instability in Stored Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the instability of Quinoline Yellow WS (QYWS) in stored solutions. Below you will find frequently asked questions, troubleshooting guides, data summaries, and detailed experimental protocols to ensure the reliability and consistency of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Quinoline Yellow WS and why is its stability important?

Quinoline Yellow WS (Water Soluble), also known as C.I. 47005 or Food Yellow 13, is a synthetic yellow dye.[1][2][3] It is a mixture of the sodium salts of sulfonated 2-(2-quinolyl)indan-1,3-dione.[3] In research and development, it is often used as a tracer, a pH indicator in certain ranges, or a component in various assays. The stability of QYWS solutions is critical because degradation can lead to a decrease in its concentration, altering its spectrophotometric properties and potentially interfering with experimental results, leading to inaccurate and irreproducible data.

Q2: What are the main factors that cause Quinoline Yellow WS solutions to degrade?

The primary factor contributing to the instability of QYWS in solution is photodegradation , meaning it degrades upon exposure to light, particularly UV and visible light.[4][5][6] Other factors that can influence its stability include:

  • pH: While generally stable across a wide pH range (pH 1-9), extreme pH values can affect its stability.[1][7]

  • Presence of Oxidizing or Reducing Agents: Strong oxidizing or reducing agents can chemically alter the dye molecule, leading to color loss.

  • Temperature: Elevated temperatures can accelerate the degradation process.[8]

  • High Concentration of Certain Salts: While not extensively documented for QYWS, high ionic strength can sometimes affect the stability of organic dyes in solution.

Q3: How can I visually tell if my Quinoline Yellow WS solution has degraded?

The most common visual indicator of degradation is a fading of the yellow color or a noticeable decrease in color intensity. In some cases, a slight color shift towards a brownish hue might be observed, which could indicate the formation of degradation byproducts. However, for quantitative applications, visual inspection is insufficient. Spectrophotometric analysis is the recommended method to confirm a change in concentration.

Q4: What are the general best practices for storing Quinoline Yellow WS solutions?

To maximize the shelf-life of your QYWS solutions, adhere to the following storage practices:

  • Protect from Light: Store solutions in amber glass bottles or wrap containers in aluminum foil to block light exposure.[1]

  • Refrigerate: Store solutions at 2-8°C to slow down potential degradation reactions.

  • Use High-Purity Water: Prepare solutions using purified water (e.g., deionized, distilled, or HPLC-grade) to minimize contaminants that could catalyze degradation.

  • Seal Containers Tightly: Keep containers well-sealed to prevent solvent evaporation and contamination.

  • Prepare Freshly or in Small Batches: For sensitive applications, it is best to prepare the solution fresh. If storing, prepare smaller volumes to minimize the impact of repeated opening and closing of the container.

Q5: Can I use a degraded Quinoline Yellow WS solution for my experiments?

It is strongly advised not to use a degraded QYWS solution for any quantitative or sensitive qualitative experiments. Degradation leads to a decrease in the active dye concentration, which will result in inaccurate measurements and unreliable data. If you suspect your solution has degraded, it is best to discard it and prepare a fresh solution.

Troubleshooting Guide

Problem 1: The absorbance of my Quinoline Yellow WS standard solution is decreasing over time.
  • Possible Cause: Photodegradation due to exposure to ambient or UV light.

  • Solution:

    • Confirm Photodegradation: Prepare a fresh solution and divide it into two aliquots. Store one in a clear container on the lab bench and the other in an amber glass vial in the dark (e.g., in a drawer or refrigerator). Measure the absorbance of both solutions at their λmax (~411-416 nm) over several days. A more significant decrease in the absorbance of the light-exposed sample will confirm photodegradation.

    • Implement Proper Storage: Always store your QYWS solutions in amber glass containers or containers wrapped in aluminum foil to protect them from light.

    • Refrigerate: Store the protected solution at 2-8°C.

Problem 2: I observe a color shift in my Quinoline Yellow WS solution (e.g., fading or turning brownish).
  • Possible Cause 1: Significant photodegradation leading to the formation of colored byproducts.

  • Solution 1: Discard the solution and prepare a fresh one, ensuring it is protected from light during storage.

  • Possible Cause 2: Chemical reaction with a contaminant in the solution (e.g., an oxidizing or reducing agent).

  • Solution 2:

    • Review Solution Composition: Check if any other components in your solution could be reacting with the dye.

    • Use High-Purity Solvents: Always use high-purity water and other reagents to prepare your solutions.

    • Prepare a Simple Aqueous Solution: If the problem persists in a complex buffer, prepare a simple aqueous solution of QYWS to see if the issue is with the buffer components.

Problem 3: I am getting inconsistent results in my assays that use a Quinoline Yellow WS solution.
  • Possible Cause: Instability of the QYWS solution leading to variable concentrations between experiments.

  • Solution:

    • Establish a Stability Protocol: Determine the shelf-life of your specific QYWS solution under your laboratory's storage conditions (see Protocol 2).

    • Prepare Fresh Solutions Frequently: Based on your stability study, establish a regular schedule for preparing fresh solutions (e.g., weekly).

    • Use Stabilizers: For longer-term storage, consider adding a stabilizer to your solution (see Protocol 1).

    • Perform System Suitability Checks: Before each assay, measure the absorbance of your QYWS solution to ensure it is within an acceptable range of the initial value (e.g., ± 5%).

Data Summary Tables

Table 1: Factors Affecting Quinoline Yellow WS Stability in Aqueous Solutions

FactorEffect on StabilityRecommendations
Light (UV/Visible) HighMajor cause of degradation. Store in amber glass or foil-wrapped containers.
Temperature ModerateHigher temperatures accelerate degradation. Store at 2-8°C.
pH Low (within 1-9)Generally stable in this range. Avoid highly acidic or alkaline conditions.
Oxidizing/Reducing Agents HighCan cause rapid degradation. Avoid their presence in stock solutions.

Table 2: Recommended Storage Conditions for Quinoline Yellow WS Solutions

Storage ConditionContainerTemperatureExpected Stability (General Use)
Short-Term (≤ 1 week) Amber Glass Bottle2-8°CHigh
Long-Term (> 1 week) Amber Glass Bottle2-8°CModerate (Stability testing recommended)
Working Solutions Amber Glass or Foil-wrappedRoom TemperatureLow (Prepare fresh daily)

Experimental Protocols

Protocol 1: Preparation of a Stabilized Quinoline Yellow WS Stock Solution

This protocol describes the preparation of a QYWS stock solution with an antioxidant to enhance its stability.

Materials:

  • Quinoline Yellow WS powder

  • HPLC-grade water

  • Ascorbic acid or Butylated hydroxytoluene (BHT)

  • Amber glass volumetric flasks and storage bottles

  • Analytical balance

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a 1 mg/mL QYWS Stock Solution:

    • Accurately weigh 100 mg of QYWS powder.

    • Transfer the powder to a 100 mL amber glass volumetric flask.

    • Add approximately 80 mL of HPLC-grade water and a small stir bar.

    • Stir until the powder is completely dissolved.

    • Remove the stir bar and bring the volume to 100 mL with HPLC-grade water. Stopper and invert several times to mix thoroughly.

  • Add Stabilizer (choose one):

    • For Ascorbic Acid: Add ascorbic acid to the stock solution to a final concentration of 0.1% (w/v). For the 100 mL stock, this would be 100 mg. Stir until dissolved. Ascorbic acid is a water-soluble antioxidant that can help mitigate photo-oxidative degradation.[9][10]

    • For BHT: Prepare a concentrated stock of BHT (e.g., 10 mg/mL) in a small amount of ethanol. Add a sufficient volume of this stock to your aqueous QYWS solution to achieve a final BHT concentration of 0.01-0.02% (w/v). Ensure the final concentration of ethanol is minimal to not affect your experiments. BHT is a potent antioxidant often used to stabilize organic compounds.[11][12][13]

  • Storage:

    • Transfer the stabilized stock solution to a tightly sealed amber glass bottle.

    • Store at 2-8°C.

    • Label the bottle with the compound name, concentration, date of preparation, and a recommended re-test date (e.g., 1 month).

Protocol 2: Kinetic Study of Quinoline Yellow WS Photodegradation

This protocol allows you to determine the degradation rate of your QYWS solution under your specific laboratory lighting conditions.

Materials:

  • Quinoline Yellow WS solution (prepared as in Protocol 1, without stabilizer)

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes

  • Clear glass vial

  • Amber glass vial

Procedure:

  • Initial Measurement:

    • Prepare a dilution of your QYWS stock solution to a concentration that gives an absorbance reading between 0.8 and 1.2 at its λmax (~411-416 nm).

    • Measure and record the initial absorbance (A₀) at time t=0.

  • Sample Exposure:

    • Place a portion of the diluted solution in a clear glass vial and leave it on the lab bench under normal laboratory lighting.

    • Place another portion in an amber glass vial and store it in a dark drawer or refrigerator as a control.

  • Time-Point Measurements:

    • At regular intervals (e.g., every hour for the first 8 hours, then every 24 hours for a week), take an aliquot from the clear vial and measure its absorbance (Aₜ) at the same wavelength.

    • At the end of the experiment, measure the absorbance of the control sample from the amber vial.

  • Data Analysis:

    • Photodegradation of dyes often follows pseudo-first-order kinetics.[4][5] Plot ln(Aₜ/A₀) versus time (in hours or days).

    • If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).

    • The half-life (t₁/₂) of the solution under these conditions can be calculated using the formula: t₁/₂ = 0.693 / k.

Protocol 3: Quantification of Quinoline Yellow WS using UV-Vis Spectrophotometry

This is a standard protocol for the accurate measurement of QYWS concentration.

Materials:

  • Quinoline Yellow WS solution

  • UV-Vis Spectrophotometer

  • Matched quartz or glass cuvettes

  • Appropriate solvent (e.g., HPLC-grade water) for dilution and blank

Procedure:

  • Wavelength Scan:

    • Prepare a dilute solution of QYWS.

    • Perform a wavelength scan from 300 to 600 nm to determine the wavelength of maximum absorbance (λmax). This should be around 411-416 nm.[3]

  • Blanking the Spectrophotometer:

    • Fill a cuvette with the same solvent used to prepare your QYWS solution.

    • Place the cuvette in the spectrophotometer and zero the absorbance at the determined λmax.

  • Measuring Absorbance:

    • Rinse a cuvette with your QYWS sample solution, then fill it.

    • Place the sample cuvette in the spectrophotometer and record the absorbance at λmax.

    • Ensure the absorbance reading is within the linear range of your instrument (typically 0.1 - 1.5). If the absorbance is too high, dilute the sample with a known volume of solvent and re-measure.

  • Calculating Concentration (if molar absorptivity is known):

    • Use the Beer-Lambert law: A = εbc, where:

      • A is the absorbance

      • ε (epsilon) is the molar absorptivity coefficient

      • b is the path length of the cuvette (usually 1 cm)

      • c is the concentration in mol/L

Visual Diagrams (Graphviz)

cluster_factors Factors Leading to QYWS Instability Light Light Exposure (UV and Visible) Instability Quinoline Yellow WS Solution Instability Light->Instability Temp Elevated Temperature Temp->Instability pH Extreme pH pH->Instability Reagents Oxidizing/Reducing Agents Reagents->Instability

Caption: Key factors contributing to the degradation of Quinoline Yellow WS solutions.

Start Inconsistent Results or Color Change Observed CheckStorage Review Storage Conditions (Light, Temp) Start->CheckStorage CheckComposition Analyze Solution Composition (Contaminants, Reagents) Start->CheckComposition MeasureAbsorbance Measure Absorbance vs. Fresh Standard CheckStorage->MeasureAbsorbance CheckComposition->MeasureAbsorbance IsDegraded Is Absorbance < 95% of Initial? MeasureAbsorbance->IsDegraded Discard Discard and Prepare Fresh Solution IsDegraded->Discard Yes ContinueUse Solution is Stable, Continue Use IsDegraded->ContinueUse No ImplementControls Implement Corrective Actions: - Use Amber Vials - Refrigerate - Use Stabilizers Discard->ImplementControls

Caption: Troubleshooting workflow for unstable Quinoline Yellow WS solutions.

cluster_prep Preparation cluster_exposure Exposure & Measurement cluster_analysis Data Analysis Prep Prepare QYWS Solution Split Split into Control (Dark) and Experimental (Light) Samples Prep->Split Store Store under Defined Conditions Split->Store Measure Measure Absorbance at Time Intervals Store->Measure Plot Plot ln(At/A0) vs. Time Measure->Plot Calculate Calculate Degradation Rate (k) and Half-life (t1/2) Plot->Calculate Result Establish Shelf-Life and Re-test Period Calculate->Result

Caption: Experimental workflow for assessing the stability of a QYWS solution.

References

Technical Support Center: Optimizing Synthetic E104 (Quinoline Yellow WS) Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the yield of synthetic E104, also known as Quinoline Yellow WS.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound (Quinoline Yellow WS)?

A1: The synthesis of this compound is a two-step process:

  • Condensation: Quinaldine reacts with phthalic anhydride in the presence of a catalyst, such as zinc chloride, at high temperatures (190-210°C) to form the intermediate 2-(2-quinolyl)indan-1,3-dione, also known as Quinoline Yellow SS (Spirit Soluble).[1]

  • Sulfonation: The Quinoline Yellow SS intermediate is then sulfonated using fuming sulfuric acid (oleum) to introduce sulfonate groups, rendering it water-soluble.[1][2] The resulting product is a mixture of mono-, di-, and trisulfonated derivatives, with the disulfonated form being the principal component.[3][4]

Q2: My yield of Quinoline Yellow SS in the condensation step is low. What are the potential causes and solutions?

A2: Low yields in the initial condensation step can arise from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction temperature is maintained within the optimal range of 190-210°C.[1] A Russian patent suggests a gradual temperature increase from 190-195°C to 215-220°C over 4-5 hours can significantly increase the yield and eliminate the need for a zinc chloride catalyst.[5]

  • Sub-optimal Catalyst Concentration: While not always necessary, if using a catalyst like zinc chloride, the amount can influence the reaction rate.

    • Solution: Optimize the catalyst concentration through small-scale trial reactions.

  • Purity of Reactants: Impurities in quinaldine or phthalic anhydride can lead to side reactions.

    • Solution: Use reactants of high purity and ensure they are dry.

Q3: The sulfonation step produces a complex mixture of products. How can I improve the selectivity towards the desired disulfonated this compound?

A3: The sulfonation of 2-(2-quinolyl)indan-1,3-dione can lead to a mixture of mono-, di-, and trisulfonated products, as both the quinoline and indandione rings are susceptible to sulfonation.[1]

  • Reaction Conditions: The concentration of oleum and the reaction temperature and time are critical parameters.

    • Solution: Carefully control the reaction conditions. Lower temperatures and shorter reaction times may favor the formation of monosulfonated products, while more forcing conditions can lead to higher degrees of sulfonation. A systematic Design of Experiments (DoE) approach can help identify the optimal conditions for maximizing the yield of the disulfonated product.

  • Side Reactions: Undesirable side reactions, such as the formation of sulfonated phthalic acid and sulfonated quinaldine, can occur.[1]

    • Solution: Proper control of sulfonation conditions can minimize these byproducts.

Q4: How can I effectively purify the final this compound product to remove inorganic salts and byproducts?

A4: The crude this compound product is often contaminated with sodium chloride and sodium sulfate from the workup, as well as sulfonated byproducts.[1]

  • Salting Out: The traditional method involves "salting out" the product from a brine solution. However, this can lead to significant inorganic salt contamination.[1]

  • Organic Amine Salt Precipitation: A patented purification process involves the formation of water-insoluble organic amine salts of the sulfonated products. These salts can be isolated and then treated with a base like sodium hydroxide to regenerate the purified sodium salt of Quinoline Yellow WS. This method has been shown to effectively remove inorganic salts and disulfonic acids.[1]

  • Chromatography: High-performance liquid chromatography (HPLC) can be used for the analysis and separation of the different sulfonated derivatives.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low yield of 2-(2-quinolyl)indan-1,3-dione (Step 1) Incomplete reaction due to insufficient temperature or reaction time.Gradually increase the reaction temperature from 190°C to 220°C over 4-5 hours.[5] Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).
Impure reactants leading to side reactions.Ensure the use of high-purity quinaldine and phthalic anhydride.
Formation of multiple sulfonation products (Step 2) Reaction conditions (oleum concentration, temperature, time) are not optimized.Perform a Design of Experiments (DoE) to systematically optimize the sulfonation conditions to favor the formation of the desired disulfonated product.
Final product is heavily contaminated with inorganic salts Inefficient purification after the "salting out" step.Consider using the organic amine salt precipitation method for more effective removal of inorganic salts.[1]
Presence of sulfonated byproducts (e.g., sulfonated phthalic acid) Harsh sulfonation conditions.Optimize the sulfonation reaction to be milder, potentially using a lower concentration of oleum or a lower reaction temperature.
Difficulty in isolating the final product The product may be too soluble in the workup solvent.Adjust the pH and/or use a different solvent system to encourage precipitation.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-quinolyl)indan-1,3-dione (Quinoline Yellow SS)

Materials:

  • Quinaldine

  • Phthalic anhydride

  • (Optional) Zinc chloride

Procedure:

  • In a reaction vessel equipped with a stirrer and a condenser, combine quinaldine and phthalic anhydride in a 1:1 molar ratio.

  • (Optional) Add a catalytic amount of zinc chloride.

  • Heat the mixture with stirring. A recommended heating profile is a gradual increase in temperature from 190-195°C to 215-220°C over a period of 4-5 hours.[5]

  • Monitor the reaction for the cessation of water evolution, which indicates the reaction is nearing completion.

  • Cool the reaction mixture and purify the resulting solid, 2-(2-quinolyl)indan-1,3-dione, by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Sulfonation of 2-(2-quinolyl)indan-1,3-dione to this compound (Quinoline Yellow WS)

Materials:

  • 2-(2-quinolyl)indan-1,3-dione

  • Fuming sulfuric acid (oleum)

  • Sodium chloride

  • Sodium hydroxide solution

Procedure:

  • Carefully add 2-(2-quinolyl)indan-1,3-dione to fuming sulfuric acid with cooling to control the initial exothermic reaction.

  • Heat the reaction mixture to the desired sulfonation temperature and maintain for a specific duration (these parameters should be optimized).

  • After the reaction is complete, cool the mixture and carefully "drown" it in a saturated brine solution.

  • Neutralize the mixture with a sodium hydroxide solution to precipitate the sodium salts of the sulfonated products (crude this compound).

  • Collect the precipitate by filtration and wash with a brine solution.

  • Further purify the crude product as required, for example, by using the organic amine salt precipitation method.[1]

Data Presentation

Table 1: Influence of Reaction Temperature and Time on the Yield of 2-(2-quinolyl)indan-1,3-dione (Hypothetical Data for Illustrative Purposes)

ExperimentTemperature Profile (°C)Reaction Time (hours)Yield (%)
1Isothermal at 190465
2Isothermal at 210478
3Gradient: 190 to 220485
4Gradient: 190 to 220592

Table 2: Product Distribution in the Sulfonation of 2-(2-quinolyl)indan-1,3-dione under Different Conditions (Hypothetical Data for Illustrative Purposes)

ExperimentOleum Conc. (%)Temperature (°C)Time (hours)Monosulfonated (%)Disulfonated (%)Trisulfonated (%)
A2080245505
B20100230655
C3080225705
D301004107515

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Sulfonation cluster_purification Purification Quinaldine Quinaldine Condensation_Reaction Condensation (190-220°C) Quinaldine->Condensation_Reaction Phthalic_Anhydride Phthalic Anhydride Phthalic_Anhydride->Condensation_Reaction Quinoline_Yellow_SS 2-(2-quinolyl)indan-1,3-dione (Quinoline Yellow SS) Condensation_Reaction->Quinoline_Yellow_SS Sulfonation_Reaction Sulfonation (Oleum) Quinoline_Yellow_SS->Sulfonation_Reaction E104_WS This compound (Quinoline Yellow WS) Sulfonation_Reaction->E104_WS Purification Purification E104_WS->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: Synthetic workflow for this compound production.

Troubleshooting_Logic Start Low this compound Yield Check_Step1 Check Condensation (Step 1) Yield Start->Check_Step1 Check_Step2 Check Sulfonation (Step 2) Efficiency Check_Step1->Check_Step2 OK Optimize_Condensation Optimize Condensation: - Temperature Profile - Reaction Time - Reactant Purity Check_Step1->Optimize_Condensation Low Optimize_Sulfonation Optimize Sulfonation: - Oleum Concentration - Temperature - Time Check_Step2->Optimize_Sulfonation Poor Selectivity Check_Purification Analyze Purification Losses Check_Step2->Check_Purification OK End Improved Yield Optimize_Condensation->End Optimize_Sulfonation->End Optimize_Purification Optimize Purification: - Amine Salt Precipitation - Recrystallization Check_Purification->Optimize_Purification High Loss Check_Purification->End OK Optimize_Purification->End

Caption: Troubleshooting flowchart for low this compound yield.

References

Technical Support Center: E104 (Quinoline Yellow WS) Fluorescence

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for E104 (Quinoline Yellow WS) fluorescence spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate fluorescence quenching effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Quinoline Yellow WS) and what are its spectral properties?

A1: this compound, also known as Quinoline Yellow WS or D&C Yellow No. 10, is a water-soluble synthetic dye. It is a mixture of sulfonated organic compounds, primarily the disulfonates of 2-(2-quinolyl)indan-1,3-dione.[1] Its primary absorption maximum is in the violet-blue region of the spectrum, making it suitable for excitation with common light sources like violet or blue LEDs.

Q2: My this compound fluorescence signal is weaker than expected. What could be the cause?

A2: A weak fluorescence signal is often attributable to fluorescence quenching. Quenching is any process that decreases the fluorescence intensity of a sample.[2] The most common causes can be broadly categorized as:

  • High Analyte Concentration: Leads to self-quenching or inner filter effects.

  • Presence of Quenching Agents: Substances in your sample matrix (e.g., halide ions, dissolved oxygen, heavy metals) can actively reduce fluorescence.[2]

  • Incorrect Sample Preparation: Suboptimal pH, solvent polarity, or sample degradation can alter the fluorophore's properties.

  • Instrument Settings: Incorrect excitation/emission wavelengths or slit widths can lead to inefficient signal collection.

Q3: What is the difference between dynamic and static quenching?

A3: Distinguishing between these two primary quenching mechanisms is crucial for effective troubleshooting.

  • Dynamic (Collisional) Quenching: Occurs when the excited fluorophore collides with a quencher molecule, returning to the ground state without emitting a photon. This process is dependent on diffusion and therefore increases with temperature. It affects the excited state of the fluorophore, leading to a decrease in both fluorescence intensity and fluorescence lifetime.[2]

  • Static Quenching: Arises from the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state. This reduces the concentration of fluorophores available for excitation. In static quenching, the fluorescence lifetime of the uncomplexed fluorophores remains unchanged.

The key differences are summarized in the table below.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating quenching effects in your this compound experiments.

Problem: Low or Decreasing Fluorescence Signal
Possible Cause Diagnostic Test Mitigation Strategy
Inner Filter Effect (Self-Quenching) Measure the absorbance of your sample at the excitation wavelength (approx. 416 nm). An absorbance value >0.1 AU is a strong indicator.Dilute the sample serially. If the inner filter effect is the cause, you will see a non-linear relationship between concentration and intensity, with the signal eventually decreasing at very high concentrations.
Dynamic (Collisional) Quenching 1. Temperature Study: Increase the temperature of the sample. An increase in quenching (lower intensity) with higher temperature suggests a dynamic mechanism. 2. Lifetime Measurement: Measure the fluorescence lifetime. A decrease in lifetime with increasing quencher concentration confirms dynamic quenching.1. Remove Quencher: If the quencher is known (e.g., dissolved oxygen), degas the solution by bubbling with nitrogen or argon. 2. Decrease Temperature: Lowering the temperature reduces diffusion and collision frequency. 3. Increase Viscosity: Adding a viscogen (e.g., glycerol) can slow diffusion and reduce quenching.
Static Quenching 1. Temperature Study: Increase the temperature of the sample. A decrease in quenching (higher intensity) suggests static quenching, as the complex may become less stable. 2. Lifetime Measurement: Measure the fluorescence lifetime. If the lifetime remains constant despite a decrease in intensity, it indicates static quenching. 3. Absorbance Spectroscopy: Check for changes in the this compound absorption spectrum upon addition of the suspected quencher. A shift in the spectrum indicates ground-state complex formation.1. Chelating Agents: If the quencher is a metal ion, consider adding a chelating agent like EDTA. 2. Change Solvent: Modifying the solvent may disrupt the complex formation. 3. Purification: Remove the quenching species from the sample matrix via dialysis, size-exclusion chromatography, or other purification methods.
Photobleaching Monitor fluorescence intensity over time under continuous illumination. A steady decrease in signal indicates photobleaching.Reduce excitation light intensity using neutral density filters. Minimize the sample's exposure time to the excitation light. Use a fresh sample for each measurement.

Data & Protocols

Photophysical Properties of this compound (Quinoline Yellow WS)

While extensive photophysical data for Quinoline Yellow is not widely published, the following table summarizes key spectral information. Researchers are encouraged to determine parameters like quantum yield and lifetime empirically under their specific experimental conditions.

ParameterValueReference
Maximum Absorption Wavelength (λabs) ~ 416 nm[1]
Molar Extinction Coefficient (ε) Not Reported
Maximum Emission Wavelength (λem) Not Reported
Fluorescence Quantum Yield (ΦF) Not Reported
Fluorescence Lifetime (τ) Not Reported

Note: The absence of reported values for QY and lifetime highlights the importance of characterizing these parameters for your specific experimental system, as they are crucial for quantitative quenching analysis.

Experimental Protocol: Characterizing Quenching with a Stern-Volmer Analysis

This protocol describes how to determine the type of quenching and quantify its efficiency using a Stern-Volmer plot. The example uses Cobalt (II) Chloride (CoCl₂), a known collisional quencher for a quinoline yellow derivative.[2]

Objective: To determine the Stern-Volmer constant (KSV) for the quenching of this compound by a quencher.

Materials:

  • This compound (Quinoline Yellow WS) stock solution (e.g., 1 mM in ultrapure water).

  • Quencher stock solution (e.g., 1 M CoCl₂ in ultrapure water).

  • Appropriate buffer or solvent (e.g., ultrapure water).

  • Spectrofluorometer and cuvettes.

Procedure:

  • Prepare a Series of Samples:

    • Prepare a set of vials or cuvettes. In each, place a constant concentration of this compound (e.g., final concentration of 10 µM). The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

    • Add increasing concentrations of the quencher (CoCl₂) to each vial. For example: 0 M, 0.01 M, 0.02 M, 0.04 M, 0.06 M, 0.08 M, 0.1 M.

    • Ensure the final volume is the same for all samples by adding the appropriate amount of solvent/buffer.

  • Acquire Fluorescence Spectra:

    • Set the spectrofluorometer to the excitation wavelength of this compound (~416 nm).

    • Record the fluorescence emission spectrum for each sample, scanning a range appropriate to capture the full emission peak (e.g., 450 nm to 650 nm).

    • Record the fluorescence intensity at the emission maximum for the sample without any quencher (this is F₀).

    • Record the fluorescence intensity at the emission maximum for each sample containing the quencher (this is F).

  • Data Analysis (Stern-Volmer Plot):

    • Calculate the ratio F₀/F for each quencher concentration [Q].

    • Plot F₀/F on the y-axis versus [Q] on the x-axis.

    • Perform a linear regression on the data points. The relationship is described by the Stern-Volmer equation: F₀ / F = 1 + K_SV * [Q]

    • The slope of the resulting line is the Stern-Volmer quenching constant, KSV. A linear plot is characteristic of a single type of quenching mechanism (either dynamic or static).[2]

Interpretation:

  • Linear Plot: Suggests that either dynamic or static quenching is the dominant mechanism.

  • Upward Curvature: May indicate a combination of both static and dynamic quenching.

  • Downward Curvature: Can suggest that only a fraction of the fluorophores is accessible to the quencher.

To distinguish between static and dynamic quenching, repeat the experiment at different temperatures or perform fluorescence lifetime measurements.

Visualizations

Troubleshooting Workflow for Quenching

The following diagram outlines a logical workflow for diagnosing and addressing fluorescence quenching.

G cluster_0 cluster_1 A Low Fluorescence Signal B Is Absorbance > 0.1? A->B C Yes B->C Yes D No B->D No E Inner Filter Effect is Likely C->E G Investigate Quenching D->G F Mitigation: Dilute Sample E->F H Perform Lifetime Measurement G->H I Lifetime Decreases? H->I J Yes I->J Yes K No I->K No L Dynamic Quenching J->L M Static Quenching K->M N Mitigation: Degas, Lower Temp, Increase Viscosity L->N O Mitigation: Change Solvent, Add Chelator M->O G cluster_dynamic Dynamic Quenching cluster_static Static Quenching E104_ground This compound (Ground State) E104_excited This compound* (Excited State) E104_ground->E104_excited Excitation (hν) Complex [this compound-Quencher] (Non-fluorescent Complex) E104_ground->Complex Fluorescence Fluorescence E104_excited->Fluorescence Heat_dynamic Heat (Non-radiative) E104_excited->Heat_dynamic Collision Quencher Quencher Quencher->Complex Quencher->Heat_dynamic Heat_static No Excitation Complex->Heat_static

References

Technical Support Center: Extraction of E104 (Quinoline Yellow) from Fatty Foods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the extraction of the food colorant E104 (Quinoline Yellow) from fatty food matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound (Quinoline Yellow) and in which form is it typically found in foods?

A1: this compound, or Quinoline Yellow, is a synthetic yellow food dye.[1][2] It exists in two forms: a water-soluble version (WS) and a spirit-soluble (SS) or alcohol-soluble version.[3][4] The form used in food is typically Quinoline Yellow WS, which is soluble in water due to the presence of sulfonate groups.[3][5][6][7] The spirit-soluble form is insoluble in water but soluble in various organic solvents.[3][8]

Q2: What are the main challenges when extracting this compound from fatty foods?

A2: The primary challenge is the separation of the water-soluble this compound from the lipid-rich matrix. Fatty foods can lead to the formation of emulsions during solvent extraction, which complicates the separation of the aqueous and organic phases.[9] Additionally, ensuring the complete extraction of the dye from the complex food matrix without degrading it requires careful selection of solvents and extraction conditions.

Q3: Which solvents are recommended for the extraction of this compound from fatty foods?

A3: Since this compound in food is the water-soluble form, a common approach is to use a combination of polar and non-polar solvents to simultaneously dissolve the fat and extract the dye. A mixture of chloroform and methanol is a standard choice for lipid extraction and can be adapted for this purpose.[10][11] The fat will dissolve in the non-polar solvent (chloroform), while the this compound will be extracted into the polar solvent (methanol/water). Other less toxic solvent systems like hexane:isopropanol can also be considered.[12][13]

Q4: Can I use a simple water extraction for this compound from fatty foods?

A4: While this compound is water-soluble, a simple water extraction is often inefficient for fatty foods. The fat can encapsulate the dye, preventing its complete dissolution in water. An organic solvent or a mixture of solvents is typically required to first break down the fat matrix.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Persistent Emulsion Formation High concentration of fats and emulsifiers in the sample. Vigorous shaking during extraction.- Gently invert the separation funnel instead of vigorous shaking.[9]- Add a saturated salt solution (brine) to increase the ionic strength of the aqueous phase and break the emulsion.[9]- Centrifuge the mixture to facilitate phase separation.[9]- Filter the mixture through a glass wool plug.[9]
Low Recovery of this compound Incomplete extraction from the fat matrix. Adsorption of the dye onto solid particles in the sample.- Ensure the sample is thoroughly homogenized before extraction.- Increase the proportion of the polar solvent (e.g., methanol/water) in your extraction mixture.- Perform multiple, sequential extractions of the sample and combine the extracts.- Consider a pre-treatment step with an enzyme to break down the food matrix.
Presence of Fat in the Final Aqueous Extract Incomplete phase separation. Mutual solubility of solvents.- Allow the mixture to stand for a longer period to ensure complete separation.- Centrifuge the sample to achieve a sharper interface between the layers.- Perform a back-extraction of the aqueous phase with a non-polar solvent like hexane to remove residual lipids.
Color Fading or Change in the Extract Degradation of the this compound dye. pH sensitivity of the dye.- Protect the sample and extracts from direct light and high temperatures.- Ensure the pH of the extraction medium is neutral or slightly acidic, as the color of some dyes can be pH-dependent.[14]

Experimental Protocol: Extraction of this compound from a Fatty Food Sample

This protocol is a general guideline based on the principles of the Folch method for lipid extraction.[10][11]

Materials:

  • Homogenized fatty food sample

  • Chloroform

  • Methanol

  • Deionized water

  • 0.9% NaCl solution

  • Separatory funnel

  • Centrifuge and centrifuge tubes

  • Rotary evaporator or nitrogen stream for solvent evaporation

  • Spectrophotometer for quantification

Procedure:

  • Sample Preparation: Weigh approximately 5-10 g of the homogenized fatty food sample into a suitable container.

  • Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample at a ratio of 20:1 (solvent:sample, v/w). For example, for 5 g of sample, add 100 mL of the chloroform:methanol mixture.

  • Homogenization: Thoroughly mix the sample and solvent mixture using a high-speed homogenizer for 2-5 minutes to ensure complete disruption of the food matrix.

  • Phase Separation:

    • Transfer the mixture to a separatory funnel.

    • Add 0.2 volumes of 0.9% NaCl solution (e.g., 20 mL for 100 mL of solvent mixture).

    • Gently invert the funnel several times to mix. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the mixture to stand until two distinct phases are formed. The lower phase will be the chloroform layer containing the lipids, and the upper phase will be the methanol/water layer containing the this compound.

  • Collection of Aqueous Phase: Carefully drain the lower chloroform layer. Collect the upper aqueous phase containing the this compound.

  • Re-extraction (Optional but Recommended): To improve recovery, re-extract the chloroform phase with a small volume of a 1:1 methanol:water mixture. Combine the upper aqueous phases.

  • Concentration: Remove the methanol and water from the collected aqueous phase using a rotary evaporator or a stream of nitrogen to concentrate the this compound extract.

  • Quantification: Re-dissolve the dried extract in a known volume of deionized water and determine the concentration of this compound using a spectrophotometer at its maximum absorption wavelength (around 416 nm).[3]

Data Presentation

Table 1: Solubility of Quinoline Yellow (this compound) Forms

SolventQuinoline Yellow WS (this compound)Quinoline Yellow SS
WaterSoluble[5][6][7]Insoluble[3]
EthanolSlightly Soluble[6]Slightly Soluble[3]
AcetoneInsolubleSoluble[3][8]
ChloroformInsolubleSoluble[3]
BenzeneInsolubleSoluble[3][8]
TolueneInsolubleSoluble[3][8]

Visualization

E104_Extraction_Workflow A Homogenized Fatty Food Sample (contains this compound) B Add Chloroform:Methanol (2:1, v/v) A->B C Homogenize/ Mix B->C D Add 0.9% NaCl Solution (Induces Phase Separation) C->D E Phase Separation (Allow to Stand) D->E F Upper Phase: Methanol/Water + this compound E->F G Lower Phase: Chloroform + Lipids E->G H Collect Aqueous Phase F->H K Discard Chloroform/Lipid Phase G->K I Concentrate Extract (Evaporate Solvent) H->I J Quantify this compound (e.g., Spectrophotometry) I->J

Caption: Workflow for the extraction of this compound from fatty foods.

References

Technical Support Center: Optimizing E104 (Quinoline Yellow) Color Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the pH for maximum color stability of E104 (Quinoline Yellow) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for maximizing the color stability of this compound (Quinoline Yellow)?

A1: Based on available data, Quinoline Yellow WS is generally considered stable across a wide pH range, typically from acidic to neutral conditions.[1][2] One manufacturer specifies stability from pH 1 to 9. However, in studies involving photocatalytic degradation, the degradation rate of Quinoline Yellow was found to be at its lowest at a neutral pH of 7, with a significant increase in degradation at more acidic or alkaline pH values.[3][4] Therefore, for general applications, maintaining a neutral pH is recommended as a starting point for optimal stability.

Q2: What are the primary factors, besides pH, that can affect the stability of this compound?

A2: While pH is a critical factor, other environmental conditions can also impact the stability of this compound. These include exposure to light, high temperatures, and the presence of oxidizing or reducing agents.[1][5][6] Quinoline Yellow is noted for its good stability against light and heat, but prolonged or intense exposure can still lead to degradation.[2] The ionic strength of the solution and the presence of other substances, such as buffer components or other additives, can also influence its stability.[7][8]

Q3: How can I accurately measure the color stability of this compound in my experiments?

A3: The color stability of this compound is typically measured by monitoring the change in its absorbance over time using a UV-Visible spectrophotometer.[9][10] The maximum absorbance wavelength for Quinoline Yellow is approximately 411-416 nm.[1][11][12] By preparing solutions at different pH values and measuring their absorbance at regular intervals, you can determine the rate of color degradation.

Q4: Are there any known degradation products of this compound that I should be aware of?

A4: Studies on the photocatalytic degradation of Quinoline Yellow have identified the formation of several intermediate products.[3][4] While the exact degradation pathways can vary depending on the conditions (e.g., pH, presence of a catalyst), it is important to be aware that the loss of color is due to the chemical transformation of the dye molecule into other compounds.

Experimental Protocols

Protocol for Determining the Optimal pH for this compound Stability

This protocol outlines a method for assessing the color stability of this compound at various pH levels using UV-Visible spectrophotometry.

1. Materials:

  • This compound (Quinoline Yellow WS) powder
  • Buffer solutions at various pH levels (e.g., pH 3, 4, 5, 6, 7, 8, 9). It is recommended to use buffer systems that do not interfere with the absorbance reading at the analytical wavelength (e.g., phosphate, acetate buffers).
  • Deionized water
  • UV-Visible Spectrophotometer
  • Cuvettes (1 cm path length)
  • Calibrated pH meter
  • Volumetric flasks and pipettes

2. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound powder and dissolve it in a volumetric flask with deionized water to create a stock solution of a specific concentration (e.g., 100 mg/L).
  • Ensure the powder is fully dissolved. This stock solution should be protected from light and stored in a cool, dark place.

3. Preparation of Test Solutions:

  • For each pH value to be tested, pipette a specific volume of the this compound stock solution into a volumetric flask.
  • Dilute the stock solution to the final volume using the respective buffer solution to achieve the desired final concentration (e.g., 10 mg/L).
  • Prepare a "blank" for each buffer solution containing no this compound.

4. Spectrophotometric Measurement:

  • Set the spectrophotometer to scan a wavelength range (e.g., 350-550 nm) to determine the maximum absorbance wavelength (λmax) for this compound in one of the prepared solutions (e.g., at pH 7). The λmax should be around 411-416 nm.[1][11][12]
  • For kinetic measurements, set the spectrophotometer to the determined λmax.
  • Use the corresponding buffer solution as the blank to zero the spectrophotometer before each reading.
  • Measure the initial absorbance (A₀) of each test solution at time zero (t=0).

5. Stability Study:

  • Store the prepared test solutions under controlled conditions (e.g., constant temperature, specific lighting or darkness).
  • At regular time intervals (e.g., every hour, day, or week, depending on the expected stability), take a sample from each test solution and measure its absorbance (At) at the λmax.

6. Data Analysis:

  • Calculate the percentage of color remaining at each time point using the formula: (% Color Remaining) = (At / A₀) * 100.
  • Plot the percentage of color remaining versus time for each pH value to visualize the degradation profiles.
  • The degradation kinetics can be determined by plotting ln(At/A₀) versus time. A linear plot indicates first-order kinetics, and the degradation rate constant (k) can be calculated from the slope.

Data Presentation

Table 1: Degradation Rate Constants of this compound under Photocatalytic Conditions
pHDegradation Rate Constant (k, min⁻¹)
4Significantly lower than at pH 7
6Lower than at pH 7
70.094
8Lower than at pH 7
11Significantly lower than at pH 7
Data from a study on the photocatalytic degradation of Quinoline Yellow using Ag₃PO₄. The rate constant was highest at pH 7, indicating the lowest stability under these specific conditions, while it decreased at both lower and higher pH values, suggesting higher stability away from neutral pH in this context.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or fluctuating absorbance readings Temperature fluctuations affecting the sample or instrument.Ensure samples and spectrophotometer are at a constant temperature. Allow the instrument to warm up properly.
Improper cuvette handling (fingerprints, scratches).Handle cuvettes by the frosted sides only. Clean cuvettes thoroughly between readings. Use a matched pair of cuvettes.
Air bubbles in the cuvette.Gently tap the cuvette to dislodge any air bubbles before taking a reading.
High background absorbance Contaminated buffer or deionized water.Prepare fresh solutions with high-purity water and reagents.
The buffer system itself absorbs at the analytical wavelength.Test the absorbance of the blank buffer solution across the wavelength range of interest and choose a buffer with minimal absorbance at the λmax of this compound.
Unexpected color change or precipitation The pH of the solution has shifted over time.Re-measure the pH of your samples at the end of the experiment. Ensure your buffer has sufficient capacity for the duration of the study.
Interaction between this compound and buffer components.[7]Test the stability of this compound in different buffer systems to identify any potential interactions.
The concentration of this compound is too high, leading to insolubility at certain pH values.Ensure the concentration of this compound is well below its solubility limit in all tested conditions.
Color fades much faster or slower than expected Presence of contaminants that catalyze or inhibit degradation.Use high-purity reagents and deionized water. Clean all glassware thoroughly.
Exposure to ambient light when light sensitivity is being studied.Conduct experiments in a dark room or use amber-colored glassware/vials to protect samples from light.
Incorrect wavelength setting on the spectrophotometer.Verify the λmax of your this compound solution and ensure the instrument is set correctly for all measurements.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement & Analysis cluster_outcome Outcome prep_stock Prepare this compound Stock Solution prep_test Prepare Test Solutions in Buffers prep_stock->prep_test prep_buffers Prepare Buffer Solutions (pH 3-9) prep_buffers->prep_test initial_abs Measure Initial Absorbance (A₀) at λmax prep_test->initial_abs storage Store Samples under Controlled Conditions initial_abs->storage time_points Measure Absorbance (At) at Time Intervals storage->time_points Repeat over time analysis Calculate % Color Remaining & Degradation Rate time_points->analysis optimal_ph Determine Optimal pH for Maximum Stability analysis->optimal_ph

Caption: Workflow for determining the optimal pH for this compound stability.

pH_Stability_Relationship cluster_conditions pH Conditions cluster_stability This compound Color Stability acidic Acidic pH (<7) stability Relative Stability acidic->stability Generally Stable neutral Neutral pH (≈7) neutral->stability Potentially Optimal Stability (Lowest Degradation in some studies) alkaline Alkaline pH (>7) alkaline->stability Generally Stable (up to pH 9)

Caption: Conceptual relationship between pH and this compound color stability.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Detection of Quinoline Yellow (E104)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Quinoline Yellow (E104), a synthetic food colorant. The selection of an appropriate analytical method is critical for ensuring product quality, safety, and regulatory compliance in the food and pharmaceutical industries. This document outlines and contrasts the performance of common techniques, offering supporting data and detailed experimental protocols to aid in method selection and implementation.

Comparison of Analytical Method Performance

The validation of an analytical method is essential to demonstrate its suitability for a specific purpose. Key performance indicators are summarized below for High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Voltammetry.

MethodLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD %)
HPLC 0.24–50 mg L⁻¹[1]0.08 mg L⁻¹[1]0.24 mg L⁻¹ (calculated from LOD)91.07–99.45%[2]0.55–1.65%[1][2]
UV-Vis Spectrophotometry 3.0-15.0 µg mL⁻¹[3][4]Not explicitly stated, but method is sensitive for the µg mL⁻¹ range.Not explicitly stated.98.3 to 101.3%[5]<2.0%[5]
Voltammetry 5×10⁻⁸ to 1×10⁻⁶ M[6]2.7×10⁻⁸ M[6]0.48 nmol L⁻¹ (with preconcentration)[7]Not explicitly stated.Not explicitly stated.

Note: The performance characteristics presented are based on various studies and may differ based on the specific experimental conditions, matrix, and instrumentation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of this compound.

Sample Preparation (for vitamin capsules): [8][9]

  • Dissolve the contents of a vitamin capsule in a suitable solvent (e.g., a mixture of acetonitrile and a sodium acetate/methanol buffer).

  • Prepare a working stock solution with a known concentration (e.g., 0.5 mg·mL⁻¹).

  • Prepare calibration standards by diluting the stock solution to a range of concentrations (e.g., 5–60 μg·mL⁻¹).

  • Store all solutions in dark flasks at 5 °C.

Chromatographic Conditions: [8][9]

  • Column: C18 stationary phase (e.g., 250 mm × 4.6 mm, 5 μm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a buffer (e.g., sodium acetate and methanol). The ratio may need optimization based on the specific sample matrix (e.g., 10:90 v/v for yellow-colored capsules).

  • Flow Rate: 1.0 mL·min⁻¹.

  • Injection Volume: 20 μL.

  • Column Temperature: 40 °C.

  • Detection: Diode-Array Detector (DAD) at the optimal absorption wavelength for Quinoline Yellow (approximately 414-425 nm).[9][10]

UV-Visible Spectrophotometry

Spectrophotometry offers a simpler and more cost-effective method for this compound quantification, particularly for quality control purposes.

Sample Preparation (for pharmaceutical products): [3][4][11]

  • Accurately weigh and powder a number of tablets.

  • Transfer a known amount of the powder into a volumetric flask.

  • Add a suitable buffer solution (e.g., acetic acid/sodium acetate buffer, pH 4.5) and agitate to dissolve the dye.

  • Dilute to the mark with the buffer solution and filter.

  • Prepare a series of standard solutions of this compound in the same buffer to construct a calibration curve.

Measurement Procedure: [3][4][11]

  • Record the absorbance and second-derivative spectra of the standard and sample solutions between 350 and 550 nm against a buffer blank.

  • Measure the peak amplitudes at the zero-crossing wavelength for this compound (approximately 410.0 nm in the second derivative spectrum) to minimize interference from other components.

  • Quantify the amount of this compound in the sample using the calibration graph.

Validation of a New Analytical Method for this compound Detection

The validation process ensures that a newly developed analytical method is suitable for its intended purpose. The workflow for validating a new method for this compound detection is outlined below.

Analytical_Method_Validation_Workflow A Method Development & Optimization B Define Analytical Performance Requirements A->B Define scope C Validation Protocol Preparation B->C Document plan D Specificity/ Selectivity C->D Execute tests E Linearity & Range C->E Execute tests F Accuracy C->F Execute tests G Precision (Repeatability & Intermediate) C->G Execute tests H Limit of Detection (LOD) & Limit of Quantification (LOQ) C->H Execute tests I Robustness C->I Execute tests J System Suitability Testing C->J Execute tests K Validation Report Generation D->K Compile data E->K Compile data F->K Compile data G->K Compile data H->K Compile data I->K Compile data J->K Compile data L Method Implementation for Routine Analysis K->L Approve & release

Caption: Workflow for the validation of a new analytical method.

This diagram illustrates the logical progression from method development to routine implementation, highlighting the key validation parameters that must be assessed to ensure the method's reliability and accuracy.

Logical Relationship of Key Validation Parameters

The core validation parameters are interconnected and collectively establish the performance characteristics of an analytical method.

Validation_Parameters_Relationship Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: Interrelationship of core analytical method validation parameters.

This diagram shows how the central analytical method is characterized by a series of interconnected validation parameters. For example, the linearity of a method helps to define its range, as well as its limits of detection and quantification.

References

A Comparative Analysis of the Toxicity of Quinoline Yellow (E104) and Common Azo Dyes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicological profiles of the quinoline-derived food colorant E104 (Quinoline Yellow WS) and a selection of widely used azo dyes. The information presented is supported by experimental data from peer-reviewed studies and regulatory assessments, offering a valuable resource for researchers and professionals in the fields of toxicology, food science, and drug development.

Executive Summary

This compound, a quinoline yellow dye, and various azo dyes are extensively used as colorants in food, pharmaceuticals, and cosmetics. While generally considered safe at regulated levels, concerns regarding their potential toxicity persist. This guide delves into a comparative analysis of their toxicity, focusing on quantitative data, the methodologies used for their assessment, and the underlying molecular pathways of their toxic effects. The data indicates that while most of these dyes exhibit low acute toxicity, the primary concern stems from the metabolic activation of azo dyes into potentially carcinogenic aromatic amines.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for this compound and several common azo dyes. The data is presented as the median lethal dose (LD50), which is the dose required to be lethal to 50% of the tested population, and the Acceptable Daily Intake (ADI), an estimate of the amount of a substance that can be consumed daily over a lifetime without an appreciable health risk.

Dye Name (E Number)Chemical ClassLD50 (Oral, Rat) (mg/kg bw)Acceptable Daily Intake (ADI) (mg/kg bw)Regulatory Body for ADI
Quinoline Yellow (this compound) Quinoline>20000.5EFSA[1][2][3]
Tartrazine (E102) Azo11250[1]7.5JECFA/SCF
Sunset Yellow FCF (E110) Azo>10000[2], >6000 (mouse)[4][5], 6518[6][7]2.5[8]JECFA/SCF
Allura Red AC (E129) Azo>10000[9][10]7JECFA
Carmoisine (E122) Azo8000-10000[8], 6518[6][7]4JECFA
Amaranth (E123) Azo>20000.5JECFA
Ponceau 4R (E124) Azo>20000.7JECFA

Note: LD50 values can vary between studies due to differences in animal strains and experimental conditions.

Metabolic Activation and Toxicity Pathways

A primary mechanism of toxicity for azo dyes involves their metabolism by intestinal microbiota. Azoreductase enzymes produced by gut bacteria cleave the azo bond (-N=N-), releasing aromatic amines.[9] Some of these aromatic amines are known or suspected carcinogens. These amines can be absorbed into the bloodstream and further metabolized in the liver, leading to the formation of reactive electrophilic species that can bind to DNA, forming DNA adducts. This DNA damage, if not properly repaired, can lead to mutations and potentially initiate carcinogenesis.

In contrast, Quinoline Yellow (this compound) is a quinoline derivative and does not possess an azo bond. Its metabolism and toxicity profile differ from that of azo dyes. However, some studies have raised concerns about its potential for genotoxicity.

Below are diagrams illustrating the general metabolic activation pathway of azo dyes and the subsequent DNA damage response signaling cascade.

Azo_Dye_Metabolism cluster_gut Intestinal Lumen cluster_liver Liver Hepatocyte Azo Dye Azo Dye Aromatic Amines Aromatic Amines Azo Dye->Aromatic Amines Azoreductase (Microbiota) Reactive Metabolites Reactive Metabolites Aromatic Amines->Reactive Metabolites Metabolic Activation (e.g., Cytochrome P450) DNA Adducts DNA Adducts Reactive Metabolites->DNA Adducts Covalent Binding DNA Damage Response DNA Damage Response DNA Adducts->DNA Damage Response

Metabolic activation of azo dyes to form DNA adducts.

DNA_Damage_Response cluster_sensors Damage Sensors cluster_outcomes Cellular Outcomes DNA Damage\n(Aromatic Amine Adducts) DNA Damage (Aromatic Amine Adducts) ATM ATM DNA Damage\n(Aromatic Amine Adducts)->ATM activates ATR ATR DNA Damage\n(Aromatic Amine Adducts)->ATR activates p53 p53 ATM->p53 phosphorylates & activates ATR->p53 phosphorylates & activates Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest induces p21 DNA Repair DNA Repair p53->DNA Repair induces GADD45 Apoptosis Apoptosis p53->Apoptosis induces Bax

Simplified DNA damage response pathway initiated by aromatic amine-induced DNA adducts.

Experimental Protocols for Toxicity Assessment

The evaluation of the toxicity of food dyes relies on a battery of standardized in vitro and in vivo assays. Below are detailed methodologies for three key experiments commonly cited in toxicological assessments.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Methodology:

  • Strain Selection: A set of at least five strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), which is a liver homogenate from rats pre-treated with an enzyme inducer (e.g., Aroclor 1254). This mimics mammalian metabolism and can convert pro-mutagens into active mutagens.

  • Exposure:

    • Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (or buffer for the non-activation condition) are mixed with molten top agar. This mixture is then poured onto minimal glucose agar plates.

    • Pre-incubation Method: The test substance, bacterial culture, and S9 mix (or buffer) are incubated together before being mixed with the top agar and plated.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted for each concentration of the test substance and compared to the negative (solvent) control.

  • Data Analysis: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

In Vivo Mammalian Alkaline Comet Assay - OECD 489

Objective: To detect DNA strand breaks in individual cells from animals exposed to a test substance.

Methodology:

  • Animal Dosing: Typically, rodents (e.g., rats) are administered the test substance, usually by oral gavage, for a defined period (e.g., daily for two days). A positive control (a known genotoxic agent) and a negative control (vehicle) are included.

  • Tissue Collection and Cell Isolation: At the end of the treatment period, animals are euthanized, and target tissues (e.g., liver, stomach, colon) are collected. Single-cell suspensions are prepared from these tissues.

  • Slide Preparation: A small number of cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. Electrophoresis is then carried out, causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green), and the comets are visualized using a fluorescence microscope.

  • Data Analysis: Image analysis software is used to measure the extent of DNA damage, typically quantified as the percentage of DNA in the comet tail or the tail moment (tail length × % DNA in the tail). A significant increase in DNA damage in the treated groups compared to the negative control indicates genotoxicity.

MTT Cytotoxicity Assay

Objective: To assess the cytotoxicity of a substance by measuring the metabolic activity of cells.

Methodology:

  • Cell Culture: Adherent or suspension cells (e.g., HepG2 human liver cancer cells) are seeded in a 96-well plate and allowed to attach or stabilize.

  • Compound Treatment: The cells are treated with various concentrations of the test substance and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The results are typically expressed as the percentage of cell viability compared to the untreated control. The IC50 value (the concentration of the substance that inhibits 50% of cell viability) can be calculated.

Conclusion

This comparative guide highlights the differing toxicological profiles of Quinoline Yellow (this compound) and common azo dyes. While acute toxicity for most of these colorants is low, the primary concern with azo dyes lies in their metabolic conversion to potentially carcinogenic aromatic amines. The provided experimental protocols offer a framework for the standardized assessment of the genotoxic and cytotoxic potential of these and other compounds. The signaling pathway diagrams illustrate the key molecular events that can be triggered by the metabolites of azo dyes, leading to DNA damage and subsequent cellular responses. This information is crucial for informed risk assessment and the development of safer alternatives in the food, pharmaceutical, and cosmetic industries.

References

Comparative Analysis of Quinoline Yellow (E104) Levels in Imported vs. Domestic Foods: A Regulatory and Analytical Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the regulatory landscape for the food colorant Quinoline Yellow (E104) reveals significant disparities in its permitted use and maximum levels between various countries, suggesting potential differences in its concentration in domestic versus imported food products. While direct comparative studies with quantitative data are scarce, an examination of international food standards and analytical methodologies provides critical insights for researchers and food safety professionals.

Quinoline Yellow (this compound) is a synthetic food dye used to impart a greenish-yellow color to a wide range of products, including beverages, confectionery, bakery items, and desserts.[1] Its use is regulated by food safety authorities worldwide; however, the stringency of these regulations varies considerably.

Regulatory Landscape: A Divided Global Stance

In the European Union , Quinoline Yellow is an authorized food additive, designated as this compound.[1] The European Food Safety Authority (EFSA) has established an Acceptable Daily Intake (ADI) of 0.5 mg per kilogram of body weight per day.[1] Maximum Permitted Levels (MPLs) for this compound in various food categories are stipulated in Regulation (EC) No 1333/2008, with specific limits such as 30 mg/kg in certain confectionery and 100 mg/kg in some edible ices.

In stark contrast, Quinoline Yellow is banned as a food additive in several countries, including the United States, Australia, Japan, and Norway .[2] This divergence in regulation implies that domestically produced foods in these countries should be free of this compound, whereas imported products from regions where its use is permitted may contain the dye.

Food safety agencies in countries with bans, such as the UK's Food Standards Agency (FSA) and Food Standards Australia New Zealand (FSANZ), actively monitor imported foods for compliance with their stricter regulations.[3][4] Non-compliant products, including those containing unapproved additives like Quinoline Yellow, are subject to recall and import alerts. This enforcement suggests a potential for higher this compound levels in some imported goods that may not meet the stringent standards of the importing country.

Quantitative Data Insights

While a direct, large-scale comparative study quantifying this compound levels in domestic versus imported foods across multiple regions was not identified, several studies provide valuable data points. For instance, a study in Hong Kong on pre-packaged foods found that Asian products were more likely to contain food colors than those from other regions. Although this study focused on the prevalence rather than the concentration of dyes, it highlights regional differences in food manufacturing practices.

A study conducted in Iran on various children's food products, such as dairy-free fruit ice cream, jelly, and candy, detected Quinoline Yellow in a significant number of samples.[5] The mean concentrations of Quinoline Yellow were reported to be highest in jelly, followed by candy and freeze pops.[5] While this study does not offer a direct comparison with products from other countries, it provides a snapshot of this compound levels in a region where it is a permitted food additive.

The following table summarizes the regulatory status and, where available, reported concentration ranges of Quinoline Yellow in various food categories and regions. Due to the lack of direct comparative studies, the data is presented to highlight the regulatory differences that would influence this compound levels in domestic versus imported products.

Region/CountryRegulatory StatusFood CategoryMaximum Permitted Level (MPL) / Reported Concentration
European Union Permitted (this compound)Flavoured fermented milk products10 mg/kg
Edible ices100 mg/kg
Confectionery30 - 50 mg/kg
Decorations, coatings, and sauces50 mg/kg
Non-alcoholic flavoured drinks10 mg/L
United States Banned in food-Not Applicable
Australia Banned in food-Not Applicable
Japan Banned in food-Not Applicable
Norway Banned in food-Not Applicable
Iran (Study Data)PermittedJellyMean: 19.83 mg/kg
CandyMean: 11.41 mg/kg
Freeze PopsMean: 10.53 mg/kg
Dairy-free fruit ice creamMean: 0.00 mg/kg

Experimental Protocols for this compound Quantification

The standard and most widely accepted method for the quantitative analysis of Quinoline Yellow in food matrices is High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) . This technique offers high sensitivity and selectivity for the determination of synthetic dyes.

Key Experimental Steps:
  • Sample Preparation: The extraction of this compound from the food matrix is a critical step.

    • Solid Foods (e.g., confectionery, bakery products): A representative sample is typically weighed and homogenized. The dye is then extracted using a suitable solvent mixture, often involving water, methanol, or acetonitrile, sometimes with the addition of an ammonia solution to adjust the pH. The mixture is usually subjected to ultrasonication or vortexing to ensure efficient extraction.

    • Liquid Foods (e.g., beverages): Liquid samples are often degassed (if carbonated) and can be directly analyzed or may require dilution with the mobile phase.

  • Sample Clean-up (Solid-Phase Extraction - SPE): To remove interfering substances from the sample extract and concentrate the analyte, Solid-Phase Extraction (SPE) is commonly employed. A C18 or a specific polymeric sorbent cartridge is conditioned, the sample extract is loaded, and interfering compounds are washed away. The target analyte (this compound) is then eluted with a small volume of a strong solvent.

  • HPLC-DAD Analysis:

    • Chromatographic Column: A reversed-phase C18 column is typically used for the separation.

    • Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The gradient program is optimized to achieve good separation of Quinoline Yellow from other food components and dyes.

    • Detection: The Diode-Array Detector is set to monitor the absorbance at the maximum wavelength of Quinoline Yellow, which is approximately 411-416 nm. This allows for both quantification and spectral confirmation of the dye.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to a calibration curve prepared from standard solutions of known concentrations of Quinoline Yellow.

Mandatory Visualizations

Experimental_Workflow_for_E104_Analysis Sample Food Sample (Domestic or Imported) Homogenization Homogenization (for solid samples) Sample->Homogenization Extraction Solvent Extraction (e.g., Water/Methanol/Acetonitrile) Homogenization->Extraction Centrifugation Centrifugation/ Filtration Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) (Clean-up & Concentration) Centrifugation->SPE Extract HPLC HPLC-DAD Analysis SPE->HPLC Eluate Data Data Analysis & Quantification HPLC->Data

Caption: Experimental workflow for the quantification of Quinoline Yellow (this compound) in food samples.

Logical_Relationship_E104_Levels Regulation National/Regional Food Additive Regulation Permitted This compound Permitted (e.g., EU) Regulation->Permitted Banned This compound Banned (e.g., USA, Australia) Regulation->Banned Domestic Domestic Food Products Permitted->Domestic May contain this compound within MPLs Imported Imported Food Products Permitted->Imported Source for products containing this compound Banned->Domestic Should be free of this compound Banned->Imported Subject to strict import controls Levels_Low Expected Low/No This compound Levels Domestic->Levels_Low In countries where This compound is banned Levels_High Potential for Higher This compound Levels Imported->Levels_High If from regions where This compound is permitted

Caption: Logical relationship between regulation and expected this compound levels in domestic vs. imported foods.

References

A Comparative Stability Analysis of Synthetic E104 and Natural Yellow Food Colorants

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of food science and drug development, the choice of colorants is a critical decision, balancing aesthetic appeal with stability and safety. This guide provides an in-depth comparison of the synthetic colorant E104 (Quinoline Yellow) and prominent natural yellow alternatives, including curcumin, β-carotene, and safflower yellow. The stability of these colorants under various environmental conditions—light, heat, and pH—is paramount to ensuring product quality and efficacy throughout its shelf life. This document presents a compilation of experimental data, detailed methodologies, and degradation pathways to assist researchers, scientists, and drug development professionals in making informed decisions.

Quantitative Stability Data

The stability of food colorants is a crucial factor in their application. The following tables summarize the stability of this compound and its natural counterparts under different stress conditions.

Table 1: Comparative Stability of Yellow Food Colorants

ColorantLight StabilityHeat StabilitypH Stability
This compound (Quinoline Yellow) Moderate stability; degradation occurs under UV and visible light.[1][2]Good stability up to 100°C.[2]Stable across a wide pH range.
Curcumin (E100) Low stability; sensitive to light, leading to degradation.Moderate stability; degradation is temperature-dependent.Stable in acidic pH (<7); unstable in neutral to alkaline pH.[3]
β-Carotene (E160a) Low stability; susceptible to photodegradation.Moderate stability; degradation is accelerated by heat.[4]Generally stable across a wide pH range.
Safflower Yellow Good stability in aqueous solutions.[5]Good stability.[5]Stable over a range of pH values.[5]

Table 2: Degradation Kinetics of Yellow Food Colorants

ColorantConditionKinetic ModelHalf-life (t½) / Rate Constant (k)Reference
β-Carotene Thermal processing (85-130°C) in oil/carrot emulsionFractional conversionk depends on temperature (Ea = 45.0 kJ/mol)[6]
β-Carotene Storage of encapsulated powderZero-ordert½: 8-12 months at 21°C; 1.5-2 months at 37°C[7]
Curcuminoids Direct sunlight exposure (6h)-Significant degradation observed[8]

Experimental Protocols

Standardized methodologies are essential for the accurate assessment and comparison of colorant stability. Below are detailed protocols for evaluating the impact of light, heat, and pH on food colorants.

Light Stability Testing

Objective: To determine the rate of colorant degradation upon exposure to a controlled light source.

Methodology:

  • Sample Preparation: Prepare a solution of the colorant in a relevant solvent or food matrix at a known concentration.

  • Light Exposure: Place the sample in a photostability chamber equipped with a light source that mimics retail or storage conditions (e.g., cool white fluorescent lamps or a xenon arc lamp with appropriate filters). The light intensity should be controlled and monitored.

  • Control: A control sample should be kept in the dark at the same temperature to account for any thermal degradation.

  • Sampling: At predetermined time intervals, withdraw aliquots of the exposed and control samples.

  • Analysis: Quantify the remaining colorant concentration using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[9]

  • Data Analysis: Plot the concentration of the colorant as a function of time to determine the degradation kinetics and calculate the half-life.

Heat Stability Testing

Objective: To evaluate the colorant's stability under thermal stress, simulating processing conditions like pasteurization or baking.

Methodology:

  • Sample Preparation: Prepare a solution or dispersion of the colorant in the desired food matrix.

  • Thermal Treatment: Subject the samples to a range of temperatures (e.g., 60°C, 80°C, 100°C) for specific durations in a temperature-controlled water bath or oven.[10]

  • Control: Maintain a control sample at room temperature or refrigerated, depending on the standard storage condition of the product.

  • Sampling: At defined time points, remove samples from the heat treatment and cool them rapidly to halt any further degradation.

  • Analysis: Measure the color change using a colorimeter (CIELAB Lab* values) and quantify the colorant concentration using spectrophotometry or HPLC.[10]

  • Data Analysis: Determine the degradation rate constant and half-life at each temperature to understand the thermal degradation kinetics. The Arrhenius equation can be used to model the temperature dependence of the degradation rate.[7]

pH Stability Testing

Objective: To assess the stability of the colorant across a range of pH values relevant to food and pharmaceutical applications.

Methodology:

  • Sample Preparation: Prepare a series of buffer solutions with a wide pH range (e.g., pH 2 to 8). Dissolve the colorant in each buffer to a specific concentration.

  • Incubation: Store the pH-adjusted samples at a constant temperature for a set period.

  • Control: A sample in a neutral pH buffer (if stable) or the initial solutions can serve as controls.

  • Sampling: Take measurements at initial and subsequent time points.

  • Analysis: Monitor changes in color using a spectrophotometer to observe any shifts in the absorption maximum (λmax) and absorbance values. Quantify the colorant concentration using HPLC.[11]

  • Data Analysis: Plot the remaining colorant concentration against pH to identify the pH range of optimal stability.

Degradation Pathways and Mechanisms

Understanding the degradation pathways is crucial for predicting stability and identifying potential degradation products that may affect the safety and sensory properties of the final product.

This compound (Quinoline Yellow) Degradation

The degradation of Quinoline Yellow can be initiated by light. The photocatalytic degradation of Quinoline Yellow in the presence of a catalyst like Ag3PO4 has been shown to proceed through the formation of several intermediate products, ultimately leading to mineralization.[1][12] The initial steps likely involve the cleavage of the quinoline ring and desulfonation.[1]

G This compound This compound (Quinoline Yellow) Intermediates Intermediate Products (e.g., quinoline sulfonic acid) This compound->Intermediates Photocatalytic Degradation Mineralization Mineralization (CO2, H2O, etc.) Intermediates->Mineralization Further Oxidation

Proposed degradation pathway for this compound.
Curcumin Degradation

Curcumin is known to degrade under the influence of light and alkaline pH. The primary degradation products include vanillin, ferulic acid, and other smaller phenolic compounds.[13]

G Curcumin Curcumin DegradationProducts Degradation Products (Vanillin, Ferulic Acid) Curcumin->DegradationProducts Light, Alkaline pH G betaCarotene β-Carotene OxidationProducts Oxidation Products (Apo-carotenals, β-ionone) betaCarotene->OxidationProducts Oxidation (Heat, Light)

References

A Guide to Inter-Laboratory Comparison of E104 (Quinoline Yellow WS) Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methods for the quantification of E104 (Quinoline Yellow WS), a synthetic food colorant. It is designed to assist laboratories in selecting and implementing appropriate methods for quality control and research purposes. The information presented is collated from various scientific publications and aims to provide a foundation for inter-laboratory comparison and method validation.

Comparison of Quantification Methods

The two primary methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. Each method offers distinct advantages and is suited for different analytical requirements.

Quantitative Data Summary

The following table summarizes the performance characteristics of various HPLC and spectrophotometric methods for this compound quantification as reported in the literature. It is important to note that these values are not from a direct inter-laboratory comparison study but are compiled from individual validated methods.

MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Relative Standard Deviation (RSD) (%)
RP-HPLC [1]Food Samples0.08 mg/L-0.24–50 mg/L-0.56–1.65 (intraday)
RP-HPLC [2]Vitamins1.00 µg/mL3.32 µg/mL---
HPLC [3]D&C Yellow No. 100.01 - 1.23 % (by weight)0.04 - 3.70 % (by weight)0.10 - 96.53 % (by weight)91.07 - 99.450.55 - 0.80
Spectrophotometry [4]Feedingstuffs-5 mg/kg-79 - 962.9 - 5.7
Second Derivative Spectrophotometry [5]Pharmaceutical Products--up to 15.0 µg/mL--

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results across different laboratories. Below are generalized protocols for the key experiments cited.

High-Performance Liquid Chromatography (RP-HPLC) Method for Food Dyes

This method is suitable for the simultaneous determination of several food dyes, including Quinoline Yellow WS.[1]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., acetate buffer, pH 7.5) and organic solvents like acetonitrile and methanol.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Monitoring at the wavelength of maximum absorbance for Quinoline Yellow, which is approximately 411-425 nm.[2][4]

  • Sample Preparation:

    • For solid samples, a suitable extraction procedure is required. This may involve dissolving the sample in a solvent, followed by filtration or solid-phase extraction (SPE) to remove interfering matrix components.

    • Liquid samples may be diluted and filtered before injection.

  • Quantification: A calibration curve is constructed by plotting the peak area against the concentration of this compound standards. The concentration of this compound in the sample is then determined from this curve.

Spectrophotometric Determination of Total Colouring Matters

This method is often used for determining the total content of Quinoline Yellow in a sample.[4]

  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: An appropriate buffer solution, such as an aqueous acetic acid solution or a pH 7 phosphate buffer.[4][6]

  • Procedure:

    • A known weight of the sample is dissolved in the solvent to prepare a stock solution.

    • The stock solution is diluted to a concentration that falls within the linear range of the instrument.

    • The absorbance of the diluted solution is measured at the wavelength of maximum absorption for Quinoline Yellow (approximately 411 nm).[4]

  • Quantification: The concentration is calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration. A calibration curve prepared from standard solutions can also be used for more accurate quantification.

Visualizations

Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound in a sample, from preparation to final analysis.

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis Sample Sample Collection Extraction Extraction/Dissolution Sample->Extraction Cleanup Filtration/SPE Cleanup Extraction->Cleanup HPLC HPLC Analysis Cleanup->HPLC For complex matrices Spectro Spectrophotometric Analysis Cleanup->Spectro For simpler matrices Calibration Calibration Curve Generation HPLC->Calibration Spectro->Calibration Quantification Quantification of this compound Calibration->Quantification Report Reporting of Results Quantification->Report

A generalized workflow for this compound quantification.
Putative Signaling Pathway for Quinoline Yellow (this compound)

Quinoline Yellow has been suggested to interact with the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The diagram below illustrates this proposed mechanism.

G cluster_0 Cytoplasm cluster_1 Nucleus This compound Quinoline Yellow (this compound) AhR_complex AhR Complex (AhR, HSP90, etc.) This compound->AhR_complex Binds to AhR AhR_this compound Activated AhR-E104 Complex AhR_complex->AhR_this compound Translocation ARNT ARNT AhR_this compound->ARNT Dimerizes with Heterodimer AhR-E104-ARNT Heterodimer ARNT->Heterodimer XRE Xenobiotic Responsive Element (XRE) Heterodimer->XRE Binds to CYP1A1 CYP1A1 Gene XRE->CYP1A1 Promotes transcription of Transcription Transcription & Translation CYP1A1->Transcription CYP1A1_protein CYP1A1 Protein (Metabolizing Enzyme) Transcription->CYP1A1_protein

Proposed Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.

References

A Comparative Guide to Sorbents for Solid-Phase Extraction of Quinoline Yellow (E104)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Assessment of Sorbent Performance in the Solid-Phase Extraction of the Food Additive E104.

This guide provides a comprehensive comparison of various solid-phase extraction (SPE) sorbents for the efficient isolation and purification of Quinoline Yellow (this compound), a widely used synthetic food colorant. The selection of an appropriate sorbent is critical for achieving accurate and reliable analytical results in food safety, quality control, and toxicological studies. This document summarizes experimental data on the performance of different sorbent types, offers detailed experimental protocols, and presents visual workflows to aid in methodological decisions.

Performance Comparison of Sorbents

The selection of a suitable sorbent for the solid-phase extraction of Quinoline Yellow (this compound) is dependent on the sample matrix and the desired analytical outcome. The performance of several common SPE sorbents is summarized in the table below, with data compiled from various studies.

Sorbent TypeInteraction MechanismRecovery Rate (%)Sample MatrixKey Advantages
Weak Anion Exchange (WAX) Anion Exchange70.0 - 101.5%[1]Food ProductsHigh recovery for acidic compounds like this compound.[1]
Aminopropyl (NH2) Normal Phase / Weak Anion ExchangeData not availableGeneralCan act as a polar sorbent or a weak anion exchanger.[2]
C18 (Octadecyl) Reversed-PhaseData not availableBeveragesWidely used for nonpolar to moderately polar compounds.
Polymeric (e.g., Oasis HLB, Strata-X) Reversed-Phase, Ion Exchange, or Mixed-ModeHigh and consistent recoveries for a wide range of analytes.[3]GeneralHigh capacity, broad applicability, and robust performance.[4][5][6]
Molecularly Imprinted Polymers (MIPs) Specific Molecular RecognitionHigh selectivityGeneralTailor-made for a specific analyte, offering superior selectivity.[7][8][9][10][11]

Note: Recovery rates can vary significantly based on the specific experimental conditions, including the sample matrix, pH, and elution solvent. The data presented here is for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting extraction procedures. Below are generalized protocols for the solid-phase extraction of this compound using different sorbent types.

Weak Anion Exchange (WAX) SPE Protocol

This protocol is adapted from a method for the analysis of synthetic colorants in food.[1]

  • Sample Preparation: Extract the analytes from the food sample using acidic water.

  • Column Conditioning: Condition the WAX SPE column.

  • Sample Loading: Load the extracted sample onto the conditioned SPE column.

  • Washing: Wash the column to remove interfering substances.

  • Elution: Elute the retained Quinoline Yellow using an appropriate solvent.

  • Analysis: Analyze the eluate using a suitable technique such as LC-MS/MS.

Aminopropyl (NH2) SPE Protocol

Aminopropyl sorbents can function in both normal-phase and weak anion exchange modes.[2]

  • Sorbent Activation/Conditioning:

    • For normal phase: Condition with a non-polar solvent (e.g., hexane).

    • For weak anion exchange: Condition with a solvent of appropriate pH to ensure the primary amine is charged (typically pH < 8).

  • Sample Loading: Dissolve the sample in a solvent compatible with the chosen mode and load it onto the column.

  • Washing: Wash with a solvent that removes interferences but not the analyte.

  • Elution:

    • Normal phase: Elute with a more polar solvent.

    • Weak anion exchange: Elute by changing the pH to neutralize the analyte or the sorbent, or by using a solvent with a high ionic strength.

General Polymeric Sorbent (e.g., Oasis HLB, Strata-X) Protocol

Polymeric sorbents are known for their versatility and simplified protocols.[3][4][12][13]

  • Sample Pre-treatment: Dilute the sample as required. Acidification may be necessary for some matrices.

  • Sample Loading: Directly load the pre-treated sample onto the sorbent. Many modern polymeric sorbents do not require conditioning or equilibration.[4][12]

  • Washing: Wash the sorbent with a weak organic solvent (e.g., 5% methanol) to remove polar interferences.

  • Elution: Elute the analyte with a stronger organic solvent (e.g., methanol or acetonitrile).

Molecularly Imprinted Polymer (MIP) SPE Protocol

MIPs offer high selectivity through custom-synthesized recognition sites.[7][8][9][10][11]

  • MIP Synthesis: Synthesize the MIP using a template molecule that mimics Quinoline Yellow.

  • Column Packing: Pack the synthesized MIP into an SPE cartridge.

  • Template Removal: Thoroughly wash the packed column to remove the template molecule, exposing the selective binding sites.

  • Column Conditioning: Condition the MIP column with a suitable solvent.

  • Sample Loading: Load the sample onto the column. The specific binding sites will selectively retain Quinoline Yellow.

  • Washing: Wash with a carefully selected solvent to remove non-specifically bound compounds without eluting the target analyte.

  • Elution: Elute the Quinoline Yellow using a solvent that disrupts the interactions between the analyte and the imprinted sites.

Experimental Workflow and Logic Diagrams

Visualizing the experimental process can aid in understanding and implementation. The following diagrams were generated using Graphviz (DOT language).

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Food/Beverage Sample Extraction Extraction with appropriate solvent Sample->Extraction Conditioning Sorbent Conditioning Extraction->Conditioning Loading Sample Loading Conditioning->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Analysis LC-MS/MS or HPLC Analysis Elution->Analysis

Caption: General workflow for solid-phase extraction of this compound.

Sorbent_Selection_Logic cluster_criteria Decision Criteria cluster_sorbents Sorbent Choice Analyte_Properties Analyte Properties (Acidic nature of this compound) WAX Weak Anion Exchange (WAX) Analyte_Properties->WAX Direct interaction Matrix_Complexity Sample Matrix Complexity Polymeric Polymeric (e.g., Oasis HLB) Matrix_Complexity->Polymeric Robustness needed Desired_Selectivity Desired Selectivity MIP Molecularly Imprinted Polymer (MIP) Desired_Selectivity->MIP High specificity required

Caption: Logical considerations for selecting an SPE sorbent for this compound.

References

A Comparative Guide to the Degradation of E104 (Quinoline Yellow) by Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various Advanced Oxidation Processes (AOPs) for the degradation of the synthetic food dye E104, also known as Quinoline Yellow. The following sections detail the experimental data and protocols from recent studies, offering a comprehensive overview of the efficacy of different AOPs in removing this potential pollutant from aqueous solutions.

Comparative Performance of Advanced Oxidation Processes for this compound Degradation

The degradation of this compound has been investigated using several AOPs, with varying degrees of success. The following table summarizes the key performance indicators from different studies to facilitate a direct comparison of these methods.

Advanced Oxidation Process (AOP)Catalyst/OxidantInitial this compound Conc.Optimal pHCatalyst/Oxidant DoseDegradation Efficiency (%)Reaction Time (min)Kinetic ModelRate ConstantSource
Heterogeneous FentonCuO/Fe₂O₃100 mg/L30.5 g/L~100150Pseudo-first-order0.02016 min⁻¹[1]
Heterogeneous Photo-FentonCuO/Fe₂O₃100 mg/L30.5 g/L~100150Pseudo-first-order0.02032 min⁻¹[1]
Electro-FentonIron electrodesNot Specified3Not Applicable75.56 (COD removal)20First-order0.0707 min⁻¹[2]
3D Electro-FentonFe-Co-Ni-P/g-C₃N₄ particlesNot Specified350 g/L90.95 (COD removal)30Not SpecifiedNot Specified[3]
3D Electro-FentonNiCo₂S₄/g-C₃N₄ particlesNot Specified360 g/L95.6 (COD removal)30First-orderNot Specified[4]
Solar-activated PersulfatePersulfate (PS)Not Specified7180 mg/L82.1 (for Erythrosine-B)70Pseudo-first-orderNot Specified[5][6]
Solar/PS/Fe²⁺Persulfate (PS) + Fe²⁺Not Specified7180 mg/L PS + 1.5 mg/L Fe²⁺92.5 (for Erythrosine-B)70Pseudo-first-order0.037 min⁻¹[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Heterogeneous Fenton and Photo-Fenton Degradation of this compound

This protocol is based on the study utilizing a CuO/Fe₂O₃ catalyst.[1]

a. Catalyst Synthesis (Co-precipitation Method):

  • Prepare a solution containing Cu(NO₃)₂·3H₂O and Fe(NO₃)₃·9H₂O.

  • Slowly add a solution of NaOH and Na₂CO₃ under vigorous stirring until the pH reaches 10.

  • Age the resulting suspension at 65°C for 18 hours.

  • Filter, wash the precipitate with deionized water until the pH is neutral, and dry at 80°C overnight.

  • Calcine the dried powder at 500°C for 4 hours to obtain the CuO/Fe₂O₃ catalyst.

b. Degradation Experiment:

  • Prepare a 100 mg/L aqueous solution of Quinoline Yellow (this compound).

  • Add 0.5 g/L of the CuO/Fe₂O₃ catalyst to the solution.

  • Adjust the pH of the suspension to 3 using H₂SO₄ or NaOH.

  • For the photo-Fenton process, irradiate the suspension with a suitable light source (e.g., a lamp simulating solar radiation). For the Fenton process, keep the reaction in the dark.

  • Initiate the degradation by adding 27.6 mM of H₂O₂.

  • Withdraw samples at regular intervals, filter to remove the catalyst, and analyze the this compound concentration using a UV-Vis spectrophotometer at its maximum absorption wavelength.

Electro-Fenton Degradation of Quinoline

This protocol is adapted from a study on quinoline degradation using a bipolar electro-Fenton process.[2][7]

a. Experimental Setup:

  • Construct an electrolytic cell with iron plates as both the anode and cathode.

  • Use a sodium chloride (NaCl) solution as the supporting electrolyte to improve conductivity.

  • Introduce a constant current to the electrolytic bath using a DC power supply.

b. Degradation Procedure:

  • Prepare the quinoline solution (concentration as required for the study).

  • Adjust the initial pH of the solution to 3.

  • Add H₂O₂ to the desired concentration.

  • Apply a constant current density to initiate the electro-Fenton process.

  • Collect samples at specific time intervals and analyze for Chemical Oxygen Demand (COD) to determine the degradation efficiency.

Persulfate Activation for Dye Degradation

The following is a general protocol based on studies of persulfate-based AOPs for dye degradation.[5][6]

a. Experimental Conditions:

  • Prepare an aqueous solution of the target dye.

  • Add sodium persulfate (Na₂S₂O₈) to the solution at the desired concentration (e.g., 180 mg/L).

  • For solar-activated persulfate, expose the solution to natural or simulated solar irradiation.

  • For the Solar/PS/Fe²⁺ process, add a ferrous salt (e.g., FeSO₄·7H₂O) at a low concentration (e.g., 1.5 mg/L) to the solution before irradiation.

  • Maintain the pH of the solution at the desired level (e.g., neutral pH of 7).

b. Monitoring the Reaction:

  • Take samples at regular time intervals.

  • Measure the absorbance of the dye at its characteristic wavelength using a UV-Vis spectrophotometer to determine the degradation efficiency.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for investigating the degradation of this compound using an Advanced Oxidation Process.

AOP_Workflow prep Preparation of This compound Solution param Parameter Optimization (pH, Catalyst/Oxidant Dose) prep->param Initial Concentration aop Advanced Oxidation Process (e.g., Fenton, Photocatalysis) param->aop Optimized Conditions sampling Periodic Sampling aop->sampling analysis Sample Analysis (UV-Vis, TOC, COD) sampling->analysis kinetics Kinetic Modeling analysis->kinetics byproducts Byproduct Identification (LC-MS, GC-MS) analysis->byproducts results Results and Comparison kinetics->results byproducts->results

Caption: Generalized workflow for this compound degradation studies using AOPs.

References

E104 (Quinoline Yellow): A Non-Toxic Alternative for Biological Staining? A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for reliable and non-toxic biological stains is paramount. This guide provides an objective comparison of the synthetic food dye E104, also known as Quinoline Yellow, with established non-toxic and vital staining alternatives, supported by experimental data and detailed protocols.

The ideal biological stain should effectively highlight cellular structures or processes without inducing cytotoxicity, which could otherwise confound experimental results. While this compound (Quinoline Yellow) is widely used as a colorant in food, cosmetics, and pharmaceuticals, its application as a biological stain and its potential toxicity are subjects of ongoing investigation. This guide aims to validate its potential as a non-toxic biological stain by comparing its performance with widely accepted non-toxic and vital dyes.

Comparative Cytotoxicity Analysis

To assess the cytotoxicity of this compound and compare it with other common biological stains, a series of in vitro assays can be performed on relevant cell lines, such as human liver carcinoma cells (HepG2) and human lymphocytes. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, is a key metric in these evaluations.

While direct comparative studies under identical conditions are limited, existing data provides insights into the relative toxicity of these compounds. Studies on HepG2 cells have shown that Quinoline Yellow can induce a dose-dependent decrease in cell viability. For instance, some research indicates that Quinoline Yellow modulates the expression of genes involved in the DNA damage response and apoptosis in these cells, suggesting potential cytotoxic effects at certain concentrations.

In contrast, stains like Calcein AM are well-established as non-toxic for live-cell imaging. Calcein AM is a cell-permeant dye that becomes fluorescent only within viable cells, where it is cleaved by intracellular esterases. Its use is associated with high cell viability even after prolonged exposure. Trypan Blue, a widely used vital stain, is excluded by viable cells but penetrates cells with compromised membranes, thus identifying non-viable cells. However, it is important to note that Trypan Blue itself can be toxic to cells with prolonged exposure.

StainTypical ConcentrationTargetMechanism of ActionReported IC50 (Varies by cell line and exposure time)
This compound (Quinoline Yellow) VariesCellular componentsUnspecified, potential for DNA interaction and apoptosis inductionData limited and variable; some studies show decreased viability at higher concentrations.
Calcein AM 1-5 µMCytoplasm of viable cellsCleaved by intracellular esterases to fluorescent calcein in live cells.Generally considered non-toxic at working concentrations.
Trypan Blue 0.4%Non-viable cellsEnters cells with compromised membranes.Can be cytotoxic with prolonged exposure.
Neutral Red 50 µg/mLLysosomes of viable cellsAccumulates in the lysosomes of viable cells.IC50 values vary depending on the cell type and exposure duration.

Experimental Protocols for Cytotoxicity Assessment

To ensure accurate and reproducible results, standardized protocols for cytotoxicity assays are essential. Below are detailed methodologies for key experiments.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Expose cells to various concentrations of the test stain (e.g., this compound) for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Neutral Red Uptake Assay

This assay assesses cell viability based on the uptake of the neutral red dye into the lysosomes of viable cells.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Dye Incubation: Remove the treatment medium and incubate the cells with a medium containing Neutral Red (e.g., 50 µg/mL) for 2-3 hours.

  • Washing: Wash the cells with a wash buffer (e.g., PBS) to remove excess dye.

  • Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the cells.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

Trypan Blue Exclusion Assay

This method distinguishes viable from non-viable cells based on membrane integrity.

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cultures.

  • Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Incubation: Allow the mixture to stand for 1-2 minutes.

  • Cell Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Viability Calculation: Calculate the percentage of viable cells.

Calcein AM Staining

This fluorescent staining method identifies viable cells.

  • Stain Preparation: Prepare a working solution of Calcein AM (typically 1-5 µM) in a suitable buffer (e.g., PBS).

  • Cell Incubation: Incubate the cells with the Calcein AM working solution for 15-30 minutes at 37°C.

  • Washing: Wash the cells to remove the excess dye.

  • Visualization: Observe the cells under a fluorescence microscope with appropriate filters (excitation ~490 nm, emission ~515 nm).

Signaling Pathways and Experimental Workflows

Understanding the cellular mechanisms affected by a stain is crucial for interpreting experimental results. Toxic substances can trigger various signaling pathways, leading to cellular stress, DNA damage, and apoptosis.

Experimental Workflow for Cytotoxicity Testing

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding treatment Exposure to Stains (this compound, Calcein AM, Trypan Blue) cell_seeding->treatment mtt MTT Assay treatment->mtt nr Neutral Red Assay treatment->nr tb Trypan Blue Assay treatment->tb absorbance Absorbance/Fluorescence Measurement mtt->absorbance nr->absorbance tb->absorbance ic50 IC50 Calculation absorbance->ic50 comparison Comparative Analysis ic50->comparison G This compound This compound (Quinoline Yellow) DNA_Damage DNA Damage (e.g., Double-Strand Breaks) This compound->DNA_Damage ATR_ATM ATR/ATM Kinases (Activated) DNA_Damage->ATR_ATM CHK1_CHK2 CHK1/CHK2 Kinases (Phosphorylated) ATR_ATM->CHK1_CHK2 p53 p53 (Stabilized & Activated) CHK1_CHK2->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair p53->DNA_Repair

A Comparative Analysis of the Photostability of Quinoline Yellow (E104) and Tartrazine (E102)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the photostability of two widely used synthetic yellow food dyes, Quinoline Yellow (E104) and Tartrazine (E102). Understanding the light sensitivity of these colorants is critical for ensuring the stability and efficacy of pharmaceutical and food products. This document summarizes available experimental data, outlines detailed testing methodologies, and illustrates the degradation pathways.

Executive Summary

Both Quinoline Yellow and Tartrazine are susceptible to degradation upon exposure to light, particularly UV irradiation. However, studies suggest that Tartrazine (E102), an azo dye, generally exhibits greater stability compared to Quinoline Yellow (this compound), a quinophthalone dye. The degradation of both dyes follows pseudo-first-order kinetics. The stability of these dyes is influenced by several factors including pH, the presence of other substances, and the intensity and wavelength of the light source.

Quantitative Data on Photodegradation

The following table summarizes kinetic data from various studies on the photodegradation of Quinoline Yellow and Tartrazine. It is important to note that the experimental conditions in these studies vary, which affects the direct comparability of the degradation rates.

DyeExperimental ConditionsInitial ConcentrationApparent Rate Constant (k)Degradation (%)Reference
Quinoline Yellow (this compound) UVA & Visible light, Ag3PO4 photocatalyst, pH ~720 ppm0.094 min⁻¹Not specified[1][2]
Tartrazine (E102) Natural sunlight, (Ce, Ag) co-doped ZnO photocatalyst, pH 6.010 mg/LNot specified98.91% after 90 min[3]
Tartrazine (E102) UV irradiation (mercury vapor lamp)1x10⁻⁵ mol L⁻¹Not specified100% color removal after 30 min[4]
Tartrazine (E102) Natural sunlight, pure ZnO catalyst, pH 6.010 mg/LNot specified44.82% after 90 min[3]

Note: The data presented is primarily from photocatalytic degradation studies, as direct comparative studies on the intrinsic photostability are limited. Photocatalysts are used to accelerate the degradation process.

Experimental Protocols

A standardized protocol for assessing the photostability of food dyes is crucial for obtaining comparable results. The following outlines a general experimental methodology based on common practices in published research.

Sample Preparation
  • Stock Solutions: Prepare stock solutions of Quinoline Yellow (this compound) and Tartrazine (E102) in deionized water. The concentration can range from 10 to 20 ppm (mg/L) or be prepared on a molar basis (e.g., 1x10⁻⁵ mol L⁻¹).

  • Working Solutions: Prepare working solutions from the stock solutions, adjusting the pH as required for the experiment (e.g., neutral pH ~7, or acidic/alkaline conditions).

Photoreactor Setup
  • Light Source: Utilize a light source with a controlled spectrum and intensity. Common sources include mercury vapor lamps (for UV irradiation) or xenon lamps (to simulate sunlight).

  • Reaction Vessel: Use a quartz reaction vessel to allow for the transmission of UV light. The temperature of the solution should be maintained at a constant level.

  • Control Samples: Prepare control samples that are kept in the dark to account for any degradation that is not light-induced.

Irradiation and Sampling
  • Irradiation: Expose the working solutions to the light source for a defined period.

  • Sampling: Withdraw aliquots of the sample at regular intervals (e.g., every 15 or 30 minutes).

Analysis
  • UV-Vis Spectrophotometry: Measure the absorbance of the samples at the maximum absorption wavelength (λmax) for each dye (approximately 427 nm for Tartrazine and 416 nm for Quinoline Yellow)[3][5]. The decrease in absorbance over time indicates the extent of degradation.

  • High-Performance Liquid Chromatography (HPLC): For more precise quantification and to identify degradation byproducts, use a reverse-phase HPLC system with a C18 column.

    • Mobile Phase: A common mobile phase is a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

    • Detection: Use a UV-Vis or diode-array detector set to the λmax of the dyes[6].

    • Quantification: Determine the concentration of the parent dye and any degradation products by comparing their peak areas to those of standard solutions.

Experimental and Logical Diagrams

The following diagrams illustrate the typical workflow for a photostability experiment and the proposed photodegradation pathways for Quinoline Yellow and Tartrazine.

experimental_workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis cluster_results 4. Results prep_stock Prepare Stock Solutions (this compound & E102) prep_work Prepare Working Solutions (Adjust pH) prep_stock->prep_work setup_reactor Setup Photoreactor (Light Source, Vessel) prep_work->setup_reactor expose Expose to Light setup_reactor->expose dark_control Prepare Dark Control dark_control->expose sampling Collect Samples at Intervals expose->sampling uv_vis UV-Vis Spectrophotometry (Measure Absorbance) sampling->uv_vis hplc HPLC Analysis (Quantify Dye & Byproducts) uv_vis->hplc kinetics Determine Degradation Kinetics (Rate Constant, Half-life) compare Compare Photostability kinetics->compare degradation_pathways cluster_e102 Tartrazine (E102) Degradation cluster_this compound Quinoline Yellow (this compound) Degradation E102 Tartrazine (Azo Dye) cleavage Cleavage of Azo Bond (-N=N-) E102->cleavage UV Light byproducts_e102 Formation of Aromatic Amines and other byproducts cleavage->byproducts_e102 This compound Quinoline Yellow attack Attack on Pyridine and Benzene Rings This compound->attack UV Light byproducts_this compound Formation of smaller organic molecules (e.g., 2-aminobenzaldehyde) attack->byproducts_this compound

References

The Future is Golden: A Comparative Guide to Natural Yellow Food Colorants as E104 Substitutes

Author: BenchChem Technical Support Team. Date: November 2025

As the food industry pivots towards cleaner labels and natural ingredients, the demand for effective and stable natural colorants is at an an all-time high. This guide provides a comprehensive evaluation of three promising natural yellow substitutes for the synthetic food dye E104 (Quinoline Yellow): Curcumin, Carotenoids, and Safflower Extract. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their performance, supported by experimental data and protocols.

Performance Comparison of Natural Yellow Colorants

The selection of a natural colorant is dependent on its stability under various processing and storage conditions, its coloring efficacy, and any additional functional properties it may possess, such as antioxidant activity. The following tables summarize the quantitative data for Curcumin, Carotenoids (represented by β-Carotene), and Safflower Extract.

Table 1: Thermal Stability of Natural Yellow Colorants

ParameterCurcumin (from Curcuma longa)β-Carotene (Carotenoid)Safflower Extract (from Carthamus tinctorius)This compound (Quinoline Yellow)
Degradation Kinetics First-orderFirst-orderFirst-orderGenerally stable to heat
Half-life (t½) at 70°C ~37 hours~147 hoursData not available in a directly comparable formatVery high
Half-life (t½) at 90°C ~23 hours~141 hoursHighly stable in beverage systems up to 80°C[1]Very high
CIELab* Color Change (ΔE*) after 6h at 90°C ~15~5Data not available in a directly comparable formatMinimal

Table 2: Photostability of Natural Yellow Colorants

ParameterCurcuminβ-CaroteneSafflower ExtractThis compound (Quinoline Yellow)
Light Source Simulated sunlight/UVSimulated sunlight/UVSimulated sunlight (550 W/m²)Generally stable to light
Degradation after 2h light exposure Significant degradation, especially in aqueous solutions.[2]Moderate degradationHighly stable in beverage systems.[1]Minimal
CIELab* Color Change (ΔE) Significant change, loss of yellowness (decrease in b)Moderate changeMinimal change in beverage systems[1]Minimal

Table 3: Antioxidant Activity of Natural Yellow Colorants

AssayCurcuminβ-CaroteneSafflower Extract
DPPH Radical Scavenging Activity (IC50) ~1.08 - 3.33 µg/mL[3]Generally lower than curcuminVaries by cultivar and extraction method
ABTS Radical Scavenging Activity Effective scavengerEffective scavengerEffective scavenger
Ferric Reducing Antioxidant Power (FRAP) ~1240 µM Fe(II)/gShows ferric reducing activityShows reducing power

Experimental Protocols

Color Stability Testing (Thermal and Photostability)

This protocol outlines the methodology for assessing the stability of natural food colorants when exposed to heat and light.

  • Sample Preparation:

    • Prepare solutions of the natural colorants (Curcumin, β-Carotene, Safflower Extract) and this compound in a relevant food matrix (e.g., a model beverage system with a specific pH and sugar content).

    • The concentration of each colorant should be adjusted to achieve a similar initial color intensity, measured by absorbance at the wavelength of maximum absorption (λmax).

  • Thermal Stability Testing:

    • Dispense the prepared samples into sealed, airtight containers (e.g., glass vials).

    • Expose the samples to a range of constant temperatures (e.g., 60°C, 70°C, 80°C, 90°C) in a temperature-controlled oven or water bath for a defined period (e.g., 0, 1, 2, 4, 6, 8 hours).

    • At each time point, remove a sample and cool it to room temperature.

  • Photostability Testing:

    • Dispense the prepared samples into transparent containers (e.g., quartz cuvettes or glass vials).

    • Expose the samples to a controlled light source (e.g., a xenon lamp simulating sunlight or a UV lamp) in a photostability chamber for a defined period.

    • Maintain a constant temperature during the exposure.

    • Wrap a set of control samples in aluminum foil to protect them from light to distinguish between thermal and photodegradation.

  • Color Measurement:

    • At each time point for both thermal and photostability tests, measure the following:

      • Absorbance Spectrum: Use a UV-Vis spectrophotometer to scan the absorbance of the solution from 400-700 nm to determine any changes in the λmax and absorbance values.

      • CIELab* Values: Use a colorimeter or a spectrophotometer with color measurement software to determine the L* (lightness), a* (redness-greenness), and b* (yellowness-blueness) values.

    • Calculate the total color difference (ΔE) using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb*)²].

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (or colorant concentration) versus time to determine the degradation kinetics (e.g., first-order).

    • Calculate the degradation rate constant (k) and the half-life (t½ = 0.693/k).

    • Plot the ΔE* values over time to visualize the overall color change.

Antioxidant Activity Assays

This section details the protocols for three common assays to evaluate the antioxidant capacity of the natural colorants.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a stock solution of DPPH in methanol.

    • Prepare various concentrations of the natural colorant extracts.

    • Mix the DPPH solution with the colorant extract solutions.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at the λmax of DPPH (around 517 nm) using a spectrophotometer.

    • Calculate the percentage of radical scavenging activity. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against concentration.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

    • Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

    • Add different concentrations of the natural colorant extracts to the ABTS•+ solution.

    • Measure the decrease in absorbance after a set incubation time.

    • Calculate the percentage of inhibition and determine the IC50 value.

  • FRAP (Ferric Reducing Antioxidant Power) Assay:

    • Prepare the FRAP reagent by mixing acetate buffer, a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl3·6H2O.

    • Add the natural colorant extracts to the FRAP reagent.

    • Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period.

    • Measure the absorbance of the resulting blue-colored complex at a specific wavelength (e.g., 593 nm).

    • Create a standard curve using a known antioxidant (e.g., FeSO4 or Trolox) and express the results as equivalents of the standard.

Visualizations

Experimental Workflow for Evaluation of Natural Colorants

Experimental_Workflow cluster_Preparation 1. Sample Preparation cluster_Stability 2. Stability Testing cluster_Antioxidant 3. Antioxidant Activity cluster_Analysis 4. Data Analysis Colorant_Solutions Prepare Colorant Solutions (Curcumin, Carotenoids, Safflower, this compound) in Food Matrix Thermal_Stability Thermal Stability (60-90°C) Colorant_Solutions->Thermal_Stability Photostability Photostability (Simulated Sunlight/UV) Colorant_Solutions->Photostability DPPH_Assay DPPH Assay Colorant_Solutions->DPPH_Assay ABTS_Assay ABTS Assay Colorant_Solutions->ABTS_Assay FRAP_Assay FRAP Assay Colorant_Solutions->FRAP_Assay Color_Measurement Color Measurement (Spectrophotometry, CIELab*) Thermal_Stability->Color_Measurement Photostability->Color_Measurement Antioxidant_Capacity Antioxidant Capacity (IC50, Equivalents) DPPH_Assay->Antioxidant_Capacity ABTS_Assay->Antioxidant_Capacity FRAP_Assay->Antioxidant_Capacity Degradation_Kinetics Degradation Kinetics (k, t½) Color_Measurement->Degradation_Kinetics

Workflow for evaluating natural food colorants.

General Mechanism of Antioxidant Action

Antioxidant_Mechanism cluster_Radical_Scavenging Radical Scavenging Free_Radical Free Radical (e.g., ROO•) Stable_Molecule Stable Molecule (e.g., ROOH) Free_Radical->Stable_Molecule accepts H• or e- from Antioxidant Antioxidant (e.g., Phenolic Compound, Carotenoid) Antioxidant_Radical Less Reactive Antioxidant Radical Antioxidant->Antioxidant_Radical donates H• or e- to

General mechanism of free radical scavenging by antioxidants.

Conclusion

This guide provides a comparative framework for evaluating curcumin, carotenoids, and safflower extract as natural alternatives to the synthetic yellow dye this compound. The data indicates that while curcumin offers a vibrant yellow hue, its stability to light is a significant consideration. Carotenoids, such as β-carotene, demonstrate good thermal stability but may be susceptible to photodegradation. Safflower extract emerges as a highly promising candidate, particularly for beverage applications, due to its excellent heat and light stability.

The choice of the most suitable natural colorant will ultimately depend on the specific food matrix, processing conditions, and desired shelf-life of the product. The provided experimental protocols offer a standardized approach for in-house evaluation, enabling food scientists and researchers to make informed decisions based on empirical data. Furthermore, the inherent antioxidant properties of these natural extracts can provide additional functional benefits to food products, aligning with the growing consumer demand for healthier and more natural food options.

References

Safety Operating Guide

Proper Disposal Procedures for E104 (Quinoline Yellow)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Disposal Information

This guide provides essential safety and logistical information for the proper disposal of E104, also known as Quinoline Yellow, Quinoline Yellow WS, or C.I. 47005. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Adherence to local, state, and federal regulations is mandatory.[1][2][3]

I. Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound, ensure the following personal protective equipment is used:

  • Eye Protection: Safety glasses with side-shields or goggles are required.[4]

  • Hand Protection: Handle with gloves. Gloves must be inspected prior to use and disposed of properly after handling.[2][4]

  • Body Protection: A lab coat or protective suit is necessary to prevent skin contact.[1][4]

  • Respiratory Protection: In case of inadequate ventilation or dust formation, use a NIOSH/MSHA approved air-purifying dust or mist respirator.[3][5]

General Handling Precautions:

  • Avoid all personal contact, including inhalation of dust.[1][4]

  • Use in a well-ventilated area.[1][4]

  • Do not eat, drink, or smoke when handling this product.[1][2]

  • Wash hands thoroughly after handling.[1][2][4]

  • Keep containers securely sealed when not in use.[1]

II. Spill Management Protocol

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

For Dry Spills:

  • Remove Ignition Sources: Eliminate any potential sources of ignition in the vicinity.[1]

  • Clean Up: Use dry clean-up procedures to avoid generating dust.[1] Take up the material mechanically.[5][6]

  • Collect Residue: Place the collected material into a suitable, labeled, and sealed container for disposal.[1][4]

  • Ventilate: Ensure the area is well-ventilated.

For Wet Spills:

  • Containment: Prevent the spillage from entering drains or water courses.[1][5] Cover drains if necessary.[2][5][6]

  • Clean Up: Vacuum or shovel up the material.[1]

  • Collect Residue: Place the collected material into a labeled container for disposal.[1]

  • Wash Area: Wash the spill area with large amounts of water and prevent runoff into drains.[1] Retain contaminated washing water for proper disposal.[5][6]

III. Disposal Procedures

All waste must be handled in accordance with local, state, and federal regulations.[1][2] Do not discharge this compound into sewers or waterways.[1]

Unused and Surplus Material:

  • Licensed Disposal Company: The most recommended method is to offer surplus and non-recyclable solutions to a licensed disposal company.[4][7]

  • Incineration: An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

Empty Containers:

  • Puncture and Dispose: Puncture containers to prevent re-use and dispose of them at an authorized landfill.[1]

  • Rinsing: For containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste.[8]

IV. Quantitative Data Summary

PropertyValueReference
Chemical FormulaC18H9NO8S2Na2[9]
Molar Mass477.38 g/mol [10]
AppearanceYellow or yellowish-brown powder[9]
SolubilityHighly soluble in water[9]
Acceptable Daily Intake (ADI)0-5 mg/kg of body weight per day[11]

V. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

E104_Disposal_Workflow cluster_start Start cluster_assessment Waste Assessment cluster_spill Spill Management cluster_container Container Disposal cluster_material Material Disposal start This compound Waste Generated assess_type Determine Waste Type start->assess_type spill_dry Dry Spill Procedure assess_type->spill_dry Spill spill_wet Wet Spill Procedure assess_type->spill_wet Spill empty_container Empty Container (Puncture & Dispose) assess_type->empty_container Empty Container surplus_material Unused/Surplus Material assess_type->surplus_material Unused/ Contaminated licensed_disposal Licensed Disposal Company spill_dry->licensed_disposal spill_wet->licensed_disposal empty_container->licensed_disposal surplus_material->licensed_disposal incineration Chemical Incineration surplus_material->incineration

Caption: Logical workflow for the safe disposal of this compound waste.

References

Essential Safety and Handling Protocols for E104 (Quinoline Yellow)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of E104, also known as Quinoline Yellow WS. Adherence to these procedural guidelines is essential for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) and Exposure Limits

While specific occupational exposure limits for Quinoline Yellow have not been established, it is crucial to minimize exposure. The following personal protective equipment is recommended for handling this compound.[1][2][3]

Protection Type Specification Rationale
Eye Protection Tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[2][4]To prevent eye contact with this compound powder, which can cause irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber) inspected prior to use.[2][4][5]To avoid skin contact. Contaminated gloves should be disposed of properly after use.[4][5]
Respiratory Protection A NIOSH/MSHA approved air-purifying dust or mist respirator or European Standard EN 149, particularly if dust formation is likely.To prevent inhalation of dust particles, especially in poorly ventilated areas.
Body Protection A lab coat or protective clothing should be worn to prevent skin contact.[2][3]To minimize the risk of skin exposure and contamination of personal clothing.

Safe Handling and Disposal Protocol

1. Engineering Controls and Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][2] Use of a fume hood is recommended to minimize inhalation of dust.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.

2. Handling Procedures:

  • Avoid Dust Formation: Minimize the generation of dust when handling the powder.[1][2]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling.[3] Do not eat, drink, or smoke in the handling area.[3]

  • Clothing: Remove any contaminated clothing promptly.

3. Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]

  • Incompatibilities: Store away from strong oxidizing agents.[1]

4. Spill Management:

  • Minor Spills: For small spills, sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

  • Major Spills: In the event of a larger spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains.[2][4] Collect the material and place it in a sealed container for disposal.

5. Disposal Plan:

  • Waste Container: Dispose of this compound and any contaminated materials (including PPE) in a designated and clearly labeled waste container.

  • Regulations: All waste must be disposed of in accordance with local, state, and federal regulations.[3] Contact your institution's environmental health and safety department for specific guidance on chemical waste disposal. Do not empty into drains.

Experimental Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure & Disposal cluster_disposal Final Disposal prep1 Don appropriate PPE: - Safety Goggles - Gloves - Lab Coat - Respirator (if needed) prep2 Ensure proper ventilation (Fume Hood) prep1->prep2 prep3 Locate emergency equipment (Eyewash, Safety Shower) prep2->prep3 handling1 Weigh and handle this compound (Minimize dust) prep3->handling1 handling2 Perform experimental procedure handling1->handling2 cleanup1 Decontaminate work surfaces handling2->cleanup1 cleanup2 Place this compound waste and contaminated materials in a labeled, sealed container cleanup1->cleanup2 cleanup3 Remove and dispose of contaminated PPE cleanup2->cleanup3 disposal1 Dispose of waste container according to institutional and governmental regulations cleanup2->disposal1 cleanup4 Wash hands thoroughly cleanup3->cleanup4

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.